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  • Product: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
  • CAS: 1033693-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Abstract This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, plausible synthetic pathways, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the potential applications based on the well-established bioactivity of the pyrrolidinone scaffold and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related molecules.

Core Compound Identification and Properties

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a substituted aromatic pyrrolidinone. The core structure consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with a methyl group at the 5-position and a 3-aminophenyl group at the nitrogen atom.

Chemical Identity
  • Chemical Name: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

  • CAS Number: 1033693-04-7[1]

  • Molecular Formula: C₁₁H₁₄N₂O[1][2]

  • SMILES: CC1CCC(=O)N1C2=CC=CC(=C2)N[1]

Physicochemical and Computed Properties

A summary of the key physical and computed chemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various solvent systems, its potential for biological membrane permeability, and its suitability for different analytical techniques.

PropertyValueSource
Molecular Weight 190.24 g/mol [1]
Topological Polar Surface Area (TPSA) 46.33 Ų[1]
LogP (Partition Coefficient) 1.7841[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
Purity (Typical) ≥97%[1]

Table 1: Key physicochemical and computed properties of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Synthesis Pathway: A Mechanistic Approach

While specific literature detailing the synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not extensively published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A logical approach involves a two-step process: the synthesis of the γ-lactam precursor followed by an N-arylation reaction.

The pyrrolidinone ring system is a common motif in biologically active compounds and can be synthesized from various precursors, including pyroglutamic acid or γ-aminobutyric acid (GABA).[3][4] A common industrial method involves the reaction of a γ-amino acid with a suitable methylating agent.[3] For the target molecule, a key reaction is the coupling of the pre-formed 5-methylpyrrolidin-2-one with a substituted aniline.

Proposed Retrosynthetic Analysis & Forward Synthesis Workflow

The logical disconnection for this molecule is at the N-aryl bond, suggesting a coupling reaction between 5-methylpyrrolidin-2-one and a protected 3-bromoaniline or a similar halogenated precursor.

G cluster_reagents Starting Materials cluster_steps Synthetic Steps cluster_products Products 5_methylpyrrolidinone 5-Methylpyrrolidin-2-one 3_bromoaniline 1-Bromo-3-nitrobenzene Step1 Step 1: Buchwald-Hartwig N-Arylation 3_bromoaniline->Step1 Intermediate 1-(3-Nitrophenyl)- 5-methylpyrrolidin-2-one Step1->Intermediate Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Step2 Step 2: Nitro Group Reduction Final_Product 1-(3-Aminophenyl)- 5-methylpyrrolidin-2-one (Target Molecule) Step2->Final_Product Intermediate->Step2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis workflow for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Buchwald-Hartwig Amination to form 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-nitrobenzene (1.0 eq), 5-methylpyrrolidin-2-one (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos).

  • Add anhydrous toluene or dioxane as the solvent via cannula.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at an elevated temperature. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst can be employed.

  • Stir the reaction at room temperature or with gentle heating until the starting material is fully consumed (monitored by TLC).

  • If using SnCl₂/HCl, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one, can be further purified by recrystallization or column chromatography if necessary.

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and stability of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is paramount. A multi-technique approach is recommended, adapting established methods for related compounds like N-methyl-2-pyrrolidone (NMP).[5][6][7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound and for quantifying it in various matrices.

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidThe gradient allows for the elution of impurities with a wide range of polarities. Formic acid aids in peak shape and ionization for MS detection.[6]
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV at 254 nm and 280 nm; Tandem Mass Spectrometry (MS/MS)The aminophenyl chromophore allows for strong UV absorbance. MS/MS provides high sensitivity and specificity for confirmation.[6]
Injection Volume 5-10 µLStandard volume to avoid column overloading.

Table 2: Recommended HPLC-MS/MS parameters for the analysis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the aliphatic protons of the pyrrolidinone ring, and the methyl group singlet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₁₁H₁₄N₂O).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, including the N-H stretches of the primary amine, the C=O stretch of the lactam, and C-N and aromatic C-H stretches.

Potential Applications and Research Context

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse biological activities.[4] For instance, certain pyrrolidinone derivatives act as inhibitors of monoamine transporters, suggesting potential applications in neuroscience for conditions like depression or ADHD.[8]

Caption: Logical relationship diagram illustrating potential research applications.

  • Scaffold for Medicinal Chemistry: The primary amine group provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The overall structure shares features with known dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors.[8]

  • Precursor in Materials Science: The aromatic amine functionality allows this molecule to serve as a monomer or building block for the synthesis of high-performance polymers, such as polyamides or polyimides, potentially imparting unique solubility or thermal properties due to the bulky pyrrolidinone substituent.

  • Specialty Solvent Research: Given its structural similarity to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent, this compound could be investigated for specialized applications where its unique properties (e.g., higher boiling point, different polarity) may be advantageous.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not widely available, a conservative approach to handling should be adopted based on data from structurally related compounds like NMP.[10]

  • Hazard Classification (Anticipated):

    • Causes skin and serious eye irritation.[10]

    • May cause respiratory irritation.[10]

    • May have potential reproductive toxicity, a known hazard for NMP.[10]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[11]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.[11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • Protect from light and moisture.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

References

  • AA Blocks. 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one | CAS 1341170-46-4. Available from: [Link]

  • PubChem. 1-(3-Aminophenyl)-5-methylpyridin-2-one | C12H12N2O | CID 130017705. Available from: [Link]

  • Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. 2006. Available from: [Link]

  • Wikisource. NIOSH Manual of Analytical Methods - 1302.pdf/1. Available from: [Link]

  • Ataman Kimya. N-methyl pyrrolidinone. Available from: [Link]

  • Lammens, T. M., et al. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. 2010. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. 2021. Available from: [Link]

  • PENTA s.r.o. N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. Available from: [Link]

  • U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. 2011. Available from: [Link]

  • Centers for Disease Control and Prevention. N-METHYL-2-PYRROLIDINONE 1302. Available from: [Link]

  • Barakat, A., et al. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals. 2020. Available from: [Link]

  • Thermo Fisher Scientific. N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

This document provides a comprehensive technical overview of the chemical compound 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, designed for researchers, chemists, and professionals in the field of drug development. It co...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the chemical compound 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, designed for researchers, chemists, and professionals in the field of drug development. It covers the core physicochemical properties, a proposed synthetic pathway, a robust analytical characterization workflow, potential applications based on its structural motifs, and essential safety and handling guidelines.

Core Chemical Identity and Physicochemical Properties

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring (pyrrolidinone) substituted with a methyl group at the 5-position and a 3-aminophenyl group at the nitrogen atom. This unique combination of a chiral scaffold and an aromatic amine suggests its potential as a versatile building block in medicinal chemistry.

Nomenclature and Key Identifiers

A precise understanding of a compound begins with its fundamental identifiers.

IdentifierValueSource
IUPAC Name 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one-
CAS Number 1033693-04-7[1]
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.24 g/mol [1]
SMILES CC1CCC(=O)N1C2=CC=CC(=C2)N[1]
Physicochemical and Computational Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for developing analytical methods.

PropertyValueSignificance
Topological Polar Surface Area (TPSA) 46.33 Ų[1]
LogP (Octanol-Water Partition Coeff.) 1.7841[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

These values suggest the molecule possesses moderate lipophilicity and a polar surface area conducive to potential membrane permeability, key factors in drug design.

Proposed Synthetic Pathway and Rationale

Retrosynthetic Analysis

The key disconnection lies at the N-aryl bond, suggesting a reaction between a 5-methyl-pyrrolidin-2-one precursor and a substituted aniline, or more practically, a condensation reaction between a γ-keto acid derivative and an aniline, followed by reductive amination and cyclization. A highly effective route would likely involve the condensation of levulinic acid (4-oxopentanoic acid) with 3-nitroaniline, followed by reduction of the nitro group and the imine in a single step, leading to spontaneous cyclization.

Proposed Experimental Protocol

This protocol is a self-validating system where the successful formation of intermediates can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed via the methods in Section 3.

Step 1: Reductive Amination and Lactamization

  • To a solution of levulinic acid (1.0 eq) and m-nitroaniline (1.0 eq) in a suitable solvent such as toluene (10 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the enamine/imine intermediate. Monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. Dilute with methanol and transfer to a high-pressure hydrogenation vessel.

  • Add a palladium on carbon catalyst (5 mol% Pd/C).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature overnight. The hydrogenation serves a dual purpose: reducing the nitro group to an amine and reducing the imine to a secondary amine, which immediately undergoes intramolecular cyclization to form the lactam.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Purification

  • Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Visualization of Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Levulinic_Acid Levulinic Acid Condensation Condensation (Toluene, p-TSA, Reflux) Levulinic_Acid->Condensation mNitroaniline m-Nitroaniline mNitroaniline->Condensation Intermediate Imine/Nitro Intermediate Condensation->Intermediate Forms intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Crude_Product Crude Product Hydrogenation->Crude_Product Intermediate->Hydrogenation Dual reduction & intramolecular cyclization Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 1-(3-Aminophenyl)- 5-methylpyrrolidin-2-one Purification->Pure_Product

Caption: Proposed one-pot synthesis workflow.

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of a newly synthesized compound is paramount. A multi-technique approach is required for authoritative characterization.[4][5]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water containing 0.1% formic acid. Purity is determined by integrating the peak area at a suitable UV wavelength (approx. 254 nm). A pure sample should exhibit a single major peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on volatility and serves as an orthogonal purity check. The mass spectrum will show the molecular ion peak (m/z = 190) and characteristic fragmentation patterns.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number of unique protons and their connectivity. Expect signals for the aromatic protons (3 on the aminophenyl ring), the methine proton at the chiral center (C5), the methyl group protons, and the diastereotopic methylene protons of the pyrrolidinone ring.

    • ¹³C NMR: Will show 11 distinct carbon signals, including the characteristic carbonyl carbon signal (~175 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands will confirm functional groups: N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the lactam amide (~1680 cm⁻¹), and C-N stretching.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the molecular ion, confirming the elemental composition (C₁₁H₁₄N₂O) with high accuracy.

Visualization of Analytical Workflow

G cluster_purity Purity & Identity Confirmation cluster_structure Structural Elucidation Crude Synthesized Crude Product Purified Purified Compound Crude->Purified Purification HPLC HPLC-UV (>95% Purity?) Purified->HPLC GCMS GC-MS (Confirm MW) Purified->GCMS NMR ¹H & ¹³C NMR (Confirm Connectivity) HPLC->NMR GCMS->NMR FTIR FTIR (Confirm Functional Groups) NMR->FTIR HRMS HRMS (Confirm Formula) FTIR->HRMS Final Characterized Reference Standard HRMS->Final Validation Complete

Caption: Comprehensive analytical characterization workflow.

Potential Applications and Biological Context

The structural features of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one suggest several avenues for research in drug discovery.

  • Central Nervous System (CNS) Agents: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, such as piracetam, which are known to modulate neurotransmission.[6] The presence of this scaffold suggests potential utility in developing novel agents for neurological disorders.

  • Enzyme Inhibitors: The aminophenyl group is a common pharmacophore that can form key hydrogen bonds or act as a nucleophile within enzyme active sites. This moiety is present in numerous kinase inhibitors and other targeted therapies.

  • Scaffold for Chemical Libraries: Due to its two distinct functional groups (the secondary lactam nitrogen and the primary aromatic amine), this molecule is an excellent starting point for creating diverse chemical libraries for high-throughput screening. The amine can be readily acylated, alkylated, or used in coupling reactions to explore a wide chemical space.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. Therefore, a conservative approach based on structurally related compounds, such as N-methyl-2-pyrrolidinone (NMP) and other aromatic amines, is mandatory.[7][8][9]

Potential Hazards
  • Skin and Eye Irritation: Aromatic amines and lactams can cause serious skin and eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

  • Reproductive Toxicity: Some pyrrolidinone-based solvents like NMP are suspected of damaging fertility or the unborn child.[7][8] This potential hazard should be assumed until proven otherwise.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[9]

    • Lab Coat: A standard lab coat is required.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Hunan Hwatime Chemical Co., Ltd. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. Available at: [Link]

  • Angene Chemical. Safety Data Sheet - m-Aminophenyl Tosylate. Available at: [Link]

  • PubChemLite. 1-[(3-aminophenyl)methyl]pyrrolidin-2-one. Available at: [Link]

  • AA Blocks. 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one. Available at: [Link]

  • ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available at: [Link]

  • Atlantic Technological University. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]

  • NIST. Pyrrolidine, 1-methyl-. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • JYX: JYU. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Available at: [Link]

Sources

Foundational

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one chemical properties

An In-depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7). The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] This document details the molecular structure, physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic characteristics of this specific derivative. The guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel pyrrolidinone-based molecules.

Introduction and Molecular Structure

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring substituted at the nitrogen atom with a 3-aminophenyl group and at the 5-position with a methyl group. The presence of both a reactive aromatic amine and a stable lactam moiety makes it an interesting candidate for further chemical modification and biological screening. The pyrrolidinone ring is a common structural motif in pharmaceuticals with a wide range of activities, including nootropic, anti-inflammatory, and anticancer effects.[2][3] The stereochemistry at the 5-position can also significantly influence its biological activity.[3]

Chemical Structure

Synthesis_Workflow start Starting Materials: Levulinic Acid & 3-Nitroaniline step1 Step 1: Reductive Amination (Formation of 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one) start->step1 intermediate Intermediate Product: 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 final_product Final Product: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one step2->final_product purification Purification (Column Chromatography) final_product->purification analysis Analysis (NMR, MS, IR) purification->analysis

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one

This step involves the reductive amination of levulinic acid with 3-nitroaniline. A one-pot reaction can be achieved using a suitable reducing agent and catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid (1 equivalent) and 3-nitroaniline (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent such as toluene or xylene. For the reductive cyclization, a catalyst system like Pd/C with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) can be used. Alternatively, a metal-free approach using a reducing agent like HBpin has been reported for similar transformations. 3. Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted levulinic acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to the primary amine.

  • Reaction Setup: Dissolve the crude 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst and Reducing Agent: A standard method for nitro group reduction is catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere. Alternatively, chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be employed.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: If a catalyst was used, filter it off through a pad of celite. If a chemical reducing agent was used, quench the reaction and neutralize the mixture. Extract the product into an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Spectroscopic Analysis (Predicted)

Experimental spectra for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one are not available. The following predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds such as 1-phenyl-5-methylpyrrolidin-2-one. [2]

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₄): Four protons in the aromatic region (approx. δ 6.5-7.5 ppm). Due to the meta-substitution, a complex splitting pattern is expected.

  • CH (Pyrrolidinone Ring): One proton at the 5-position, a multiplet, is expected around δ 4.0-4.5 ppm.

  • CH₂ (Pyrrolidinone Ring): Four protons from the two methylene groups in the pyrrolidinone ring, appearing as multiplets in the range of δ 1.8-2.8 ppm.

  • CH₃ (Methyl Group): A doublet for the methyl group at the 5-position is expected around δ 1.2-1.4 ppm.

  • NH₂ (Amino Group): A broad singlet for the two amine protons, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy
  • C=O (Amide Carbonyl): A signal in the downfield region, around δ 175-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen of the pyrrolidinone ring will be downfield, while the carbon attached to the amino group will be upfield.

  • CH (Pyrrolidinone Ring): One signal for the methine carbon at the 5-position, expected around δ 55-60 ppm.

  • CH₂ (Pyrrolidinone Ring): Two signals for the methylene carbons, expected in the range of δ 20-40 ppm.

  • CH₃ (Methyl Group): One signal for the methyl carbon, expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching (Amine): Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1680-1700 cm⁻¹.

  • N-H Bending (Amine): A peak around 1600-1650 cm⁻¹.

  • C-N Stretching: Absorptions in the fingerprint region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190.

  • Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the bond between the phenyl group and the pyrrolidinone nitrogen, and through fragmentation of the pyrrolidinone ring itself. Common fragments would include the aminophenyl cation and various fragments arising from the lactam ring.

Reactivity and Stability

  • Reactivity of the Amino Group: The primary aromatic amine is a versatile functional group that can undergo various reactions, including:

    • N-Acylation/N-Alkylation: Reaction with acyl chlorides, anhydrides, or alkyl halides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions.

    • Schiff Base Formation: Condensation with aldehydes and ketones.

  • Reactivity of the Lactam: The amide bond in the pyrrolidinone ring is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, protected from light and oxidizing agents.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, the pyrrolidinone scaffold is of significant interest in medicinal chemistry. [1]

  • Scaffold for Library Synthesis: The presence of a reactive primary amine allows for the straightforward synthesis of a library of derivatives for high-throughput screening.

  • Potential as a Kinase Inhibitor Intermediate: Many kinase inhibitors incorporate an aniline or aminopyrimidine core. This compound could serve as a building block for novel kinase inhibitors.

  • CNS-active Agent Development: The pyrrolidinone ring is a key component of nootropic drugs (racetams). Derivatives of this compound could be investigated for their potential effects on cognitive function.

  • Anticancer Research: Some aminophenyl-substituted heterocyclic compounds have shown promise as anti-leukemic agents. [4][5] It must be emphasized that these are potential areas of investigation, and any biological activity would need to be confirmed through rigorous experimental testing.

Safety and Handling

No specific toxicology data is available for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In the absence of specific data, it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact.

References

  • Reductive amination of levulinic acid with various anilines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. (n.d.). CNR-IRIS. Retrieved January 17, 2026, from [Link]

  • Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (n.d.). Google Patents.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. (2019). Green Chemistry. Retrieved January 17, 2026, from [Link]

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death | Request PDF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. (2020). INIS-IAEA. Retrieved January 17, 2026, from [Link]

  • 5-Methyl-1-phenylpyrrolidin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. (2013). PMC. Retrieved January 17, 2026, from [Link]

  • Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid | Request PDF. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer Link. Retrieved January 17, 2026, from [Link]

  • Biologically active N-arylated pyrrolidine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2011). PMC. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Introduction In the landscape of modern drug discovery, a thorough understanding of a new chemical entity's (NCE) physic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Introduction

In the landscape of modern drug discovery, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's journey through development, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility profile for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a molecule featuring a pyrrolidinone core. The pyrrolidinone motif is a privileged scaffold in medicinal chemistry, known to sometimes enhance aqueous solubility and improve other key drug-like properties.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, grounding its protocols in the principles of scientific integrity. We will explore the predicted physicochemical characteristics of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, delineate the theoretical framework for solubility, provide detailed experimental protocols for its determination, and discuss the application of this critical data in a preclinical setting.

Physicochemical Profile of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Before embarking on experimental solubility determination, an analysis of the molecule's predicted physicochemical properties provides a foundational understanding of its expected behavior. These parameters, derived from its chemical structure, are invaluable for designing robust experimental protocols.

The presence of a basic aminophenyl group (pKa estimated in the 4-5 range) suggests that the compound's aqueous solubility will be highly dependent on pH. The calculated LogP (cLogP) of 1.7841 indicates a moderate degree of lipophilicity, suggesting that while it has some preference for a non-polar environment, it is not excessively greasy, which can be a major hurdle for aqueous solubility.[5] The Topological Polar Surface Area (TPSA) of 46.33 Ų is within the range typically associated with good cell membrane permeability.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[5]
Molecular Weight 190.24 g/mol [5]
SMILES CC1CCC(=O)N1C2=CC=CC(=C2)N[5]
Calculated LogP 1.7841[5]
TPSA 46.33 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
CAS Number 1033693-04-7[5]

Theoretical Framework: Understanding Drug Solubility

A nuanced understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility. This distinction is not merely academic; it has profound implications for how data is generated and interpreted at different stages of the drug development pipeline.[1][6]

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic solvent stock (typically DMSO), begins to precipitate.[7] It is a measure of a compound's ability to resist precipitation from a supersaturated state and is often higher than the true equilibrium solubility.[8] Due to its high-throughput nature, it is predominantly used during the early stages of drug discovery for initial compound screening.[1][7]

Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[6] This is the true, intrinsic solubility of the compound in its most stable solid form. Its determination is more resource-intensive but is essential for lead optimization, pre-formulation, and regulatory submissions.[1][9]

The choice between these assays is a strategic one, dictated by the stage of research and the questions being asked.

G cluster_0 Drug Discovery Stages cluster_1 Solubility Assessment Strategy Start New Chemical Entity (NCE) Early Early Discovery (HTS, Hit-to-Lead) Start->Early Late Lead Optimization & Preclinical Early->Late Kinetic Kinetic Solubility Assay Early->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Late->Thermo DataUseKinetic Purpose: - Rank compounds - Flag major issues early - High throughput Kinetic->DataUseKinetic DataUseThermo Purpose: - Intrinsic solubility for formulation - Data for BCS classification - Support toxicology studies Thermo->DataUseThermo

Figure 1: Strategic application of solubility assays in drug discovery.

Key Factors Influencing Solubility

The solubility of a compound is not a single value but a profile influenced by several physicochemical factors.[10]

  • pH: For an ionizable compound like 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one with its basic amine, pH is the most dominant factor. In acidic environments (pH < pKa), the amine group will be protonated, forming a more polar, water-soluble cation. At higher pH values (pH > pKa), the compound will exist primarily as the neutral, less soluble free base.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with higher temperatures.[6][11] This is a critical parameter to control during experiments.

  • Solid-State Properties: Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities.[6] The most stable crystalline form will have the lowest solubility.

  • Solvent: The principle of "like dissolves like" is fundamental. Polar solvents will better dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[12]

Experimental Determination of Solubility

The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility. The causality behind key steps is explained to ensure a deep understanding of the methodology.

Thermodynamic (Equilibrium) Solubility Protocol

This protocol is based on the well-established "shake-flask" method, considered the gold standard for equilibrium solubility.[13]

Rationale: The core principle is to saturate a solution with the compound by allowing excess solid to equilibrate with the solvent over a sufficient period. This ensures the measured concentration represents the true thermodynamic limit. Temperature control is critical as solubility is temperature-dependent.[9]

Protocol Steps:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to establish a pH-solubility profile.[13][14]

  • Compound Addition: Add an excess amount of solid 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one to a known volume of each buffer in a sealed, inert vial. "Excess" is key; undissolved solid must be visible to ensure saturation.

  • Equilibration: Place the vials in a mechanical agitator or shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[15] Agitate for a predetermined time (e.g., 24-48 hours). The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful removal of the supernatant is a common and effective method.[7]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or µM by back-calculating from the measured concentration, accounting for the dilution factor.

G A 1. Prepare High-Concentration Stock in 100% DMSO B 2. Create Serial Dilutions of stock in DMSO plate A->B C 3. Dispense DMSO solutions into plate with Aqueous Buffer B->C D 4. Incubate (e.g., 1-2h at Room Temp) C->D E 5. Measure Precipitation (e.g., Laser Nephelometry) D->E F 6. Determine Concentration at Precipitation Onset E->F

Figure 3: High-Throughput Workflow for Kinetic Solubility Determination.

Data Interpretation and Application in Preclinical Development

The ultimate value of solubility data lies in its application to decision-making in drug development.

Presentation of Solubility Data

Solubility data should be presented clearly to facilitate interpretation. A table summarizing the solubility in various media is standard practice.

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Method
HCl Buffer1.237(Hypothetical Data)Thermodynamic
Acetate Buffer4.537(Hypothetical Data)Thermodynamic
Phosphate Buffer6.837(Hypothetical Data)Thermodynamic
Phosphate-Buffered Saline7.425(Hypothetical Data)Kinetic
Water~7.025(Hypothetical Data)Thermodynamic
EthanolN/A25(Hypothetical Data)Thermodynamic
Application in Preclinical Research
  • Formulation for In Vivo Studies: The primary application of solubility data is to guide the development of formulations for preclinical toxicology and efficacy studies. [14]For oral dosing, if the required dose exceeds the aqueous solubility, a suspension or a solubilizing vehicle (e.g., containing co-solvents or surfactants) may be necessary. [14][16]* Biopharmaceutics Classification System (BCS): Aqueous solubility over the pH range of 1.2-6.8 is a key parameter for BCS classification. [17]A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media within this pH range. [13][17]This classification helps predict a drug's oral absorption characteristics.

  • Risk Assessment: Low aqueous solubility is a significant liability that can lead to poor absorption, low bioavailability, and underestimated toxicity in early studies. [2][14]Identifying this issue early allows for medicinal chemistry efforts to improve the property or for the development of advanced formulation strategies.

Conclusion

The solubility profile of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a multifaceted characteristic that is fundamental to its potential as a drug candidate. Its predicted physicochemical properties, particularly the presence of an ionizable amino group, indicate that its aqueous solubility will be strongly pH-dependent. A comprehensive assessment, employing both high-throughput kinetic assays in early discovery and rigorous thermodynamic (shake-flask) methods during lead optimization, is essential. The resulting data provides an indispensable foundation for designing appropriate formulations for in vivo studies, interpreting biological data, and ultimately guiding the compound through the challenging path of preclinical and clinical development.

References

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Foundational

An In-depth Technical Guide on the Material Safety of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Identity and Physicochemical Properties 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a substituted pyrrolidinone derivative. Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a substituted pyrrolidinone derivative. Its structure combines a lactam ring, an aromatic amine, and a methyl group, suggesting a complex toxicological and reactivity profile. Understanding its fundamental properties is the first step in establishing safe handling protocols.

Chemical Structure

Caption: Chemical structure of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Computed Physicochemical Data

The following table summarizes key computed properties for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, which are crucial for predicting its behavior and potential exposure routes.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OChemScene[1]
Molecular Weight 190.24 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 46.33 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 1.7841ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Expert Insight: The LogP value of 1.78 suggests a moderate potential for bioaccumulation and skin absorption. The presence of both hydrogen bond donors and acceptors indicates some water solubility. The TPSA is within the range typical for orally bioavailable drugs, highlighting the potential for systemic exposure following ingestion or inhalation.

Section 2: Hazard Identification and Classification

Based on structural analogy, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is anticipated to present significant health hazards. The classification below is inferred from data on NMP and aromatic amines.

Anticipated GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid[2]
Acute Toxicity, Dermal Category 3/4H311/H312: Toxic/Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2]
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2]
GHS Pictograms and Signal Word

Signal Word: Danger

GHS_Pictograms health_hazard exclamation_mark

Caption: Anticipated GHS pictograms for health hazard and irritation.

Summary of Primary Hazards
  • Reproductive Toxicity: The pyrrolidinone ring, as seen in NMP, is strongly associated with reproductive and developmental toxicity.[2][3] Experiments in animals have demonstrated that NMP can cause harm to the unborn child.[2][4] This is a critical hazard that necessitates stringent controls, especially for researchers of child-bearing potential.

  • Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[2][5] Prolonged or repeated skin contact may lead to dermatitis.

  • Systemic Toxicity: The aminophenyl group is an aniline derivative. Aniline and its analogues are known to be absorbed through the skin and can cause systemic effects, including potential impacts on the liver, kidney, and blood.[5]

  • Combustibility: As a liquid with an anticipated flash point above 60°C, it is classified as a combustible liquid.[2] While not highly flammable, it can ignite with a sufficient heat source.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted.[4]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards of this molecule.

PPE_Workflow cluster_Core Core Protection cluster_Gloves Glove Protocol cluster_Respiratory Respiratory Protection (If Required) LabCoat Flame-Resistant Lab Coat (Fully buttoned) Goggles Chemical Splash Goggles (ANSI Z87.1 certified) GloveCheck Inspect Gloves Before Use Goggles->GloveCheck Respirator NIOSH-Approved Respirator (Organic vapor cartridge) Goggles->Respirator If risk of aerosolization or inadequate ventilation Gloves Double Gloving: Inner: Nitrile Outer: Butyl Rubber or Viton GloveRemoval Proper Removal Technique (Avoid skin contact) Gloves->GloveRemoval GloveCheck->Gloves end Handling Complete GloveRemoval->end FitTest Annual Fit Testing & User Seal Check FitTest->Respirator start Start Handling start->LabCoat

Sources

Exploratory

A Technical Guide to the Research Potential of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: A Versatile Scaffold for Drug Discovery

Executive Summary The relentless pursuit of novel therapeutic agents requires the identification and exploitation of chemical scaffolds that offer both biological relevance and synthetic tractability. 1-(3-Aminophenyl)-5...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents requires the identification and exploitation of chemical scaffolds that offer both biological relevance and synthetic tractability. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a compound of significant interest, positioned at the intersection of two privileged pharmacophoric motifs: the pyrrolidin-2-one core and the reactive 3-aminophenyl group. The pyrrolidin-2-one ring is a five-membered nitrogen heterocycle renowned for its presence in a multitude of biologically active compounds and its ability to explore three-dimensional chemical space effectively.[1][2][3] This guide delineates the untapped research potential of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, presenting it as a versatile starting material for the development of novel chemical libraries. We provide a comprehensive overview of its physicochemical properties, propose strategic synthetic pathways for derivatization, and outline detailed experimental workflows for exploring its potential in key therapeutic areas, including neurodegenerative disease, oncology, and inflammation.

Physicochemical Characterization and Structural Features

A foundational understanding of a compound's properties is critical for rational drug design. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a small molecule whose structure suggests favorable drug-like characteristics. Its key physicochemical parameters are summarized below.

PropertyValueSource
CAS Number 1033693-04-7ChemScene[4]
Molecular Formula C₁₁H₁₄N₂OChemScene[4]
Molecular Weight 190.24 g/mol ChemScene[4]
Topological Polar Surface Area (TPSA) 46.33 ŲChemScene[4]
Computed LogP 1.7841ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Rotatable Bonds 1ChemScene[4]

The molecule's structure contains three key features that form the basis of its research potential: the pyrrolidin-2-one scaffold, a chiral center at the C5 position due to the methyl group, and a synthetically versatile primary amine on the phenyl ring.

Caption: Key structural features of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

The Strategic Value of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring is a cornerstone of modern medicinal chemistry, often referred to as a "privileged scaffold".[3] Its significance stems from several key attributes:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows substituents to project into three-dimensional space. This facilitates more complex and specific interactions with biological targets compared to flat, aromatic systems.[1][2]

  • Biological Precedent: This scaffold is the core of numerous approved drugs and bioactive natural products, demonstrating its biocompatibility and favorable pharmacokinetic properties. Notable examples include:

    • Piracetam: A nootropic agent used to enhance cognitive function.[5]

    • Doxapram: A respiratory stimulant.[6]

    • Anisomycin: A naturally occurring antibiotic that inhibits protein synthesis.[7]

  • Synthetic Accessibility: The synthesis and functionalization of the pyrrolidinone ring are well-established, allowing for the efficient creation of diverse chemical libraries.[1]

The presence of this scaffold in 1-(3-aminophenyl)-5-methylpyrrolidin-2-one provides a strong rationale for its investigation across a range of biological targets where this core has proven effective, including central nervous system (CNS) disorders, infectious diseases, and cancer.[7][8]

Derivatization Strategy: A Gateway to Novel Chemical Space

The true potential of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one lies in its utility as a starting material. The primary amine at the meta-position of the phenyl ring serves as a versatile chemical handle for constructing a diverse library of analogues. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic workflow for library generation from the parent compound.

Protocol 1: Parallel Amide Coupling for Library Synthesis

This protocol describes a representative procedure for generating an amide library in a 96-well plate format, a common practice in early drug discovery.

Rationale: Amide bonds are stable, prevalent in bioactive molecules, and their formation is high-yielding and tolerant of diverse functional groups. This makes amide coupling an ideal first-pass strategy for library generation. We use HATU as a coupling agent due to its efficiency and low rate of epimerization.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (the "amine") in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare 120 mM stock solutions of 96 diverse carboxylic acids in anhydrous DMF in a 96-well plate (the "acid plate").

    • Prepare a 120 mM stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 240 mM stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (10 µmol) of the amine stock solution.

    • Add 100 µL (12 µmol, 1.2 eq) from the corresponding well of the acid plate.

    • Add 100 µL (12 µmol, 1.2 eq) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (24 µmol, 2.4 eq) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate, sealing, and shaking vigorously for 10 minutes.

    • Allow the layers to separate and transfer the organic (top) layer to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Quality Control:

    • Reconstitute the dried products in a suitable solvent (e.g., DMSO).

    • Perform LC-MS analysis on a representative subset of wells (e.g., one column) to confirm product formation and estimate purity before proceeding to biological screening.

Proposed Research Applications and Experimental Designs

Based on the established pharmacology of the pyrrolidin-2-one scaffold, we propose three primary avenues for investigation.

A. Central Nervous System (CNS) Drug Discovery

Rationale: The pyrrolidin-2-one core is central to nootropic and neuroprotective agents.[5] The calculated LogP of ~1.78 suggests the parent compound may have the potential to cross the blood-brain barrier. Derivatives could be explored for activity in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Screening Funnel:

Caption: Screening funnel for CNS therapeutic development.

Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)

Rationale: This assay provides a robust, high-throughput method to identify compounds that protect neuronal cells from excitotoxic insults, a common mechanism in neurodegenerative disorders. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (from the synthesized library) in culture medium. The final screening concentration is typically 10 µM.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "vehicle control" (DMSO) and "no treatment" wells.

    • Incubate for 1 hour.

  • Induction of Toxicity:

    • Prepare a solution of glutamate (an excitotoxin) in culture medium. The final concentration (e.g., 5 mM) should be predetermined to cause ~50% cell death.

    • Add 10 µL of the glutamate solution to all wells except the "no treatment" control.

    • Incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. Compounds that significantly increase viability in the presence of glutamate are considered hits.

B. Oncology Drug Discovery

Rationale: Pyrrolidine-containing compounds have demonstrated efficacy as anticancer agents, including as antagonists of chemokine receptors involved in metastasis.[7] The aminophenyl moiety is also a common feature in kinase inhibitors. A library derived from our parent compound could be screened against various cancer cell lines to identify cytotoxic or cytostatic agents.

Protocol 3: Cancer Cell Line Viability Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, high-throughput method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Culture:

    • Seed a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into white-walled, clear-bottom 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow to adhere overnight.

  • Compound Treatment:

    • Perform a 10-point, 3-fold serial dilution of each test compound, starting from a top concentration of 30 µM.

    • Add the diluted compounds to the cell plates. Include vehicle control wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound against each cell line.

Conclusion

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one represents a promising, yet underexplored, starting point for drug discovery. Its structure combines the proven biological relevance of the pyrrolidin-2-one scaffold with the synthetic flexibility of an aminophenyl group. This unique combination provides a robust platform for the generation of diverse chemical libraries. The proposed research applications in CNS disorders and oncology, supported by detailed, industry-standard protocols, offer a clear roadmap for academic and commercial researchers to unlock the therapeutic potential of this versatile molecule. By leveraging rational design and high-throughput screening, novel derivatives of this compound could emerge as next-generation candidates for treating some of the most challenging human diseases.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylpyridin-2-one. Retrieved January 17, 2026, from [Link]

  • Sagan, J., et al. (2015). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

  • AA Blocks. (n.d.). 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one. Retrieved January 17, 2026, from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Wu, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Ataman Kimya. (n.d.). N-methyl pyrrolidinone. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-1-phenylpyrrolidin-2-one. Retrieved January 17, 2026, from [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. JYX: JYU. [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Gomha, S. M., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Canadian Society for Pharmaceutical Sciences. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Semantic Scholar. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. [Link]

Sources

Foundational

The Multifaceted Biological Landscape of Aminophenyl Pyrrolidinone Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of aminophenyl pyrrolidinone derivatives. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of aminophenyl pyrrolidinone derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive technical overview of the diverse therapeutic potential of this promising class of compounds, spanning antimicrobial, anticonvulsant, nootropic, and anti-inflammatory activities.

Introduction: The Pyrrolidinone Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a recurring structural motif in a vast array of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery. The unique conformational flexibility of the pyrrolidinone ring allows for the precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. The incorporation of an aminophenyl moiety further enhances the chemical diversity and biological activity of these derivatives, opening avenues for the development of novel therapeutics. This guide will delve into the key biological activities exhibited by aminophenyl pyrrolidinone derivatives, providing detailed experimental methodologies and insights into their mechanisms of action.

I. Synthesis of Aminophenyl Pyrrolidinone Derivatives: A Step-by-Step Approach

The synthesis of aminophenyl pyrrolidinone derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a γ-amino acid precursor. The following protocol outlines a general procedure for the synthesis of an N-substituted aminophenyl pyrrolidinone.

Experimental Protocol: Synthesis of 1-(4-aminophenyl)pyrrolidin-2-one

This protocol describes a representative synthesis. Modifications to starting materials and reaction conditions may be necessary for the synthesis of specific derivatives.

Materials:

  • 4-Nitroaniline

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography apparatus

Step 1: N-Alkylation of 4-Nitroaniline

  • To a solution of 4-nitroaniline (1.0 eq) in ethanol, add potassium carbonate (2.0 eq) and ethyl 4-bromobutanoate (1.2 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product, ethyl 4-(4-nitrophenylamino)butanoate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Reductive Cyclization

  • Dissolve the purified ethyl 4-(4-nitrophenylamino)butanoate (1.0 eq) in ethanol.

  • Add 10% Pd/C catalyst (0.1 eq by weight).

  • To this suspension, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reduction of the nitro group and subsequent cyclization by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)pyrrolidin-2-one.

  • Purify the product by recrystallization or column chromatography.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Antimicrobial Activity: Combating Microbial Resistance

Aminophenyl pyrrolidinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Their evaluation is crucial in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.[3]

Materials:

  • Synthesized aminophenyl pyrrolidinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Allow the agar to solidify in a laminar flow hood.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a lawn.

  • Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Minimum Inhibitory Concentration (MIC)

For a more quantitative assessment, the Minimum Inhibitory Concentration (MIC) should be determined using methods like broth microdilution. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
APD-1163264
APD-2 (4-Cl)81632
APD-3 (4-NO₂)4816
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

APD = Aminophenyl Pyrrolidinone Derivative. Substitutions on the aminophenyl ring are indicated in parentheses. Data is representative.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesized Compound stock_sol Prepare Stock Solutions start->stock_sol add_compounds Add Test Compounds & Controls stock_sol->add_compounds media_prep Prepare Agar Media plate_inoc Inoculate Agar Plates media_prep->plate_inoc inoculum_prep Prepare Microbial Inoculum inoculum_prep->plate_inoc well_punch Punch Wells plate_inoc->well_punch well_punch->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones mic_determination Determine MIC (Broth Dilution) measure_zones->mic_determination Quantitative Follow-up end Report Results measure_zones->end mic_determination->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

III. Anticonvulsant Activity: A New Frontier in Epilepsy Treatment

Several aminophenyl pyrrolidinone derivatives have shown significant potential as anticonvulsant agents, offering hope for new therapies for epilepsy.[4][5] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating anticonvulsant efficacy.[6]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7]

Materials:

  • Synthesized aminophenyl pyrrolidinone derivatives

  • Male albino mice (18-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% Saline solution

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal).

  • At the time of peak effect (predetermined by pharmacokinetic studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the percentage of protected animals at each dose level.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Data Presentation: Anticonvulsant Activity
Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
APD-495.2>300450.14.7
APD-5 (4-F)78.5150.3420.55.4
APD-6 (3-Cl)65.1125.8398.26.1
Phenytoin9.5Inactive68.37.2
EthosuximideInactive130>500>3.8

Data is representative and sourced from analogous studies. Protective Index is a measure of the drug's safety margin.[8][9]

Workflow for In Vivo Anticonvulsant Screening

Anticonvulsant_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Synthesized Compound drug_prep Prepare Drug Formulations start->drug_prep animal_prep Animal Acclimatization & Grouping drug_admin Administer Compound/Vehicle animal_prep->drug_admin drug_prep->drug_admin mes_test MES Test drug_admin->mes_test scptz_test scPTZ Test drug_admin->scptz_test neurotox Neurotoxicity Test (Rotarod) drug_admin->neurotox observe Observe Seizure Endpoint mes_test->observe scptz_test->observe neurotox->observe calc_ed50 Calculate ED₅₀ & TD₅₀ observe->calc_ed50 calc_pi Calculate Protective Index calc_ed50->calc_pi end Report Findings calc_pi->end

Caption: Workflow for In Vivo Anticonvulsant Screening.

IV. Nootropic Activity: Enhancing Cognitive Function

Certain aminophenyl pyrrolidinone derivatives, structurally related to piracetam, exhibit nootropic or "cognitive-enhancing" properties.[10][11] Their mechanism of action is often linked to the modulation of cholinergic neurotransmission.[12]

Experimental Protocol: Passive Avoidance Test

This test assesses learning and memory in rodents based on fear conditioning.[13][14]

Materials:

  • Synthesized aminophenyl pyrrolidinone derivatives

  • Male mice or rats

  • Passive avoidance apparatus (a box with a light and a dark compartment separated by a door)

  • Electric shock generator

  • Vehicle

  • Standard nootropic drug (e.g., Piracetam)

Procedure:

Training (Day 1):

  • Administer the test compound, vehicle, or standard drug to the animals.

  • After a specific time, place the animal in the light compartment of the apparatus.

  • When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Record the latency to enter the dark compartment.

Testing (Day 2):

  • 24 hours after the training session, place the animal back in the light compartment.

  • Record the step-through latency (the time it takes for the animal to enter the dark compartment).

  • An increase in step-through latency is indicative of improved memory retention.

Cholinergic Signaling Pathway and Nootropic Action

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AP Action Potential AP->ACh_vesicle Ca²⁺ influx AChE AChE ACh_release->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_release->Nicotinic_R Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline_reuptake->Choline Signal_transduction Signal Transduction Muscarinic_R->Signal_transduction Nicotinic_R->Signal_transduction Cognitive_function Enhanced Cognitive Function Signal_transduction->Cognitive_function Nootropic Aminophenyl Pyrrolidinone Derivatives Nootropic->ACh_release Modulates Nootropic->Muscarinic_R Potentiates

Caption: Cholinergic Signaling Pathway and Potential Nootropic Action.

V. Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Aminophenyl pyrrolidinone derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory mediators like cyclooxygenase (COX) enzymes.[15]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key player in the inflammatory response.[10][16]

Materials:

  • Synthesized aminophenyl pyrrolidinone derivatives

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • 96-well microplate

  • Plate reader

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the enzyme activity.

Prostaglandin Synthesis Pathway and COX Inhibition

Prostaglandin_Pathway Membrane_PL Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis Physiological Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxane Thromboxane A₂ PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxane->Homeostasis Inhibitor Aminophenyl Pyrrolidinone (COX-2 Selective Inhibitor) Inhibitor->COX2 Inhibits

Sources

Exploratory

The Ascendant Role of 1-Aryl-5-Methylpyrrolidin-2-ones in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-aryl-5-methylpyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-5-methylpyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological systems, particularly within the central nervous system (CNS). This in-depth technical guide provides a comprehensive review of this chemical core, navigating through its synthetic pathways, exploring the nuances of its structure-activity relationships (SAR), and highlighting its therapeutic potential. By delving into the causal relationships behind experimental designs and providing detailed protocols, this document serves as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Pyrrolidinone Core - A Foundation for CNS Drug Discovery

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of numerous biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a versatile scaffold in drug design.[1] Within the broad family of pyrrolidinones, the subclass of 1-aryl-5-methylpyrrolidin-2-ones has garnered increasing attention for its potential to modulate CNS activity. These compounds share a common structural heritage with the well-known "racetam" class of nootropics, such as piracetam and aniracetam, which are recognized for their cognitive-enhancing properties.[2][3][4] The strategic placement of an aryl group at the 1-position and a methyl group at the 5-position imparts distinct physicochemical properties that influence pharmacokinetic and pharmacodynamic profiles, opening new avenues for therapeutic intervention in a variety of neurological and psychiatric disorders.[5] This guide will systematically dissect the medicinal chemistry of this important class of molecules.

Synthetic Strategies: Constructing the 1-Aryl-5-Methylpyrrolidin-2-one Scaffold

The efficient and stereocontrolled synthesis of the 1-aryl-5-methylpyrrolidin-2-one core is paramount for extensive medicinal chemistry exploration. Several synthetic routes have been developed, with the choice of method often dictated by the desired substitution patterns and stereochemistry.

Reductive Amination of Levulinic Acid: A Workhorse Approach

A robust and widely applicable method for the synthesis of 5-methyl-N-aryl-2-pyrrolidones is the reductive amination of levulinic acid with aryl nitro compounds or aryl amines.[6][7] This one-pot reaction offers a direct and scalable route to the target scaffold.

Conceptual Workflow:

The reaction proceeds through the initial formation of an enamine or imine intermediate from the condensation of levulinic acid and the aromatic amine. Subsequent intramolecular cyclization and reduction of the intermediate in the presence of a suitable catalyst and a hydrogen source yields the desired 1-aryl-5-methylpyrrolidin-2-one.

levulinic_acid Levulinic Acid intermediate Imine/Enamine Intermediate levulinic_acid->intermediate Condensation aryl_amine Aryl Amine (R-NH2) aryl_amine->intermediate pyrrolidinone 1-Aryl-5-methylpyrrolidin-2-one intermediate->pyrrolidinone Intramolecular Cyclization & Reduction (H2, Catalyst)

Figure 1: Conceptual workflow for the reductive amination of levulinic acid.

Experimental Protocol: Synthesis of 5-Methyl-N-phenyl-2-pyrrolidone [6]

  • Reaction Setup: In a suitable pressure reactor, combine levulinic acid, nitrobenzene, and a catalyst such as palladium on carbon (Pd/C).

  • Solvent: While the reaction can be run neat, an appropriate solvent like isopropanol can be used to facilitate mixing and heat transfer.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Heating: Heat the reaction mixture to a temperature ranging from 100 to 200 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of starting materials.

  • Work-up and Purification: Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture to remove the catalyst. The crude product can then be purified by distillation or chromatography to yield pure 5-methyl-N-phenyl-2-pyrrolidone.

Causality in Experimental Choices:

  • Catalyst Selection: Palladium on carbon is a common choice due to its high activity and selectivity for both nitro group reduction and the reductive amination process. Other catalysts from the platinum group metals can also be employed.[6]

  • Pressure and Temperature: These parameters are critical for achieving a good reaction rate and high conversion. Higher pressures of hydrogen increase its concentration in the reaction medium, facilitating the reduction steps. The temperature needs to be high enough to promote the reaction but not so high as to cause degradation of the reactants or products.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of 1-aryl-5-methylpyrrolidin-2-one derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents. While specific and comprehensive SAR studies on this exact scaffold are still emerging, valuable insights can be gleaned from related classes of pyrrolidinone-containing compounds.

Impact of Aryl Substituents on CNS Activity

Studies on related N-arylpyrrolidinone and N-arylpiperazine derivatives have consistently shown that the electronic and steric properties of the substituents on the aryl ring play a pivotal role in modulating CNS activity, including anticonvulsant and anxiolytic effects.[8][9]

Table 1: General SAR Trends for Aryl-Substituted Pyrrolidinone Derivatives with CNS Activity

Substituent PositionNature of SubstituentObserved Effect on Activity
para-positionElectron-withdrawing groups (e.g., -Cl, -F, -CF₃)Often enhances anticonvulsant and anxiolytic activity.
meta-positionSmall, lipophilic groupsCan contribute to favorable interactions with receptor binding pockets.
ortho-positionBulky groupsMay introduce steric hindrance, potentially reducing or altering activity and selectivity.

Key Insights from Related Scaffolds:

  • In a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, the presence of a trifluoromethyl group on the phenyl ring was found to be beneficial for anticonvulsant activity.[8]

  • For a class of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, specific substitutions on the terminal arylpiperazine ring were critical for potent anticonvulsant effects.[10]

These findings suggest that a systematic exploration of electron-donating and electron-withdrawing groups at various positions on the 1-aryl ring of 1-aryl-5-methylpyrrolidin-2-ones is a promising strategy for identifying compounds with optimized CNS activity.

Therapeutic Applications: Targeting Neurological and Psychiatric Disorders

The 1-aryl-5-methylpyrrolidin-2-one scaffold holds significant promise for the development of novel treatments for a range of CNS disorders. The structural similarity to established nootropics and the observed activities of related compounds point towards potential applications as anticonvulsant, anxiolytic, and cognitive-enhancing agents.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs (AEDs) have dose-limiting side effects and are ineffective in a significant portion of patients. The pyrrolidinone core is present in several compounds that have demonstrated anticonvulsant properties.[9][11][12] The mechanism of action for many of these compounds is thought to involve the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.

Hypothesized Mechanism of Anticonvulsant Action:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel Neuronal_Excitability Reduced Neuronal Excitability VGSC->Neuronal_Excitability VGCC Voltage-Gated Ca2+ Channel VGCC->Neuronal_Excitability GABA_A GABA-A Receptor GABA_A->Neuronal_Excitability Compound 1-Aryl-5-methyl- pyrrolidin-2-one Compound->VGSC Modulation Compound->VGCC Modulation Compound->GABA_A Potentiation

Figure 2: Hypothesized mechanisms of anticonvulsant action for pyrrolidinone derivatives.

Nootropic and Neuroprotective Potential

The quest for effective treatments for cognitive decline associated with aging and neurodegenerative diseases is a major challenge in modern medicine. The structural relationship of 1-aryl-5-methylpyrrolidin-2-ones to the racetam family of nootropics suggests their potential as cognitive enhancers.[2][3] The mechanisms underlying the nootropic effects of racetams are not fully elucidated but are thought to involve the modulation of cholinergic and glutamatergic neurotransmission, as well as enhancing cerebral blood flow and neuronal plasticity.[13]

Derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been investigated for their nootropic activity, with molecular docking studies suggesting interactions with acetylcholine receptors.[3][13] This provides a strong rationale for exploring the cognitive-enhancing properties of 1-aryl-5-methylpyrrolidin-2-one analogs.

Future Perspectives and Conclusion

The 1-aryl-5-methylpyrrolidin-2-one scaffold represents a fertile ground for the discovery of novel CNS-active agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization of the aryl ring, provides a powerful platform for medicinal chemists to fine-tune pharmacological activity.

Future research in this area should focus on:

  • Expansion of Synthetic Methodologies: Developing novel and efficient synthetic routes, including enantioselective methods, to access a wider range of structurally diverse analogs.

  • Comprehensive SAR Studies: Conducting systematic SAR investigations to clearly define the impact of aryl substituents on potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • Elucidation of Mechanisms of Action: Employing a combination of in vitro and in vivo pharmacological assays to unravel the precise molecular mechanisms underlying the observed biological effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other therapeutic areas beyond CNS disorders, such as inflammation and oncology, where the pyrrolidinone scaffold has also shown promise.

References

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  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4(50)), 26-34. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Manzer, L. E. (2004). Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds. U.S.
  • Siddiqui, N., Ahsan, W., Alam, M. S., Ali, R., & Srivastava, K. (2012). Design, Synthesis and Evaluation of Anticonvulsant Activity of Pyridinyl‐Pyrrolidones: A Pharmacophore Hybrid Approach. Archiv der Pharmazie, 345(5), 378-386. [Link]

  • Manzer, L. E. (2006). Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid.
  • Obniska, J., Kaminski, K., Skrzynska, D., & Pichor, J. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European journal of medicinal chemistry, 44(5), 2224–2233. [Link]

  • Obniska, J., Rapacz, A., Gębska, A., Wójcik-Pszczoła, K., Pękala, E., & Kamiński, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules (Basel, Switzerland), 25(22), 5466. [Link]

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

  • Manzer, L. E. (2005). Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone, 5-methyl-N-(methyl cycloalkyl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with cyano compounds. U.S.
  • Gualtieri, F., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Ghelardini, C. (1993). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 48(11), 1547–1559. [Link]

  • Perekhoda, L., Suleiman, M., Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

  • Kumar, R., & Arun, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current drug targets, 23(7), 729–751. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1239658. [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of medicinal chemistry, 41(4), 579–590. [Link]

  • Góra, M., Czopek, A., Rapacz, A., Gębska, A., Wójcik-Pszczoła, K., Pękala, E., & Kamiński, K. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • Rock, C. P., & Livinghouse, T. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S.
  • Bridges, T. M., Marlo, J. E., & Niswender, C. M. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS medicinal chemistry letters, 12(7), 1141–1147. [Link]

  • Antonova, A. O., et al. (2022). An efficient synthesis and characterization of novel (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-dione derivatives as potential analgesic agents. ResearchGate. [Link]

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  • Manera, C., et al. (1996). Synthesis and pharmacological profile of novel N-substituted N-[5H-[11]benzopyrano[4,3-d]pyrimidin-2-YL]-N-methylglycinamides. Il Farmaco, 51(2), 137-40. [Link]

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Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrrolidinone-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidinone ring is a five-membered lactam of immense significance in medicinal chemistry, recognized as a "privileged scaffold" due...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring is a five-membered lactam of immense significance in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique three-dimensional structure, conferred by sp³-hybridized carbon atoms, allows for extensive exploration of chemical space and precise interactions with biological targets.[2][3] This guide provides an in-depth technical exploration of the core strategies employed in the discovery and synthesis of novel pyrrolidinone-based compounds. We will delve into the causality behind modern synthetic choices, from powerful multi-component reactions (MCRs) to sophisticated asymmetric catalysis, and provide field-proven protocols. The narrative is grounded in authoritative literature, ensuring that every method discussed is robust, validated, and ready for application in a drug discovery pipeline.

The Pyrrolidinone Core: A Privileged Scaffold in Drug Design

The success of the pyrrolidinone motif is not arbitrary; it stems from a unique combination of physicochemical properties that make it an ideal building block for bioactive molecules.[3][4]

  • Three-Dimensionality and Stereochemical Richness: Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidinone ring provides a globular 3D shape.[3][5] This allows for multi-vectorial interactions within protein binding pockets, often leading to enhanced potency and selectivity.[2] The presence of multiple potential chiral centers allows for the generation of a rich diversity of stereoisomers, a critical feature as biological systems are inherently chiral.[5]

  • Physicochemical Properties: The lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets. The pyrrolidinone scaffold can also enhance aqueous solubility and improve other key pharmacokinetic properties.[6]

  • Synthetic Tractability: The pyrrolidinone core is accessible through a wide range of synthetic transformations, making it a versatile platform for library synthesis and lead optimization.[1][7]

The pyrrolidinone nucleus is a cornerstone of numerous marketed drugs, including the nootropic agent Piracetam and the antiviral Daclatasvir.[8][9] Its continued prevalence in recently approved drugs underscores its enduring importance in modern pharmacology.[10][11][12]

Strategic Pathways to Pyrrolidinone Synthesis

The construction of the pyrrolidinone ring can be approached from several distinct strategic directions. The choice of pathway is often dictated by the desired substitution pattern, stereochemical outcome, and overall synthetic efficiency.

G cluster_start Starting Materials cluster_methods Core Synthetic Methodologies Acyclic_Precursors Acyclic Precursors (e.g., Amino Acids, Diesters) MCR Multi-Component Reactions (MCRs) Acyclic_Precursors->MCR Asymmetric Asymmetric Catalysis & Chiral Pool Synthesis Acyclic_Precursors->Asymmetric Cascade Cascade Reactions (e.g., Smiles-Truce) Acyclic_Precursors->Cascade Cyclization Intramolecular Cyclizations Acyclic_Precursors->Cyclization Cyclic_Precursors Cyclic Precursors (e.g., Proline, Succinimides) Cyclic_Precursors->Asymmetric Renewable_Resources Renewable Resources (e.g., Succinate, Levulinic Acid) Renewable_Resources->Cyclization Pyrrolidinone_Core Substituted Pyrrolidinone Core MCR->Pyrrolidinone_Core High Complexity & Atom Economy Asymmetric->Pyrrolidinone_Core Stereochemical Control Cascade->Pyrrolidinone_Core High Efficiency (One-Pot) Cyclization->Pyrrolidinone_Core Classic & Robust G cluster_reactants Reactants Aldehyde Aldehyde One_Pot One-Pot Reaction (Catalyst, Solvent) Aldehyde->One_Pot Amine Amine Amine->One_Pot Alkyne Activated Alkyne Alkyne->One_Pot Imine Imine Formation One_Pot->Imine Step 1 Nucleophilic_Attack Nucleophilic Attack (Michael Addition) Imine->Nucleophilic_Attack Step 2 Cyclization Intramolecular Cyclization (Lactamization) Nucleophilic_Attack->Cyclization Step 3 Product Highly Substituted Pyrrolidinone Cyclization->Product Final Product

Caption: Logical workflow for a typical Multi-Component Reaction (MCR) to synthesize pyrrolidinones.

Asymmetric Synthesis: Mastering Stereochemistry

Given the importance of stereochemistry in pharmacology, the asymmetric synthesis of pyrrolidinones is a critical area of research. [13]Strategies generally fall into two categories:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, most commonly the amino acid L-proline or its derivatives like 4-hydroxyproline. [8][14]The inherent stereocenter of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. [8]This is a robust and common method for producing optically pure compounds. [8]2. Catalytic Asymmetric Synthesis: This more modern approach uses a chiral catalyst to induce enantioselectivity in a reaction between achiral or racemic precursors. Palladium-catalyzed asymmetric [2+3] cycloadditions, for instance, can produce highly functionalized chiral spiro-pyrazolone-pyrrolidinones with excellent diastereoselectivity and enantioselectivity. [13]Similarly, chiral amine-derived iridacycle complexes can catalyze borrowing hydrogen annulation to provide enantioenriched pyrrolidines. [15]

G cluster_start Chiral Starting Material cluster_process Synthetic Transformations Proline L-Proline Reduction Reduction (e.g., LiAlH4) Proline->Reduction 1. Form Prolinol Functionalization Functional Group Interconversion Reduction->Functionalization 2. Modify Side Chains Cyclization Key Cyclization or Coupling Step Functionalization->Cyclization 3. Build Complexity Product Chiral Pyrrolidinone Target Molecule Cyclization->Product

Caption: Workflow for chiral pool synthesis starting from the natural amino acid L-proline.

Novel Cascade and Catalytic Methods

Recent innovations have focused on increasing synthetic efficiency through novel reaction cascades. A one-pot, metal-free synthesis of densely functionalized pyrrolidinones has been developed using a Smiles-Truce cascade. [16]This process involves the nucleophilic ring-opening of a cyclopropane diester by an arylsulfonamide, followed by an aryl transfer and subsequent lactam formation. [16] Furthermore, advances in C-H activation and intramolecular amination provide direct routes to the pyrrolidine ring. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective method with complete regio- and chemoselectivity. [15]

Experimental Protocols & Data

A commitment to scientific integrity requires that protocols are not only described but are self-validating. This section provides detailed, step-by-step methodologies for key synthetic transformations, including guidance on purification and characterization.

Protocol 1: Multi-Component Synthesis of a 2-Pyrrolidone Derivative

This protocol is adapted from methodologies described for the reaction between anilines, aldehydes, and acetylenic esters. [17][18] Objective: To synthesize a functionalized 2-pyrrolidinone via a one-pot, three-component reaction.

Methodology:

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 eq.), the aromatic aldehyde (1.0 mmol, 1.0 eq.), and ethanol (10 mL).

  • Catalyst Addition: Add citric acid (0.2 mmol, 0.2 eq.) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation. [17]The use of citric acid has been shown to be highly effective for this transformation. [17]3. Alkyne Addition: Add diethyl acetylenedicarboxylate (1.0 mmol, 1.0 eq.) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-pyrrolidinone derivative.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the product. Electron Impact Mass Spectrometry (EI-MS) can provide a diagnostic fragmentation profile to distinguish the pyrrolidone from potential furanone isomers. [17] * Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the structure and purity of the final compound.

    • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation. [17]

Protocol 2: Chiral Synthesis of a Pyrrolidine-based nNOS Inhibitor Precursor

This protocol is based on an efficient route for synthesizing chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS). [19] Objective: To perform a key reductive amination step in the synthesis of a chiral pyrrolidine.

Methodology:

  • Setup: To a solution of the chiral aldehyde precursor (e.g., compound 17 in the cited reference, 1.0 mmol, 1.0 eq.) in methanol (10 mL) in a 50 mL flask, add the desired primary amine (1.2 mmol, 1.2 eq.).

  • Reductive Amination: Add sodium triacetoxyborohydride (NaHB(OAc)₃) (1.5 mmol, 1.5 eq.) portion-wise to the stirring solution at room temperature. The choice of NaHB(OAc)₃ is critical as it is a mild and selective reducing agent for imines formed in situ.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Boc-protected amine intermediate by flash column chromatography.

  • Deprotection (Final Step Example):

    • Dissolve the purified intermediate (1.0 mmol) in methanol (4 mL).

    • Add 6N HCl (8 mL) at room temperature and stir for 12 hours to remove Boc protecting groups. [19] * Concentrate the mixture and purify the final product by recrystallization to yield the tri-HCl salt of the target inhibitor. [19]6. Characterization:

    • NMR: Confirm the structure via ¹H and ¹³C NMR spectroscopy. [19] * High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound. [19] * Polarimetry: Measure the specific rotation [α] to confirm the enantiomeric purity of the chiral product. [19]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead pyrrolidinone scaffold is fundamental to optimizing its biological activity. A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor provides an excellent case study. [20] Table 1: SAR Summary of ST2 Inhibitors

Compound IDB-Ring PositionSubstituentIC₅₀ (µM) [AlphaLISA Assay]Key Insight
iST2-1-(Reference)46.65Baseline activity. [20]
3c 4-positionDimethyl amine~15-232-3 fold improvement with a small amine. [20]
4a 4-positionPyrrolidine~15-23Cyclic amines at C4 enhance activity. [20]
4b 4-positionPiperidine~15-23Ring size of cyclic amine at C4 is tolerated. [20]
10 4-positionCarboxylic Acid> 46.65A polar acidic group is detrimental to activity. [20]
4c 3-positionPyrrolidine5-7Moving the cyclic amine to the meta position yields further improvement. [20]
19b -S-enantiomer~2x more active than RStereochemistry is critical; the S-form is preferred for binding. [20]

Data synthesized from the findings in reference.[20]

The key takeaways from this SAR study are:

  • Positional Isomerism: The position of substituents on the phenyl ring (B-ring) dramatically impacts activity, with the 3-position being more favorable for bulky amine groups than the 4-position. [20]* Functional Group Tolerance: Small to medium-sized basic amine groups are well-tolerated and enhance potency, while acidic groups like carboxylic acids are detrimental. [20]* Stereochemistry: The inhibitory activity is stereospecific, with the S-enantiomer of the pyrrolidine ring showing approximately two-fold higher activity than the R-form. [20]This underscores the necessity of robust asymmetric synthesis methods.

Conclusion and Future Prospects

The pyrrolidinone scaffold remains a cornerstone of modern medicinal chemistry, offering a unique blend of structural complexity, favorable physicochemical properties, and synthetic accessibility. [21][22]The continued evolution of synthetic methodologies, particularly in the realms of multi-component reactions and asymmetric catalysis, empowers chemists to build and screen diverse libraries of novel compounds with unprecedented efficiency. [23]Future efforts will likely focus on the integration of green chemistry principles, such as the use of renewable starting materials and flow chemistry, to further streamline the synthesis of these vital therapeutic agents. [5][24]The insights and protocols presented in this guide offer a robust framework for researchers to innovate and excel in the ongoing discovery of next-generation pyrrolidinone-based therapeutics.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Abstract This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis begins with the condensation of 3-nitroaniline and levulinic acid to form the intermediate, 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one. This is followed by the selective reduction of the aromatic nitro group to the corresponding primary amine. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering a detailed methodology grounded in established chemical principles. We provide in-depth explanations for procedural choices, safety protocols, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The pyrrolidinone (or γ-lactam) ring system is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. Its unique chemical properties, including high polarity, hydrogen bonding capability, and metabolic stability, make it a cornerstone in drug design. The title compound, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one[1], incorporates this key heterocycle with a reactive primary aromatic amine, making it an ideal precursor for further derivatization in the synthesis of novel chemical entities.

The synthetic strategy outlined herein is a robust two-stage process:

  • N-Aryl Pyrrolidinone Formation: This step involves a cyclizative condensation reaction between levulinic acid and 3-nitroaniline. Levulinic acid serves as a five-carbon γ-keto acid precursor that, upon reaction with an amine, readily forms the five-membered lactam ring. The reaction typically proceeds through an initial imine formation followed by intramolecular cyclization and dehydration. A patent describes a similar reductive amination of levulinic acid with nitro compounds, highlighting the industrial relevance of this transformation.[2]

  • Nitro Group Reduction: The aromatic nitro group of the intermediate is a versatile precursor to the amine. Its reduction is a fundamental transformation in organic synthesis. While various methods exist, we will focus on two of the most reliable and widely used protocols: catalytic transfer hydrogenation and chemical reduction using tin(II) chloride.[3][4][5] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields[5], while the tin(II) chloride method is a classic, robust alternative that is less sensitive to catalyst poisoning.[4][6]

This document will detail the complete workflow, from starting materials to the purified final product, providing the necessary scientific context to empower researchers to successfully execute and adapt this synthesis.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process is divided into two distinct experimental procedures, each with its own workup and purification steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 PART 1: Pyrrolidinone Formation cluster_step2 PART 2: Nitro Group Reduction Levulinic_Acid Levulinic Acid Reaction1 Cyclizative Condensation (Toluene, Dean-Stark) Levulinic_Acid->Reaction1 Nitroaniline 3-Nitroaniline Nitroaniline->Reaction1 Workup1 Aqueous Wash & Solvent Removal Reaction1->Workup1 Crude Mixture Purification1 Recrystallization or Chromatography Workup1->Purification1 Intermediate 1-(3-nitrophenyl)-5- methylpyrrolidin-2-one Purification1->Intermediate Purified Intermediate Reaction2 Reduction (e.g., SnCl2·2H2O / HCl) Intermediate->Reaction2 Workup2 Basification & Extraction Reaction2->Workup2 Crude Mixture Purification2 Column Chromatography Workup2->Purification2 Final_Product 1-(3-aminophenyl)-5- methylpyrrolidin-2-one Purification2->Final_Product Final Product

Caption: Overall workflow for the synthesis of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
3-Nitroaniline99-09-2C₆H₆N₂O₂138.12Purity ≥98%
Levulinic acid123-76-2C₅H₈O₃116.11Purity ≥98%
Toluene108-88-3C₇H₈92.14Anhydrous grade
Tin(II) chloride dihydrate10025-69-1SnCl₂·2H₂O225.65Purity ≥98%
Hydrochloric acid (conc.)7647-01-0HCl36.46~37% aqueous solution
Sodium hydroxide1310-73-2NaOH40.00Pellets or solution
Ethyl acetate141-78-6C₄H₈O₂88.11ACS grade
Ethanol64-17-5C₂H₆O46.07200 proof
Hexanes110-54-3C₆H₁₄86.18ACS grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Granular
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

PART 1: Synthesis of 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one

Causality: This step forms the core lactam structure. The reaction is a condensation between an amine and a carboxylic acid to form an amide, combined with a ketone-amine condensation to form an imine, which then cyclizes. Driving the reaction to completion requires the removal of water, for which a Dean-Stark apparatus is ideally suited.

Reaction_Step1 r1 3-Nitroaniline plus + r2 Levulinic Acid p1 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one plus2 + p2 2 H₂O arrow Toluene, Δ (Dean-Stark) arrow->p_dummy r_dummy->arrow

Caption: Reaction scheme for Part 1.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (13.8 g, 0.10 mol) and levulinic acid (12.8 g, 0.11 mol, 1.1 equivalents).

  • Add 250 mL of toluene to the flask.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Heat the reaction mixture to reflux using a heating mantle. Toluene will begin to boil and co-distill with the water formed during the reaction. The water will collect in the side arm of the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, or until no more water is collected in the trap (theoretical amount of water is ~3.6 mL).

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the toluene solution into a 500 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted 3-nitroaniline, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted levulinic acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one as a solid.

PART 2: Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Causality: This step is the reduction of the electron-withdrawing nitro group to an electron-donating amine group. The tin(II) chloride method in acidic media is highly effective for this transformation.[4][5][7] Tin metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion under strongly acidic conditions, which protonates the intermediates and prevents undesired side reactions like azo-coupling.[6] A final basification step is crucial to deprotonate the anilinium salt and precipitate tin hydroxides, allowing for the extraction of the free amine product.

Procedure:

  • In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, add the 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one (11.0 g, 0.05 mol) obtained from Part 1 and 150 mL of ethanol. Stir to dissolve.

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol, 5.0 equivalents).

  • Slowly and carefully add 50 mL of concentrated hydrochloric acid to the mixture with stirring. Caution: This addition is exothermic and should be done in an ice bath to control the temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed. A new, more polar spot corresponding to the amine product should be visible.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is strongly basic (pH > 10). A thick, white precipitate of tin salts will form.[4]

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 50% to 100% ethyl acetate in hexanes) to yield the final product, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundAppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
1-(3-nitrophenyl)-5-methylpyrrolidin-2-one Yellowish Solid~8.3 (s, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~4.1 (m, 1H), ~2.6 (m, 2H), ~2.0 (m, 2H), ~1.3 (d, 3H)~175 (C=O), ~148 (C-NO₂), ~140, ~130, ~125, ~120, ~115 (Ar-C), ~55 (CH), ~30 (CH₂), ~28 (CH₂), ~20 (CH₃)
1-(3-aminophenyl)-5-methylpyrrolidin-2-one Off-white to brown solid/oil~7.1 (t, 1H), ~6.8-6.6 (m, 3H), ~3.9 (m, 1H), ~3.7 (br s, 2H, NH₂), ~2.5 (m, 2H), ~1.9 (m, 2H), ~1.2 (d, 3H)~174 (C=O), ~147 (C-NH₂), ~139, ~129, ~115, ~110, ~108 (Ar-C), ~56 (CH), ~31 (CH₂), ~29 (CH₂), ~21 (CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimations based on known chemical shift ranges for similar structures.

Safety and Handling

  • General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Nitroaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Concentrated HCl and NaOH: Highly corrosive. Handle with extreme care to avoid severe burns. Always add acid to water, not the other way around. Neutralization is highly exothermic.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Tin-containing waste should be segregated and disposed of as heavy metal waste.

Troubleshooting

IssuePossible CauseRecommended Solution
Part 1: Incomplete reaction Insufficient reflux time; water not effectively removed.Ensure the Dean-Stark trap is filling with water. Extend the reflux time and monitor by TLC until starting material is consumed.
Part 1: Low yield Inefficient extraction; product loss during workup.Ensure pH is correct during aqueous washes. Perform extractions thoroughly. Be careful not to discard the product layer.
Part 2: Incomplete reduction Insufficient reducing agent or reaction time.Add more SnCl₂·2H₂O and/or extend reflux time. Ensure the mixture is homogenous and well-stirred.
Part 2: Difficulty in workup Emulsion during extraction; large volume of tin precipitate.Add brine to the separatory funnel to break emulsions. Ensure filtration through Celite is thorough to remove all solids before extraction.
Final product is impure Incomplete separation during chromatography.Optimize the solvent system for column chromatography to achieve better separation between the product and any impurities.

References

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00144]
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c5nj03463a]
  • A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. Benchchem. [URL: https://www.benchchem.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a337d6c195f17d7b3]
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [URL: https://typeset.io/papers/aryl-nitro-reduction-with-iron-powder-or-stannous-chloride-21g7q3j9z6]
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
  • Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/reduction-of-nitrobenzene-to-aniline-with-tin-and-hcl-sn-hcl/]
  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. ChemScene. [URL: https://www.chemscene.com/products/1-(3-Aminophenyl)-5-methylpyrrolidin-2-one-CS-0315312.html]
  • Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds. Google Patents. [URL: https://patents.google.
  • Base-Catalyzed Condensation of Levulinic Acid: A New Biorefinery Upgrading Approach. ChemSusChem. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cssc.201600021]

Sources

Application

Application Notes &amp; Protocols for the Purification of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. Intended for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. Intended for researchers, medicinal chemists, and process development scientists, this document outlines a systematic approach to achieving high purity of the target compound. Methodologies covered include acid-base extraction, flash column chromatography, and recrystallization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific needs, from small-scale discovery to larger-scale synthesis.

Understanding the Molecule: Physicochemical Profile

Effective purification begins with a thorough understanding of the target molecule's properties. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one possesses two key functional groups that dictate its behavior: a basic aromatic amine (aniline derivative) and a polar lactam (a cyclic amide). This unique combination influences its solubility, reactivity, and interaction with various purification media.

The lactam portion of the molecule is structurally similar to N-methyl-2-pyrrolidone (NMP), a highly polar, aprotic solvent that is miscible with water and most organic solvents[1][2][3]. This suggests that our target compound will exhibit significant polarity. The aminophenyl group provides a basic handle that is crucial for selective extraction techniques.

Key physicochemical parameters are summarized in the table below.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol [4]Influences diffusion rates and elution in size-exclusion chromatography (if used).
Structure The molecule has a polar lactam ring and a basic aromatic amine.
LogP (Predicted) 1.7841[4]Indicates moderate lipophilicity; the compound will be soluble in a range of organic solvents but may also have some aqueous solubility, especially when protonated.
Topological Polar Surface Area (TPSA) 46.33 Ų[4]High TPSA suggests strong potential for hydrogen bonding, indicating polarity and likely interaction with polar stationary phases like silica gel.
pKa (Estimated) ~4.5The anilino group is basic. The pKa of aniline is ~4.6. This value is critical for selecting the appropriate pH for acid-base extraction to ensure complete protonation.
Physical State Likely a solid or high-boiling liquid at room temperature.Determines whether recrystallization (for solids) or distillation (for high-boiling liquids) is a viable primary purification method.
Solubility Profile (Inferred) Soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH). Limited solubility in non-polar solvents (e.g., hexanes). Aqueous solubility increases significantly at low pH upon protonation of the amine.Guides the selection of solvents for chromatography, recrystallization, and liquid-liquid extraction.

Potential Impurities: A Synthesis-Based Approach

The purification strategy must be tailored to remove impurities likely generated during synthesis. A common route to an N-aryl lactam involves two key transformations:

  • Formation of the aromatic amine: Typically via the reduction of a nitroaromatic precursor, e.g., 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one.

  • Formation of the lactam ring: Often through the reaction of a lactone (like γ-valerolactone) with an amine (like 3-nitroaniline followed by reduction, or directly with 1,3-diaminobenzene).

Based on these pathways, potential impurities include:

  • Unreacted Starting Materials: Residual 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one or other precursors.

  • Side-Reaction Products: Over-alkylation products or incompletely cyclized intermediates.

  • Reagents and Catalysts: Residual reducing agents (e.g., tin or iron salts if using Sn/HCl or Fe/HCl) or hydrogenation catalysts (e.g., Pd/C)[5][6].

Purification Strategy Selection

The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity.

TechniquePrimary ApplicationProsCons
Acid-Base Extraction Removal of neutral or acidic impurities.High capacity, scalable, cost-effective.Does not separate other basic impurities. Requires solvent-solvent extraction.
Flash Chromatography High-resolution separation from impurities with different polarities.Excellent for achieving high purity (>99%). Adaptable to various impurity types.Lower capacity, requires more solvent and silica gel, can be time-consuming.
Recrystallization Final polishing step for solid materials to achieve high crystalline purity.Can provide very high purity material. Cost-effective at scale.Requires the compound to be a solid. Finding a suitable single or binary solvent system can be challenging.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the aminophenyl group to selectively move the target compound into an aqueous phase, leaving non-basic impurities behind in the organic phase.

Causality: The aminophenyl group (estimated pKa ~4.5) will be protonated to form a water-soluble ammonium salt in the presence of an acid with a pH at least 2 units below the pKa (i.e., pH < 2.5). Dilute hydrochloric acid (HCl) is an excellent choice. The neutral or acidic impurities remain in the organic solvent. Subsequent basification of the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.[4]

Diagram: Acid-Base Extraction Workflow

G cluster_extraction Step 1: Acidic Extraction cluster_recovery Step 2: Product Recovery start Crude product dissolved in Ethyl Acetate (EtOAc) sep_funnel_1 Separatory Funnel: Add 1M HCl (aq) start->sep_funnel_1 org_phase_1 Organic Layer: Neutral/Acidic Impurities (Set aside) sep_funnel_1->org_phase_1 Shake & Separate aq_phase_1 Aqueous Layer: Protonated Product (R-NH3+ Cl-) sep_funnel_1->aq_phase_1 sep_funnel_2 Separatory Funnel: Adjust pH to >9 with 6M NaOH Extract with EtOAc aq_phase_1->sep_funnel_2 aq_phase_2 Aqueous Layer: Inorganic Salts (Discard) sep_funnel_2->aq_phase_2 Shake & Separate org_phase_2 Organic Layer: Purified Product in EtOAc sep_funnel_2->org_phase_2 final_product Purified Product org_phase_2->final_product Dry (Na2SO4), Filter, Evaporate Solvent

Caption: Workflow for purifying the target amine using acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 1-(3-aminophenyl)-5-methylpyrrolidin-2-one in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (containing the protonated product as its hydrochloride salt) into a clean flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.

  • Wash Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and evaporated to isolate these components if desired.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is >9 (verify with pH paper). The product may precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of EtOAc (equal in volume to the aqueous layer).

  • Recovery: Shake vigorously and allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer containing the purified product.

  • Final Steps: Repeat the back-extraction (Step 9) with fresh EtOAc twice more to maximize yield. Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with polarities similar to the product, which cannot be separated by extraction. The polarity of the lactam and amine groups necessitates a polar solvent system.

Causality: The compound's polar functional groups will interact with the acidic silanol groups on the silica gel stationary phase. This interaction retards the compound's movement down the column. By using a mobile phase of appropriate polarity, a separation can be achieved between the target compound and impurities based on their differential binding affinities. Due to the basic nature of the amine, peak tailing can be an issue on standard silica gel. This can be mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[7]

Diagram: Flash Chromatography Workflow

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution & Collection cluster_analysis Phase 3: Analysis TLC 1. Develop TLC to find optimal solvent system (e.g., 70:30 EtOAc:Hexanes + 0.5% TEA) Pack 2. Pack column with silica gel in the chosen eluent TLC->Pack Load 3. Load crude sample (adsorbed on silica or minimal solvent) Pack->Load Run 4. Elute with solvent system using positive pressure Load->Run Collect 5. Collect fractions in test tubes Run->Collect Analyze 6. Spot fractions on TLC plate to identify pure product Combine 7. Combine pure fractions Analyze->Combine Evaporate 8. Evaporate solvent Combine->Evaporate Purified Pure Product Evaporate->Purified

Caption: General workflow for purification via flash column chromatography.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Given the compound's polarity, a good starting point is a mixture of ethyl acetate and hexanes.

    • Test solvent systems such as 50:50, 70:30, and 80:20 EtOAc:Hexanes.

    • Add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing.

    • The ideal system will give the product an Rf value of ~0.25-0.35.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is to use 40-100 g of silica per 1 g of crude product). Pack the column using the chosen eluent (e.g., 70:30 EtOAc:Hexanes + 0.5% TEA) as a slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product), evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume in an ordered rack of test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate, elute, and visualize under UV light.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

This is the preferred method for obtaining highly pure, crystalline solid material, assuming a suitable solvent can be found.

Causality: The principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at room temperature or below. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Solvent Selection Strategy:

  • Test Solvents: Use small test tubes to test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents.

  • Good Candidates: Solvents in which the compound is sparingly soluble at room temperature but dissolves upon heating are good candidates. For this molecule, consider:

    • Single Solvents: Isopropanol, ethyl acetate, toluene, or a mixture of ethanol and water.

    • Binary Solvents: An EtOAc/Hexanes or DCM/Hexanes system is often effective. Dissolve the compound in the minimum amount of the more polar solvent (e.g., EtOAc) while hot, then slowly add the less polar anti-solvent (e.g., Hexanes) until turbidity persists.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent (or the more polar solvent of a binary pair). Add just enough solvent to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just completely dissolves. Do not add an excessive amount of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopic analysis (NMR, LC-MS) to confirm purity.

Purity Verification

After any purification procedure, it is imperative to confirm the purity of the final compound.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Co-spotting with the starting material can confirm the removal of that impurity.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a solid compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean spectra with correct integrations and no signals corresponding to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides quantitative purity data (e.g., >99% by peak area) and confirms the molecular weight of the compound.

By applying the principles and protocols outlined in this guide, researchers can confidently and effectively purify 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one to the high standard required for drug discovery and development applications.

References

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • PubChem. N-methyl-2-pyrrolidone. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • National Institutes of Health (NIH). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]

  • PubChem. 3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one. [https://pubchem.ncbi.nlm.nih.gov/compound/3-amino-5-(4-hydroxyphenyl_methyl-4_4-dimethylpyrrolidin-2-one]([Link]

  • ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]

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Method

Application Notes for the Strategic Use of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one as a Versatile Chemical Intermediate

Introduction: The Strategic Value of the Pyrrolidinone Scaffold The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional polymers.[1][2] 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a particularly valuable chemical intermediate due to its bifunctional nature. It combines the rigid, polar lactam structure of the pyrrolidinone core with a nucleophilic aromatic amine, providing two distinct and orthogonal sites for chemical modification. This unique architecture allows for the systematic construction of complex molecules, making it a key building block in drug discovery programs targeting a range of conditions, from neurological disorders to oncology.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core applications, and detailed, field-tested protocols for leveraging 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one in synthetic workflows. The protocols emphasize not just the procedural steps but the underlying chemical principles, ensuring robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The key data for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one are summarized below.

Compound Data Summary
PropertyValueSource
CAS Number 1033693-04-7[ChemScene][6]
Molecular Formula C₁₁H₁₄N₂O[ChemScene][6]
Molecular Weight 190.24 g/mol [ChemScene][6]
Purity Typically ≥97%[ChemScene][6]
Topological Polar Surface Area (TPSA) 46.33 Ų[ChemScene][6]
LogP 1.7841[ChemScene][6]
Hydrogen Bond Donors 1[ChemScene][6]
Hydrogen Bond Acceptors 2[ChemScene][6]
Rotatable Bonds 1[ChemScene][6]
Visualization of Chemical Structure

Caption: Structure of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not widely available, data from the closely related solvent, 1-Methyl-2-pyrrolidinone (NMP), provides a basis for prudent handling.[7][8][9][10]

  • General Handling: Use in a well-ventilated area, preferably a fume hood.[10] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] There is evidence from related compounds that it may pose reproductive health risks and could be harmful to an unborn child.[7][8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[7] The compound may be light-sensitive and hygroscopic.[7][9]

Disclaimer: This safety information is based on the related compound NMP. Researchers must consult the specific SDS provided by the supplier for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and perform their own risk assessment before use.

Core Applications & Synthetic Strategies

The primary utility of this intermediate stems from the reactivity of its primary aromatic amine. This functional group is a gateway to a vast array of chemical transformations, most notably amide bond formation and diazotization reactions.

Amide Bond (Peptide) Formation

The conversion of the aniline moiety to an amide is one of the most robust and widely used reactions in drug discovery.[11][12] This transformation is critical for linking the 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one core to other molecular fragments, such as carboxylic acids, to build larger, more complex structures. The reaction proceeds via the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Causality of Reagent Choice:

  • Coupling Reagents (e.g., HATU, HBTU, EDCI/HOBt): These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea or active ester intermediate. This activation is essential to overcome the relatively low reactivity of the carboxylic acid itself.[12][13]

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic species generated during the reaction (e.g., HCl if using EDCI·HCl) and to deprotonate the amine, increasing its nucleophilicity.

G start Prepare Reactants: - Carboxylic Acid (R-COOH) - Intermediate (Ar-NH₂) - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) dissolve Dissolve Acid, Intermediate, and HATU in Aprotic Solvent (e.g., DMF, DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add DIPEA Dropwise cool->add_base react Warm to RT Stir for 2-16 h add_base->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Aqueous Work-up: - Dilute with EtOAc - Wash with aq. NaHCO₃, H₂O, Brine monitor->workup Reaction Complete purify Purify Product: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end_node Isolate Pure Amide Product (Ar-NH-CO-R) purify->end_node

Caption: General workflow for amide bond formation.

Diazotization and Azo Coupling

Diazotization converts the primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻), a highly versatile intermediate.[14] This reaction, first discovered by Peter Griess, is foundational for creating azo compounds (Ar-N=N-Ar'), which are widely used as dyes and molecular probes.[14]

Causality of Experimental Conditions:

  • In Situ Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., HCl) to generate nitrous acid (HONO) in the reaction mixture.[14]

  • Low Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable and can be explosive if isolated.[14] Maintaining a low temperature throughout the reaction is critical to prevent decomposition (loss of N₂ gas) and ensure the salt's integrity for the subsequent coupling step.[14] The diazonium salt solution is almost always used immediately without isolation.[14]

G start Prepare Amine Solution: - Dissolve Intermediate (Ar-NH₂) in aq. HCl cool_amine Cool to 0-5 °C (Ice-Salt Bath) start->cool_amine diazotize Add NaNO₂ Dropwise (Maintain T < 5 °C) cool_amine->diazotize prepare_nitrite Prepare Cold aq. NaNO₂ Solution prepare_nitrite->diazotize stir Stir for 30 min at 0-5 °C (Forms Ar-N₂⁺Cl⁻) diazotize->stir couple Slowly Add Diazonium Salt to Coupling Component Solution stir->couple Use Immediately prepare_coupler Prepare Coupling Component (e.g., β-Naphthol in aq. NaOH) prepare_coupler->couple precipitate Stir until Precipitation is Complete couple->precipitate end_node Isolate Azo Product: - Filter - Wash with H₂O - Dry precipitate->end_node

Caption: Workflow for diazotization and azo coupling.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for key transformations.

Protocol 4.1: Synthesis of N-(3-(5-methyl-2-oxopyrrolidin-1-yl)phenyl)benzamide

Principle: To form a stable amide bond between 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and benzoic acid using HATU as a coupling agent.

Materials and Reagents:

  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (e.g., 190 mg, 1.0 mmol), benzoic acid (128 mg, 1.05 mmol), and HATU (418 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Slowly add DIPEA (0.44 mL, 2.5 mmol) dropwise to the stirred solution over 5 minutes. The addition is exothermic; ensure the temperature remains low.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates completion.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/EtOAc) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting:

  • Incomplete Reaction: If starting material remains, consider adding more coupling agent and base or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediate.

  • Low Yield: Poor yield can result from inefficient work-up or purification. Ensure pH is basic during NaHCO₃ wash to fully remove the acidic starting material.

Protocol 4.2: Synthesis of an Azo Dye via Diazotization-Coupling

Principle: To synthesize an azo dye by diazotizing 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and coupling the resulting diazonium salt with an electron-rich aromatic compound, such as 2-naphthol.[15]

Materials and Reagents:

  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Sulfamic Acid or Urea

  • Distilled Water

  • Starch-Iodide paper

Procedure:

  • Diazonium Salt Formation: a. In a 100 mL beaker, suspend 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (1.90 g, 10 mmol) in a mixture of distilled water (10 mL) and concentrated HCl (2.5 mL, ~30 mmol). b. Cool the suspension in an ice-salt bath to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range.[14] c. In a separate beaker, dissolve sodium nitrite (0.73 g, 10.5 mmol) in cold distilled water (5 mL). d. Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. e. After the addition, stir for an additional 30 minutes in the ice bath. The mixture should become a clear solution. f. Check for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates excess. If the test is negative, add a few more drops of NaNO₂ solution. g. Once the test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.

  • Azo Coupling: a. In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a solution of NaOH (0.8 g, 20 mmol) in distilled water (40 mL). Cool this solution to ~5 °C in an ice bath. b. Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution. c. A brightly colored precipitate (typically red or orange) should form immediately. d. Continue stirring the mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification: a. Collect the solid azo dye product by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. c. Dry the product in a desiccator or a vacuum oven at low heat.

Troubleshooting:

  • No Precipitate Forms: This could indicate decomposition of the diazonium salt. Ensure the temperature was strictly maintained at 0-5 °C. Also, confirm the coupling solution is sufficiently alkaline to deprotonate the 2-naphthol, making it an active nucleophile.

  • Dark, Tarry Product: This often results from the reaction temperature rising too high, causing the diazonium salt to decompose and form phenolic side products.

Conclusion

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a powerful and versatile intermediate for the synthesis of complex organic molecules. Its distinct reactive sites allow for a modular approach to library synthesis and lead optimization in drug discovery. The protocols for amide bond formation and azo coupling detailed herein provide reliable and reproducible methods for leveraging this intermediate's synthetic potential. By understanding the chemical principles behind these transformations, researchers can confidently incorporate this valuable building block into their synthetic programs to accelerate the discovery of novel chemical entities.

References

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  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

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  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. [Link]

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Application

Protocol for the N-Arylation of 5-Methylpyrrolidin-2-one: A Practical Guide to C-N Cross-Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals The N-aryl-γ-lactam scaffold, particularly the N-arylated 5-methylpyrrolidin-2-one core, is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The N-aryl-γ-lactam scaffold, particularly the N-arylated 5-methylpyrrolidin-2-one core, is a privileged structure in medicinal chemistry and materials science.[1][2] Its prevalence in a wide range of biologically active molecules, from anti-cancer agents to central nervous system therapeutics, underscores the critical need for robust and versatile synthetic methods.[2][3][4] This guide provides a detailed protocol for the N-arylation of 5-methylpyrrolidin-2-one, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. It offers insights into the reaction mechanism, a step-by-step experimental procedure, and practical troubleshooting advice to empower researchers in drug discovery and chemical development.

Foundational Principles: Palladium vs. Copper Catalysis

The formation of a carbon-nitrogen bond between an aryl group and a lactam is most commonly achieved through transition metal catalysis. Two primary methodologies dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This reaction has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to classical methods.[5][6][7] The development of sophisticated, sterically hindered phosphine ligands has been instrumental in extending the reaction's applicability to less reactive substrates like aryl chlorides and enabling high catalyst turnover.[8][9] While palladium is a precious metal, the efficiency and reliability of this method often make it the preferred choice for complex molecule synthesis.[10]

  • Ullmann-Goldberg Reaction (Copper-Catalyzed): As the historical predecessor to palladium-catalyzed methods, the copper-catalyzed N-arylation of amides is an economically attractive alternative.[3][11] Copper is significantly less expensive than palladium, a crucial factor for large-scale industrial synthesis.[3] Early iterations of this reaction required harsh conditions, such as high temperatures.[11][12] However, modern advancements using ligands like diamines have enabled these reactions to proceed under milder conditions, making them increasingly competitive.[12][13][14][15]

This guide will focus on the Palladium-catalyzed Buchwald-Hartwig protocol due to its extensive documentation and broad applicability in a research setting.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to optimizing and troubleshooting the reaction. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle with three primary steps.[5][8][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the ligand and the nature of the aryl halide (I > Br > Cl).[8][17]

  • Ligand Exchange/Amide Binding: The lactam coordinates to the palladium center, and a base deprotonates the lactam's N-H bond to form a palladium amidate complex. The choice of base is critical to ensure efficient deprotonation without degrading the substrates or catalyst.[16][17]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands facilitate this step.[8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) Active Catalyst pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(Amide) pd_complex->amide_complex Amide Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-Lactam amide_complex->product salt Base-H+ X- amide_complex->salt aryl_halide Ar-X aryl_halide->pd_complex lactam Lactam-H lactam->amide_complex base Base base->amide_complex caption Buchwald-Hartwig Catalytic Cycle for N-Arylation.

Caption: Buchwald-Hartwig Catalytic Cycle for N-Arylation.

Protocol: Palladium-Catalyzed N-Arylation of 5-Methylpyrrolidin-2-one

This protocol provides a general method for the coupling of 5-methylpyrrolidin-2-one with a representative aryl bromide. Conditions should be optimized for different aryl halides or substituted lactams.

Materials and Equipment
  • Reagents:

    • 5-Methylpyrrolidin-2-one (≥98%)

    • Aryl Bromide (e.g., 4-Bromotoluene)

    • Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed precatalyst (e.g., G4-XPhos Palladacycle)

    • Phosphine Ligand (e.g., XPhos, SPhos, or RuPhos)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene or Dioxane (solvent)

    • Deuterated Chloroform (CDCl₃) for NMR analysis

    • Ethyl Acetate and Hexanes for chromatography

    • Brine and Magnesium Sulfate (MgSO₄) for workup

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hot plate with oil bath

    • Inert atmosphere setup (Argon or Nitrogen line with manifold)

    • Syringes and needles for reagent transfer

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • NMR Spectrometer, Mass Spectrometer (MS), and Gas Chromatograph (GC) for analysis

Reagent Parameter Overview

The choice of catalyst, ligand, base, and solvent is interdependent and critical for success. The following table provides a starting point for optimization.

ComponentChoiceRationale & Considerations
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity order is I > Br > OTf > Cl. Aryl chlorides often require more specialized, electron-rich ligands (e.g., Buchwald's biarylphosphines) and may need higher temperatures.[18][19]
Pd Source Pd(OAc)₂, Pd₂(dba)₃Standard Pd(II) or Pd(0) sources that form the active catalyst in situ. Require careful handling.
Precatalyst G3/G4 PalladacyclesAir- and moisture-stable, providing more reproducible results by ensuring efficient generation of the active Pd(0) species.[17]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich monophosphine ligands are highly effective for C-N coupling, promoting both oxidative addition and reductive elimination.[8] The optimal ligand often depends on the specific substrates.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common but can be incompatible with base-sensitive functional groups. Weaker carbonate bases are often used in such cases.[10][17]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is widely used. Dioxane should be used with caution due to peroxide formation.[20]
Step-by-Step Experimental Procedure

Note: This reaction is air- and moisture-sensitive. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add 5-methylpyrrolidin-2-one (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Atmosphere Purge: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is achieved by evacuating the flask under vacuum and refilling with the inert gas, repeated three times.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-5-methylpyrrolidin-2-one.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Overview

The following diagram provides a visual summary of the entire experimental process, from initial setup to final product analysis.

Experimental Workflow start Start: Oven-Dried Glassware setup 1. Add Solids to Schlenk Flask (Catalyst, Ligand, Base, Lactam, Ar-Br) start->setup purge 2. Purge with Inert Gas (Vacuum/Backfill x3) setup->purge add_solvent 3. Add Anhydrous Solvent purge->add_solvent react 4. Heat and Stir (100-110 °C, 12-24h) add_solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor Periodically workup 6. Cool, Quench, and Extract react->workup Upon Completion monitor->react purify 7. Concentrate and Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end caption Workflow for Palladium-Catalyzed N-Arylation.

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and suggests potential solutions.[19][21]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ poisoning). 3. Wet solvent or reagents. 4. Incorrect base or ligand.1. Use a fresh catalyst or a more reliable precatalyst. 2. Ensure proper Schlenk technique; degas the solvent before use. 3. Use freshly distilled/dried solvent and dry reagents thoroughly. 4. Screen different ligands and bases; NaOtBu is generally more reactive than carbonate bases.
Formation of Side Products 1. Dehalogenation of aryl halide. 2. Homocoupling of aryl halide (biaryl formation). 3. Ligand degradation.1. This can occur if trace water is present. Ensure anhydrous conditions. 2. Often a sign of poor catalyst performance. Try a different ligand or lower the reaction temperature.[21] 3. Some phosphine ligands are sensitive to air/heat. Use a more robust ligand or precatalyst.
Inconsistent Results 1. Variable quality of catalyst or reagents. 2. Inconsistent inert atmosphere. 3. Non-homogenous stirring.1. Use high-purity reagents from a reliable source. Precatalysts often give more reproducible results than generating the catalyst in situ.[19] 2. Standardize the purging procedure. 3. Ensure vigorous stirring, especially with heterogeneous bases like Cs₂CO₃.
Difficulty with Purification 1. Product co-elutes with starting material or byproducts. 2. Streaking on TLC/column.1. Adjust the solvent system for chromatography; try different solvent mixtures (e.g., Toluene/Acetone). 2. The crude product may be too acidic/basic. A mild aqueous wash during workup can help.

Conclusion

The N-arylation of 5-methylpyrrolidin-2-one via the Buchwald-Hartwig amination is a powerful and highly adaptable method for synthesizing valuable chemical entities. Success hinges on a solid understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the maintenance of an inert and anhydrous environment. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a diverse range of N-arylated lactams, paving the way for new discoveries in drug development and beyond.

References

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  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [URL: https://dspace.mit.edu/handle/1721.1/65578]
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  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. [URL: https://pubs.acs.org/doi/10.1021/ja808053s]
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  • ResearchGate. (2007). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [URL: https://www.researchgate.net/publication/231362615_Buchwald-Hartwig_Amination_of_b-Chloroacroleins_by_Lactams_and_Heteroarylamines]
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  • MDPI. (2018). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 23(11), 2956. [URL: https://www.mdpi.com/1420-3049/23/11/2956]
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
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  • Dunsford, J. J., & Vautravers, N. R. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Application. Organic Letters, 13(22), 5964-5967. [URL: https://dspace.mit.edu/handle/1721.1/73615]
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  • Borzenko, A., et al. (2017). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Organic Letters, 19(1), 152-155. [URL: https://pubmed.ncbi.nlm.nih.gov/27991782/]
  • Ney, J. E., & Wolfe, J. P. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2575-8. [URL: https://pubmed.ncbi.nlm.nih.gov/15957884/]
  • Royal Society of Chemistry. (2020). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Chemical Science, 11, 9855-9860. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03264c]
  • He, Z., et al. (2018). Direct Palladium-Catalyzed β-Arylation of Lactams. Angewandte Chemie International Edition, 57(21), 6249-6253. [URL: https://pubmed.ncbi.nlm.nih.gov/29579361/]
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  • ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [URL: https://www.researchgate.
  • Royal Society of Chemistry. (2017). Enantioselective palladium-catalyzed arylation of N-tosylarylimines with arylboronic acids using a chiral 2,2′-bipyridine ligand. Organic & Biomolecular Chemistry, 15, 2439-2442. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob00216b]
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Sources

Method

High-Yield Synthesis of Substituted Aminophenyl Pyrrolidinones: An Application and Protocol Guide

Introduction: The Significance of the Aminophenyl Pyrrolidinone Scaffold The substituted aminophenyl pyrrolidinone core is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, comb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminophenyl Pyrrolidinone Scaffold

The substituted aminophenyl pyrrolidinone core is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, combined with the electronic properties of the aromatic amine and the hydrogen bonding capabilities of the lactam, imparts favorable pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as neuroprotective agents, anticonvulsants, and anti-inflammatory drugs. The ability to efficiently and selectively synthesize a diverse library of these compounds is therefore of paramount importance for researchers in drug discovery and development.

This technical guide provides a detailed overview of robust and high-yield synthetic strategies for the preparation of substituted aminophenyl pyrrolidinones. We will delve into the mechanistic underpinnings of key reactions, provide detailed, step-by-step protocols for their execution, and present comparative data to aid in the selection of the most appropriate synthetic route for a given target molecule.

Strategic Approaches to the Synthesis of Aminophenyl Pyrrolidinones

The synthesis of substituted aminophenyl pyrrolidinones can be broadly categorized into two main strategies:

  • Construction of the Pyrrolidinone Ring onto a Pre-existing Aminophenyl Moiety: This approach involves the reaction of a substituted aniline or its derivative with a precursor that forms the pyrrolidinone ring.

  • Formation of the Carbon-Nitrogen Bond between a Pyrrolidinone and an Aminophenyl Group: This strategy utilizes modern cross-coupling reactions to join the two key fragments.

This guide will focus on three highly effective and widely applicable methods that exemplify these strategies: Reductive Amination of Levulinic Acid, Palladium-Catalyzed Buchwald-Hartwig Amination, and the classical Ullmann Condensation.

Method 1: Reductive Amination of Levulinic Acid with Substituted Anilines

Reductive amination of levulinic acid with substituted anilines is a highly convergent and atom-economical approach to N-aryl-5-methyl-2-pyrrolidinones. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate from the ketone of levulinic acid and the aniline, followed by intramolecular cyclization and subsequent reduction. A significant advantage of this method is the potential for a one-pot reaction, starting directly from nitroaromatics which are reduced in situ to the corresponding aniline before participating in the reductive amination cascade.

Causality in Experimental Design:

The choice of reducing agent and catalyst is critical for achieving high yields and selectivity. While traditional methods may employ high-pressure hydrogenation, recent advances have demonstrated the efficacy of catalyst-free systems using transfer hydrogenation reagents like formic acid or pinacolborane (HBpin). For catalytic systems, Iridium-PVP and Palladium on carbon (Pd/C) have shown excellent activity under mild conditions. The solvent choice can also influence the reaction rate and product isolation; for instance, using a low-boiling solvent like acetonitrile in a continuous-flow microreactor can simplify purification.

Visualizing the Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Levulinic_Acid Levulinic Acid Mixing Mixing & Heating Levulinic_Acid->Mixing Substituted_Aniline Substituted Aniline/Nitroarene Substituted_Aniline->Mixing Reduction Reduction & Cyclization Mixing->Reduction Catalyst/Reducing Agent Extraction Solvent Extraction Reduction->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Substituted Aminophenyl Pyrrolidinone Chromatography->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Protocol: Iridium-Catalyzed One-Pot Synthesis from a Nitroarene

This protocol is adapted from the general procedure described for Ir-PVP catalyzed reductive aminations.

Materials:

  • Substituted Nitroarene (1.0 mmol)

  • Levulinic Acid (2.0 mmol)

  • Iridium-PVP catalyst (prepared as per literature)

  • Methanol (for solid substrates)

  • Hydrogen gas (H₂)

  • Autoclave reactor with magnetic stirring

  • Standard laboratory glassware

  • Solvents for work-up and purification (e.g., ethyl acetate, hexane)

  • Syringe microfilter

Procedure:

  • To a glass tube within a 10-mL autoclave reactor equipped with a magnetic stir bar, add the substituted nitroarene (1.0 mmol) and levulinic acid (2.0 mmol). If the nitroarene is a solid, add 1 mL of methanol to the mixture.

  • Add the Iridium-PVP catalyst.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time (e.g., 72 hours). Monitor the reaction progress by TLC or GC-MS if possible.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Separate the catalyst from the reaction mixture by passing it through a syringe microfilter.

  • If a solvent was used, concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted aminophenyl pyrrolidinone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient route to N-aryl pyrrolidinones by coupling 2-pyrrolidinone with a substituted aminophenyl halide (or triflate). The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base.

Causality in Experimental Design:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The choice of base is also crucial; sterically hindered bases like sodium tert-butoxide are commonly used to promote the deprotonation of the amine or the amido-palladium intermediate. The reaction is generally performed under an inert atmosphere to prevent oxidation of the palladium(0) catalyst and the phosphine ligand.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Coupling of 2-Pyrrolidinone and a Substituted Aryl Bromide

Materials:

  • Substituted Aryl Bromide (1.0 mmol)

  • 2-Pyrrolidinone (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, combine the substituted aryl bromide (1.0 mmol), 2-pyrrolidinone (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask or tube and heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure substituted aminophenyl pyrrolidinone.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a valuable tool, especially in cases where palladium-based catalysts are not suitable. Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts in the presence of a ligand.

Causality in Experimental Design:

The reactivity in Ullmann-type reactions is often enhanced by the use of electron-deficient aryl halides. The choice of copper source (e.g., CuI, Cu₂O), ligand (e.g., diamines, amino acids), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., DMF, DMSO, toluene) are all critical parameters that need to be optimized for a given substrate combination. Ligand-free protocols have also been developed, simplifying the reaction setup.

Visualizing the Ullmann Condensation Workflow

Ullmann_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Substituted Aryl Halide Mixing_Heating Mixing & High Temperature Heating Aryl_Halide->Mixing_Heating Pyrrolidinone 2-Pyrrolidinone Pyrrolidinone->Mixing_Heating Filtration Filtration of Copper Salts Mixing_Heating->Filtration Cu Catalyst, Ligand, Base Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Substituted Aminophenyl Pyrrolidinone Chromatography->Product

Caption: General workflow for the Ullmann condensation.

Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone

Materials:

  • Substituted Aryl Iodide (1.0 mmol)

  • 2-Pyrrolidinone (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) (optional, as ligand)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF or Toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the substituted aryl iodide (1.0 mmol), 2-pyrrolidinone (1.5 mmol), CuI (0.1 mmol), DMEDA (0.2 mmol, if used), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF or toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at a high temperature (e.g., 120-160 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Filter the organic layer to remove insoluble copper salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted aminophenyl pyrrolidinone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Data of Synthetic Methodologies

The choice of synthetic method will depend on factors such as substrate scope, functional group tolerance, cost, and scalability. The following table provides a general comparison based on literature precedents.

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Reductive Amination One-pot from levulinic acid and anilines/nitroarenes.70-95%High atom economy, convergent, mild conditions possible.Primarily yields 5-methyl substituted pyrrolidinones.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of 2-pyrrolidinone and aryl halides.80-98%Broad substrate scope, high functional group tolerance, mild conditions.Cost of palladium and ligands, requires inert atmosphere.
Ullmann Condensation Copper-catalyzed N-arylation of 2-pyrrolidinone.60-90%Lower catalyst cost compared to palladium.Often requires harsh conditions (high temperature), may have lower functional group tolerance.

Conclusion and Future Perspectives

The synthesis of substituted aminophenyl pyrrolidinones is a dynamic field of research with significant implications for drug discovery and materials science. The methodologies outlined in this guide—reductive amination, Buchwald-Hartwig amination, and Ullmann condensation—represent powerful and versatile tools for accessing this important class of compounds. The choice of the optimal synthetic route will be dictated by the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable molecular architectures.

References

  • Reductive amination of levulinic acid with various anilines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of pyrrolidones from levulinic acid and amines/nitroarenes/nitriles over the Ir-PVP catalyst. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}. (n.d.).
Application

The Versatile Scaffold: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one in the Synthesis of Bioactive Molecules

Introduction: The Pyrrolidinone Core - A Privileged Structure in Medicinal Chemistry The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), is a recurring motif in a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Core - A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidinone (also known as a γ-lactam), is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: the lactam functionality provides a rigid scaffold that can appropriately position substituents for optimal interaction with biological targets, while also participating in crucial hydrogen bonding. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a key aspect in modern drug design.[3]

This application note focuses on a particularly valuable building block: 1-(3-aminophenyl)-5-methylpyrrolidin-2-one . The presence of a primary aromatic amine at the meta-position of the phenyl ring offers a versatile handle for a wide array of chemical transformations, most notably amide and sulfonamide bond formation. This allows for the systematic introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile. The methyl group at the 5-position of the pyrrolidinone ring can also play a significant role in modulating activity and metabolic stability.

This guide will provide detailed protocols for the derivatization of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one and discuss the rationale behind these synthetic strategies, with a particular focus on the development of enzyme inhibitors, such as those targeting coagulation factors.

Core Applications: Targeting the Coagulation Cascade

A significant area of interest for molecules derived from the 1-(3-aminophenyl)-5-methylpyrrolidin-2-one scaffold is the development of anticoagulants, particularly inhibitors of Factor XIa (FXIa).[4] FXIa is a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[5] Inhibition of FXIa is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][6]

The general structure of many FXIa inhibitors consists of a central scaffold that interacts with the enzyme's active site, flanked by substituents that occupy specific binding pockets (S1, S4, etc.). The 1-(3-aminophenyl)-5-methylpyrrolidin-2-one core can serve as an excellent central scaffold, with the amine functionality providing a convenient attachment point for moieties designed to bind in these pockets.

Synthetic Strategies and Protocols

The primary amino group of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one is a nucleophilic center that readily reacts with electrophilic partners. The two most common and impactful derivatizations in a medicinal chemistry context are acylation to form amides and sulfonylation to form sulfonamides.

I. Synthesis of N-Acyl Derivatives: Building Amide-Containing Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of molecular fragments with high stability and predictable geometry.[7] By acylating the amino group of our scaffold, a diverse library of compounds can be generated.

The acylation of an aromatic amine with an acyl chloride or carboxylic acid (using a coupling agent) proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the expulsion of a chloride ion. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group, typically by forming a more reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with reagents like HATU). The choice of base is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack.

dot graph "Acylation_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General mechanism for the acylation of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

This protocol describes a standard procedure for the acylation of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-aminophenyl)-5-methylpyrrolidin-2-one (1.0 eq.). Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideN-(3-(5-methyl-2-oxopyrrolidin-1-yl)phenyl)acetamide232.2885-95>98%
Benzoyl ChlorideN-(3-(5-methyl-2-oxopyrrolidin-1-yl)phenyl)benzamide294.3580-90>98%

For enzyme inhibitors, the nature of the acyl group (R-CO) is critical for activity. For instance, in the context of Factor XIa inhibition, the acyl group may be designed to interact with specific residues in the enzyme's active site pockets. Aromatic or heteroaromatic acyl groups can engage in pi-stacking or hydrophobic interactions, while smaller, more polar groups can form hydrogen bonds. The choice of the acyl group is therefore a key determinant of both potency and selectivity.[8]

II. Synthesis of N-Sulfonyl Derivatives: Crafting Sulfonamide-Based Inhibitors

The sulfonamide moiety is another privileged functional group in medicinal chemistry, found in a wide range of drugs including antibacterials, diuretics, and enzyme inhibitors.[9][10] Sulfonamides are generally more stable to hydrolysis than amides and can act as hydrogen bond donors and acceptors.

The reaction of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one with a sulfonyl chloride in the presence of a base, such as pyridine, is a classic method for the synthesis of sulfonamides. The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. Pyridine often serves as both the base and the solvent.

dot graph "Sulfonylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A typical workflow for the synthesis of N-sulfonyl derivatives.

This protocol provides a general method for the synthesis of N-sulfonyl derivatives of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

Materials:

  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: Dissolve 1-(3-aminophenyl)-5-methylpyrrolidin-2-one (1.0 eq.) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl (2x) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfonyl derivative.

Sulfonylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Benzenesulfonyl ChlorideN-(3-(5-methyl-2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide330.4175-85>98%
p-Toluenesulfonyl Chloride4-Methyl-N-(3-(5-methyl-2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide344.4470-80>98%

In the design of enzyme inhibitors, the sulfonamide group can act as a key pharmacophore, often mimicking a transition state or forming critical hydrogen bonds within the active site. The nature of the substituent on the sulfonyl group (e.g., the phenyl or tolyl group) can significantly impact binding affinity through interactions with hydrophobic pockets of the target enzyme. For example, in the case of some carbonic anhydrase inhibitors, the sulfonamide moiety directly coordinates to the zinc ion in the active site.[9] The phenyl ring attached to the sulfonyl group can be further substituted to probe for additional binding interactions and to modulate physicochemical properties such as solubility and cell permeability.

Conclusion

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a highly valuable and versatile scaffold for the synthesis of a wide range of bioactive molecules. The straightforward and high-yielding protocols for acylation and sulfonylation described herein provide a robust platform for the generation of compound libraries for screening in drug discovery programs. The insights into the structure-activity relationships of the resulting amide and sulfonamide derivatives underscore the potential of this scaffold in the development of potent and selective enzyme inhibitors, particularly in the field of anticoagulation. The continued exploration of derivatives of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one is a promising avenue for the discovery of novel therapeutics.

References

  • Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340–1348. [Link]

  • Al-Horani, R. A. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 30(3), 185–198. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 239-246. [Link]

  • Guazzelli, L., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(19), 3469. [Link]

  • Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 342–350.
  • Prakash, S., et al. (2024). Factor XI/XIa inhibitors for the prevention and treatment of venous and arterial thromboembolism: a narrative review. Vascular Medicine, 29(1), 85–92. [Link]

  • Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. International Journal of ChemTech Research, 10(4), 89-96.
  • N-Methyl-2-pyrrolidone (NMP) is prepared by preparing a mixture comprising monomethylamine, dimethylamine and trimethylamine and ammonia in a first process step by reacting ammonia with methanol at elevated temperature in the presence of a catalyst, separating 10 off the ammonia, reacting the mixture comprising the methylamines with gamma-butyrolactone (gamma-BL), in a molar ratio of monomethylamine to gamma-BL of at least 1 in a second process step at elevated temperature and superatmospheric pressure, separating NMP and unreacted methylamines from the reaction product and returning unreacted methylamines to the first process step for reaction with methanol and ammonia. (n.d.). PubChem. [Link]

  • da Silva, F. C., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(8), 14813–14836. [Link]

  • Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Chemical and Pharmaceutical Research, 4(2), 1099-1104.
  • Kumar, R. K., et al. (2014). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Scholars Academic Journal of Pharmacy, 3(4), 344-349.
  • Production of 5-Methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid with nitro compounds. (n.d.).
  • Pi, C., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 191, 112159. [Link]

  • Kaur, H., et al. (2016). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 8(3), 231–237. [Link]

  • Synthesis of a novel paramagnetic amino derivative (epm-5) for labelling chemical and biological macromolecules. (n.d.).
  • Ali, I., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Journal of Inflammation Research, 9, 163–173. [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1260–1274. [Link]

  • Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP). (n.d.).
  • Al-Horani, R. A. (2019). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 30(3), 185–198. [Link]

  • Weitz, J. I. (2024). Factor XI/XIa Inhibitors: What We Now Know. EMJ Cardiology, 12(Suppl 2), 2–13. [Link]

Sources

Method

Experimental Design for Screening the Biological Activity of Pyrrolidinones: Application Notes and Protocols

Introduction: The Therapeutic Promise of the Pyrrolidinone Scaffold The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1] This versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1] This versatile heterocyclic core is found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[2][3] Pyrrolidinone derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, with some compounds already in clinical use.[3][4] The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for diverse stereochemical arrangements, enabling the fine-tuning of biological activity and pharmacokinetic properties.[5][6]

This comprehensive guide provides detailed application notes and protocols for the experimental design of screening the biological activity of novel pyrrolidinone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this important class of compounds. The protocols herein are designed to be self-validating systems, with explanations of the scientific principles underpinning each experimental choice.

I. Anticancer Activity Screening

The anticancer potential of pyrrolidinone derivatives has been extensively explored, with compounds demonstrating cytotoxicity against various cancer cell lines.[7][8][9] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10][11]

Scientific Rationale

A primary screening assay for anticancer activity is the evaluation of a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, PC-3) Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep Pyrrolidinone Stock Solution Preparation Treatment Treatment with Pyrrolidinone Derivatives (Dose-Response) Compound_Prep->Treatment Seeding->Treatment MTT_Addition Addition of MTT Reagent Treatment->MTT_Addition Incubation Incubation and Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilization of Formazan Crystals Incubation->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculation of % Cell Viability Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: Workflow for anticancer activity screening using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrrolidinone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolidinone derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [9]

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % cell viability against the logarithm of the compound concentration.[13] A lower IC₅₀ value indicates higher cytotoxic potency.

ParameterDescription
Cell Lines A panel of diverse cancer cell lines should be used to assess the spectrum of activity.
Dose Range A wide range of concentrations (e.g., 0.1 to 100 µM) should be tested to generate a complete dose-response curve.
Controls Appropriate positive (e.g., doxorubicin) and negative (vehicle) controls are essential for data validation.
Replicates Each concentration should be tested in triplicate to ensure the reproducibility of the results.
Signaling Pathway in Cancer

Many pyrrolidinone derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[2][14]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->PI3K inhibits Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain Culture (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Standardization (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Wells with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Pyrrolidinones Plate_Setup Dispensing Compound Dilutions in 96-well Plate Compound_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (37°C for 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial activity screening using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrrolidinone derivatives

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a stock solution of the pyrrolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis and Interpretation

The MIC value is reported in µg/mL. [15]A lower MIC value indicates greater antimicrobial potency. The results should be interpreted according to CLSI guidelines, which provide breakpoints for categorizing bacteria as susceptible, intermediate, or resistant to specific antimicrobial agents. [16]

Parameter Description
Bacterial Strains A panel of clinically relevant Gram-positive and Gram-negative bacteria should be tested.
Inoculum Size The final inoculum concentration must be standardized to ensure reproducible results.
Growth Medium Cation-adjusted Mueller-Hinton Broth is the standard medium for susceptibility testing of non-fastidious bacteria.

| Controls | Growth and sterility controls are essential for validating the assay. |

Bacterial DNA Replication Pathway

A key target for many antibacterial agents is the bacterial DNA replication machinery. [17][18]DNA gyrase and topoisomerase IV are essential enzymes that control the topology of DNA during replication and are attractive targets for drug development. [19][17]

DNA_Replication_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination & Topology Origin Origin of Replication Helicase Helicase Origin->Helicase unwinds DNA SSB Single-Strand Binding Proteins Helicase->SSB exposes strands Primase Primase SSB->Primase allows binding of DNAPolIII DNA Polymerase III Primase->DNAPolIII synthesizes RNA primers for Leading_Strand Leading Strand (Continuous) DNAPolIII->Leading_Strand Lagging_Strand Lagging Strand (Okazaki Fragments) DNAPolIII->Lagging_Strand DNAPolI DNA Polymerase I Lagging_Strand->DNAPolI removes primers from Ligase DNA Ligase DNAPolI->Ligase fills gaps for Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Ligase->Gyrase_TopoIV joins fragments, requiring Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->Gyrase_TopoIV inhibits

Caption: Simplified overview of bacterial DNA replication and the inhibitory action of certain pyrrolidinone derivatives.

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. [1][20]Pyrrolidinone derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [18][21]

Scientific Rationale

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. [22][23]Inhibition of COX enzymes is a major mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). An in vitro COX inhibitor screening assay can be used to evaluate the potential of pyrrolidinone derivatives to inhibit COX-1 and COX-2 activity.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Pyrrolidinone derivatives

  • COX assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the fluorometric probe in COX assay buffer according to the manufacturer's instructions.

  • Compound Addition:

    • Add the pyrrolidinone derivatives at various concentrations to the wells of a 96-well black plate.

    • Include a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control and a vehicle control.

  • Enzyme Addition and Incubation:

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as follows:

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration. [6][21][24]A lower IC₅₀ value indicates a more potent inhibitor. The selectivity for COX-2 over COX-1 can be calculated by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

ParameterDescription
Enzyme Source Human recombinant enzymes are preferred for clinical relevance.
Substrate Concentration The concentration of arachidonic acid should be optimized for the assay.
Controls Selective and non-selective COX inhibitors should be used as positive controls.
Selectivity Assessing inhibition of both COX-1 and COX-2 is crucial to determine the selectivity profile.
Inflammatory Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. [1][5][20]Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor (TNFR) IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α) NFkB->Inflammatory_Genes translocates to nucleus and promotes IkB_NFkB->NFkB releases Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->IKK inhibits

Sources

Application

Application Note: A Scalable and Robust Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Abstract The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a key building bl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a key building block for the synthesis of various pharmaceutical agents, demanding a production method that is not only efficient but also scalable and safe. This application note provides a comprehensive, two-step protocol for the gram-scale synthesis of this valuable intermediate. The described process involves an initial condensation to form 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one, followed by a meticulously controlled catalytic hydrogenation. Emphasis is placed on the causal relationships behind procedural choices, critical safety considerations for scale-up, and in-process controls to ensure a reliable and reproducible outcome for researchers in drug development and process chemistry.

Introduction

The five-membered N-heterocyclic γ-lactam, or pyrrolidinone, ring system is a cornerstone in the development of novel therapeutics.[1] Its structural rigidity and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that interact with biological targets. The title compound, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS 1033693-04-7), features a versatile aniline moiety, which serves as a crucial handle for further chemical elaboration in the synthesis of complex drug candidates.[3][4]

Developing a synthetic route that is amenable to scale-up requires careful consideration of factors such as cost of starting materials, reaction robustness, operational safety, and ease of purification. The strategy outlined herein addresses these challenges by employing a two-step sequence that begins with readily available commercial starting materials and culminates in a high-purity product. The critical second step, the reduction of an aromatic nitro group, is achieved via catalytic hydrogenation—a powerful industrial technique that, while highly effective, carries significant safety risks if not properly managed.[5][6] This guide provides detailed protocols and the scientific rationale necessary to execute this synthesis safely and efficiently in a research or process development setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the lactam ring and the subsequent reduction of the nitroaromatic intermediate. This approach isolates the challenges of each transformation, allowing for straightforward purification and characterization at the intermediate stage.

G cluster_0 Part 1: Lactam Formation cluster_1 Part 2: Nitro Group Reduction SM Levulinic Acid + 3-Nitroaniline Int Intermediate 1 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one SM->Int Toluene, Δ (-H₂O) FP Final Product 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Int->FP H₂ (g), Pd/C Methanol

Figure 1: Two-step synthetic route to the target compound.

Part 1: Synthesis of 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one (Intermediate 1)

This initial step involves the condensation and subsequent cyclization of levulinic acid with 3-nitroaniline. The reaction is driven to completion by the removal of water, forming the stable N-aryl lactam intermediate.

Reaction Principle

The reaction proceeds via the formation of an initial amide adduct between the carboxylic acid of levulinic acid and the amine of 3-nitroaniline. Under thermal conditions, the ketone carbonyl of the levulinic acid backbone undergoes an intramolecular nucleophilic attack by the amide nitrogen, followed by dehydration, to yield the five-membered pyrrolidinone ring. A Dean-Stark apparatus is employed to sequester the water byproduct, effectively driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of Intermediate 1

Materials and Equipment:

  • 3-Nitroaniline

  • Levulinic acid

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (1 L)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 3-nitroaniline (55.2 g, 0.40 mol) and levulinic acid (48.8 g, 0.42 mol).

  • Add 500 mL of toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 16-24 hours, or until no more water is collected in the trap. Monitor the reaction progress by TLC (3:7 Ethyl Acetate/Hexanes).

  • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from a mixture of ethyl acetate and hexanes to afford 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one as a pale yellow solid.

Characterization of Intermediate 1
  • Appearance: Pale yellow to off-white solid.

  • Purity (HPLC): ≥97%

  • Reference CAS: 61372-79-0 (for the related 1-(3-nitrophenyl)pyrrolidin-2-one)[7]

Part 2: Scale-Up Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

The reduction of the aromatic nitro group is accomplished via catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reductant. This reaction is highly exothermic and involves flammable materials, necessitating strict adherence to safety protocols.[6]

Reaction Principle

Catalytic hydrogenation of a nitroarene to an aniline is a surface-mediated reaction.[5] Dihydrogen (H₂) is adsorbed onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. The nitro group of the substrate also adsorbs onto the catalyst surface, where it is sequentially reduced by the surface-bound hydrogen atoms, passing through nitroso and hydroxylamine intermediates before reaching the final amine.[6] Methanol is an excellent solvent choice as it solubilizes the substrate and is compatible with the catalyst system.

Critical Safety Considerations for Scale-Up Hydrogenation

Hydrogenation reactions on a scale larger than a few grams present significant hazards that must be mitigated through careful planning and engineering controls.[8][9]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is saturated with hydrogen), is highly pyrophoric and can ignite spontaneously upon exposure to air.[10][11] The catalyst should always be handled wet with solvent or water and in an inert atmosphere.[8] Filtration must be performed carefully, ensuring the filter cake never runs dry.

  • Flammable Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide range of concentrations (4-75%).[9] The reaction must be conducted in a pressure-rated vessel within a well-ventilated fume hood or designated high-pressure bay.[11][12] The system must be thoroughly leak-tested before introducing hydrogen.

  • Inert Atmosphere: Before introducing hydrogen, the reactor must be purged of all oxygen to prevent the formation of an explosive mixture.[11] This is typically achieved by evacuating the vessel and backfilling with an inert gas like nitrogen or argon multiple times.[8][12]

  • Exotherm Control: The reduction of a nitro group is highly exothermic. The rate of hydrogen addition and the efficiency of the reactor's cooling system must be sufficient to control the reaction temperature and prevent a dangerous thermal runaway.[8]

G start Start prep Reactor Preparation (Clean, Dry, Leak Test) start->prep end End charge_sub Charge Reactor with Intermediate 1 and Methanol prep->charge_sub inert Inert System (3x Vacuum/N₂ Purge) charge_sub->inert charge_cat Charge Catalyst (Pd/C) Under N₂ Counterflow inert->charge_cat hydrogenate Pressurize with H₂ Begin Stirring & Monitor charge_cat->hydrogenate monitor Monitor Reaction (H₂ uptake, TLC/HPLC) hydrogenate->monitor monitor->hydrogenate Incomplete depressurize Depressurize & Purge (3x Vacuum/N₂ Purge) monitor->depressurize Complete filter Catalyst Filtration (Through Celite, Keep Wet!) depressurize->filter isolate Product Isolation (Solvent Removal) filter->isolate isolate->end

Figure 2: Workflow for safe catalytic hydrogenation.

Detailed Protocol: Synthesis of Final Product

Materials and Equipment:

  • 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one (Intermediate 1)

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Methanol

  • Celite®

  • Hydrogen gas source with regulator

  • Pressure-rated hydrogenation vessel (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature probe.[12]

  • Inert gas source (Nitrogen or Argon)

  • Buchner funnel and filter flask

Procedure:

  • Reactor Setup: Ensure the hydrogenation vessel is clean, dry, and has been successfully pressure-tested with nitrogen.[12]

  • Charging Substrate: To the vessel, add 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one (40.0 g, 0.18 mol) and 400 mL of methanol.

  • Inerting: Seal the reactor. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle a minimum of three times to ensure all oxygen is removed.[8]

  • Charging Catalyst: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (2.0 g, 5 mol%). Rationale: Adding the pyrophoric catalyst to the degassed solvent minimizes the risk of ignition.[11]

  • Hydrogenation: Seal the reactor again. Purge the nitrogen by evacuating and filling with hydrogen gas (repeat 3 times).

  • Pressurize the reactor to the desired pressure (e.g., 50-60 psi or 3-4 bar).

  • Begin vigorous stirring. An exotherm and a drop in pressure (hydrogen uptake) should be observed. Maintain the temperature below 40°C using external cooling if necessary.

  • Continue the reaction until hydrogen uptake ceases (typically 4-6 hours). Confirm completion by TLC or HPLC analysis of a carefully withdrawn aliquot. Note: To sample, stop stirring, vent the H₂, purge with N₂, and then take the sample.[10]

  • Work-up: Once the reaction is complete, vent the hydrogen pressure and purge the reactor with nitrogen (3x cycle).

  • Catalyst Filtration: Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 50 mL). Crucial Safety Step: Do not allow the filter cake containing the catalyst to dry out. Quench the used catalyst immediately by transferring the wet filter cake to a container of water.[10]

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by column chromatography or recrystallization if necessary to yield 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Data Summary

The following table summarizes the expected results for a representative synthesis run.

ParameterPart 1: Intermediate SynthesisPart 2: Final Product Synthesis
Starting Material 3-Nitroaniline (55.2 g)Intermediate 1 (40.0 g)
Key Reagent Levulinic acid (48.8 g)10% Pd/C (2.0 g)
Solvent Toluene (500 mL)Methanol (400 mL)
Typical Yield 70-80%90-98%
Product Mass (approx.) 61 - 70 g31 - 34 g
Purity (HPLC) ≥97%≥98%
Final Product CAS N/A1033693-04-7[3]

Conclusion

This application note details a robust and scalable two-step synthesis for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. By providing not only the procedural steps but also the underlying chemical principles and critical safety protocols, this guide is intended to empower researchers and drug development professionals to produce this important intermediate with confidence. The emphasis on safe handling of pyrophoric catalysts and high-pressure hydrogenation is paramount for a successful transition from bench-scale to pilot-plant production.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024, March 11). ChemicalBook.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (n.d.). JACS Au.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (n.d.). NIH.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.
  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. (n.d.). ChemScene.
  • 1-(3-nitro-phenyl)-pyrrolidin-2-one. (n.d.). Sigma-Aldrich.
  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. (n.d.). Hunan Huateng Pharmaceutical Co., Ltd.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Introduction Welcome to the technical support guide for the synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This molecule is a key intermediate in pharmaceutical development, and its successful synthesis is crit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This molecule is a key intermediate in pharmaceutical development, and its successful synthesis is critical for many research pipelines. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. We will address common side reactions and purification challenges encountered during the typical two-step synthesis, which involves the formation of a lactam followed by a chemoselective nitro group reduction. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and scalability.

The overall synthetic workflow is illustrated below. This guide is divided into sections addressing the specific challenges of each major step.

G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Nitro Reduction Start γ-Valerolactone + 3-Nitroaniline Intermediate 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one Start->Intermediate Thermal Amidation Intermediate_ref 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one FinalProduct 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Intermediate_ref->FinalProduct Chemoselective Reduction

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting Guide for Lactam Formation

The initial step involves the reaction of γ-valerolactone (GVL) with 3-nitroaniline. This is typically a thermal condensation reaction where the amine attacks the lactone, leading to a ring-opening event followed by intramolecular cyclization (amidation) to form the desired N-aryl lactam, releasing a molecule of water.[1][2] High temperatures are often required to drive the reaction to completion.[3]

Q1: My reaction yield is low, and I have multiple unidentified spots on my TLC plate. What are the likely side products?

A1: Low yields in this step are commonly traced to two main issues: incomplete reaction and the formation of a stable, ring-opened byproduct.

  • Causality & Mechanism: The reaction proceeds through a hydroxyl-amide intermediate after the initial nucleophilic attack of the aniline on the lactone. For the final product to form, this intermediate must undergo an intramolecular cyclization, which is an equilibrium process. If the water byproduct is not effectively removed, or if the reaction temperature is insufficient to overcome the activation energy for cyclization, the reaction can stall, leaving unreacted starting materials and the ring-opened intermediate, N-(3-nitrophenyl)-4-hydroxypentanamide.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Amide bond formation from less reactive starting materials like lactones and anilines often requires significant thermal energy (150-200 °C) to drive the dehydration and cyclization.[3]

    • Water Removal: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This will shift the equilibrium towards the cyclized product.

    • Catalysis: While often performed thermally, consider the use of a mild acid catalyst to activate the lactone carbonyl, although this must be done with caution to avoid unwanted side reactions with the nitro group.

    • Characterize Byproducts: Isolate the main byproduct. If its mass spectrum corresponds to the addition of a water molecule to the desired product, it is almost certainly the ring-opened amide. This can be confirmed by ¹H NMR, looking for the presence of a hydroxyl proton and a different amide NH signal.

G cluster_main cluster_side Main Main Reaction Pathway A Intermediate (Hydroxyl-Amide) Side Side Reaction Pathway C Intermediate (Hydroxyl-Amide) B Desired Lactam (+ H₂O) A->B Intramolecular Cyclization D Stable Ring-Opened Byproduct C->D Equilibrium Favors Open Form

Caption: Competing pathways during lactam formation.

Part 2: Troubleshooting Guide for Nitro Group Reduction

This second step involves the chemoselective reduction of the aromatic nitro group to an amine without affecting the lactam ring. The stability of the amide bond makes it resilient to many reducing conditions, but improper reagent choice can lead to undesired outcomes.[4]

Q2: My reduction is incomplete. My crude product contains the starting material and other colored impurities. What is happening?

A2: This is a classic sign of incomplete reduction or catalyst deactivation. The reduction of a nitro group is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[5] If the reaction stalls, these intermediates can accumulate.

  • Causality & Mechanism: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is the most common and selective method. The catalyst's surface provides active sites for hydrogen gas to adsorb and react with the nitro group. If the catalyst is old, poisoned by impurities (like sulfur), or used in insufficient quantity, the reaction will be sluggish or stop prematurely. Similarly, insufficient hydrogen pressure or poor agitation can limit the reaction rate.

  • Troubleshooting Workflow:

G start Analyze Crude Product by TLC or LC-MS q1 Multiple Spots/ Peaks Observed? start->q1 incomplete Incomplete Reduction: Nitroso/Hydroxylamine Intermediates Present q1->incomplete Yes q2 Is the Lactam Ring Intact? q1->q2 No solution1 Solution: 1. Use fresh, active catalyst. 2. Increase catalyst loading. 3. Increase H₂ pressure. 4. Extend reaction time. incomplete->solution1 lactam_reduced Side Reaction: Lactam C=O Reduced to Methylene (-CH₂-) q2->lactam_reduced No clean Product is Clean (Mostly Starting Material and Product) q2->clean Yes solution2 Solution: Avoid harsh, non-selective reagents like LiAlH₄. Stick to catalytic hydrogenation or metal/acid systems (SnCl₂). lactam_reduced->solution2 clean->solution1

Caption: Decision workflow for troubleshooting the nitro reduction step.

Q3: The final product is pure by NMR, but it has a persistent color (pink, brown, or purple). How can I remove it?

A3: Aromatic amines, particularly anilines, are highly susceptible to air oxidation, which forms colored impurities. This can happen during the reaction workup or on storage. Residual metal from the hydrogenation catalyst can also contribute to color.

  • Troubleshooting Steps:

    • Inert Atmosphere Workup: After the reaction, perform all filtration and solvent removal steps under an inert atmosphere (Nitrogen or Argon) to minimize air exposure.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite®. This is highly effective at adsorbing colored, high-molecular-weight impurities.

    • Thorough Catalyst Removal: Ensure all the heterogeneous catalyst (like Pd/C) is removed. Filtration through Celite® is standard practice. Inadequate removal can lead to product degradation over time.

    • Purification Method: While column chromatography is effective, recrystallization is often a better final step for removing trace impurities and improving color. A solvent system like Ethyl Acetate/Hexanes or Ethanol/Water can be effective.

Part 3: Protocols & Comparative Data

Protocol 1: General Procedure for Lactam Formation
  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine γ-valerolactone (1.0 eq), 3-nitroaniline (1.1 eq), and a high-boiling solvent like toluene or xylene (or perform the reaction neat).

  • Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (approx. 12-24 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If performed neat, dissolve the crude solid in a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with 1M HCl to remove excess 3-nitroaniline, followed by a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one by column chromatography or recrystallization.

Protocol 2: Chemoselective Catalytic Hydrogenation
  • To a solution of 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one (1.0 eq) in a protic solvent (e.g., methanol, ethanol, or ethyl acetate), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-aminophenyl)-5-methylpyrrolidin-2-one.

  • The product can be further purified by recrystallization if necessary.

Table 1: Comparison of Common Nitro Reduction Methods
Reagent/MethodTypical ConditionsAdvantagesCommon Side Reactions/IssuesSelectivity for Lactam
H₂/Pd/C H₂ (1-4 atm), RT, MeOH/EtOHHigh yield, clean, catalyst is recyclable.Catalyst poisoning, potential for dehalogenation (if applicable).[6]Excellent
H₂/Raney Ni H₂ (1-4 atm), RT, EtOHGood for substrates with halogens where Pd/C is problematic.[7]Pyrophoric catalyst, requires careful handling.Excellent
SnCl₂·2H₂O EtOH or EtOAc, refluxVery mild and highly selective for nitro groups over carbonyls.[7][6]Stoichiometric amounts of tin salts are produced, requiring removal.Excellent
Fe/HCl or Fe/NH₄Cl EtOH/H₂O, refluxInexpensive, robust, and effective.Requires acidic conditions, produces large amounts of iron sludge.Very Good
LiAlH₄ Anhydrous THF, 0 °C to RTPowerful reducing agent.Not Recommended. Reduces both the nitro group and the lactam amide bond.[8]Poor

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Wikipedia. (2023). Amide. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Lactam synthesis. [Link]

  • Al-Zereini, W. A., et al. (2023). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 28(15), 5789. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • NCERT. (2025). Amines. [Link]

  • Organic Reactions. The Synthesis of β-Lactams. [Link]

  • Química Organica.org. Lactam synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Aromatic Amines

Welcome to the technical support center for the purification of polar aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-problematic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experimental work.

I. Column Chromatography Issues

Question: My polar aromatic amine is streaking/tailing badly on my silica gel TLC plate and column. What's happening and how can I fix it?

Answer: This is the most common issue encountered when purifying amines on silica gel. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction leads to a portion of your compound moving slower than the bulk, resulting in a streak or "tail."[2][4][5]

Here are several effective strategies to mitigate this problem:

  • Use a Basic Modifier in Your Eluent: Adding a small amount of a volatile base to your mobile phase will "deaden" the acidic sites on the silica by competing with your amine for these sites.[2][6]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent.[6] This is a very common and effective solution.[2][7]

    • Ammonia: For very polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be highly effective.[6] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[6]

  • Change Your Stationary Phase: If modifying the eluent isn't sufficient, consider a different stationary phase.

    • Amine-functionalized Silica: These columns have an aminopropyl group bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for amine purification.[3][7] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[7]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel. Basic or neutral alumina can prevent the strong acidic interactions that cause tailing with amines.[8][9]

  • Pre-treat Your Silica Gel: You can neutralize the silica gel before running your column.

    • Slurry the silica gel in your eluent and add a small amount of aqueous ammonia, stirring until the mixture is basic. Then, pack the column and flush with your mobile phase before loading your sample.[8]

Question: My polar aromatic amine won't move off the baseline of the TLC plate, even with highly polar solvents like 100% ethyl acetate or methanol. What should I do?

Answer: This indicates a very strong interaction with the silica gel, characteristic of highly polar compounds. Here’s a systematic approach to address this:

  • Introduce a Basic Modifier: As with tailing, the first step is to add a base to your eluent. A common starting point is a mixture of DCM, MeOH, and a small amount of ammonium hydroxide (e.g., 90:9:1).[6] The methanol increases the polarity of the eluent, while the ammonia competes with your amine for the acidic sites on the silica.

  • Consider Reversed-Phase Chromatography: For highly polar substances, reversed-phase chromatography is often a better choice.[8][10] In this technique, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. For amines, it's beneficial to use a mobile phase with a basic modifier (like TEA or ammonia) to ensure the amine is in its neutral, less polar form, which will increase its retention on the column.[11]

  • Use a More Aggressive Solvent System: You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[10]

Question: My aromatic amine seems to be decomposing on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds, such as those containing furan rings or other acid-labile groups.[6]

  • Deactivate the Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by a wash with the pure non-polar solvent to remove excess base.[6] This neutralizes the most acidic sites.

  • Use a Less Acidic Stationary Phase: Neutral alumina is a viable alternative to silica gel for acid-sensitive compounds.[6]

  • Work Efficiently: Minimize the time your compound spends on the column by running the chromatography as quickly as possible without sacrificing separation.[6]

II. Acid-Base Extraction

Question: I'm trying to perform an acid-base extraction to purify my aromatic amine, but the separation is inefficient. What could be the issue?

Answer: Acid-base extraction is a powerful technique for separating amines from neutral or acidic compounds.[12][13][14] It relies on the ability to change the amine's solubility in aqueous and organic layers by protonating it. Here are common pitfalls and solutions:

  • Incorrect pH: The key is to ensure the aqueous layer is acidic enough to fully protonate your aromatic amine. Aromatic amines are weaker bases than aliphatic amines (pKa of aniline's conjugate acid is ~4.6).[15][16] You should use a dilute acid solution (e.g., 1M HCl) to wash the organic layer. Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic (pH < 2).

  • Insufficient Mixing: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases and facilitate the acid-base reaction.

  • Multiple Extractions: A single extraction is often not enough. Perform at least two to three extractions with the acidic aqueous solution to ensure all the amine is transferred from the organic layer.[17]

  • Back Extraction: After combining the acidic aqueous layers containing your protonated amine, you need to neutralize it with a base (e.g., NaOH) to regenerate the neutral amine. This will often cause the amine to precipitate if it is not very water-soluble. You then need to extract your neutral amine back into an organic solvent (like dichloromethane or ethyl acetate).[17]

Workflow for a Typical Acid-Base Extraction of an Aromatic Amine

G start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Shake start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Protonated Amine Salt separate1->aqueous1 Contains add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer until pH > 10 aqueous1->add_base back_extract Extract with Fresh Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Purified Amine separate2->organic2 Contains dry Dry Organic Layer (e.g., Na2SO4, MgSO4) organic2->dry evaporate Evaporate Solvent dry->evaporate final_product Pure Aromatic Amine evaporate->final_product

Caption: Workflow for purifying an aromatic amine using acid-base extraction.

III. Recrystallization

Question: I'm having trouble recrystallizing my polar aromatic amine. It either "oils out" or doesn't crystallize at all. What can I try?

Answer: Recrystallization of polar compounds can be challenging. "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[18]

Here are some techniques to try:

  • Solvent Selection is Key:

    • The principle of "like dissolves like" is a good starting point. Polar compounds dissolve in polar solvents.[18]

    • For polar aromatic amines, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.

    • The ideal solvent should dissolve your compound well when hot but poorly when cold.[18]

  • If Your Compound "Oils Out":

    • Add more of the crystallization solvent to dissolve the oil, then allow it to cool more slowly.[6]

    • Try a different solvent system with a lower boiling point.

  • To Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites.[6]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution.[6]

    • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a concentrated solution of your compound. For a polar amine, a non-polar solvent like hexane is a good choice for an antisolvent.[6]

  • Consider Salt Formation: Amines can often be crystallized as their hydrochloride or other salts.[19] Dissolve your amine in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The resulting salt will often precipitate and can be recrystallized.[19][20]

IV. Handling and Storage

Question: What are the best practices for handling and storing purified aromatic amines to prevent degradation?

Answer: Aromatic amines can be sensitive to air, light, and moisture.[20] Proper handling and storage are crucial to maintain their purity.

  • Storage Conditions:

    • Temperature: Store amines at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[21]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Moisture: Amines can be hygroscopic. Store in a dry environment, using desiccants if necessary.[21]

    • Containers: Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass to protect from light.[21]

  • Safe Handling:

    • Many aromatic amines are toxic and can be absorbed through the skin.[22][23][24] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[25]

    • Avoid heating dry diazonium salts derived from aromatic amines above 40°C, and do not scratch them with a metal spatula, as they can be explosive.[22]

V. Data Tables

Table 1: pKa Values of Conjugate Acids of Common Aromatic Amines

The pKa value is a measure of the basicity of an amine; a lower pKa for the conjugate acid corresponds to a weaker base.[15][26]

AminepKa of Conjugate AcidReference
Aniline4.6[15]
p-Toluidine5.1[27]
4-Dimethylaminopyridine9.7[27]
Pyridine5.2[16]
Pyrrole~0.4 (for N-protonation)[16]

Note: pKa values can vary slightly depending on the solvent and temperature.[27]

VI. Experimental Protocols

Protocol 1: Basic Column Chromatography for a Polar Aromatic Amine
  • Slurry Preparation: In a beaker, add your silica gel to your chosen starting eluent (e.g., 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine). Create a slurry that can be easily poured.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.

  • Equilibration: Run 2-3 column volumes of your eluent through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Sample Loading: Dissolve your crude compound in a minimum amount of your eluent or a compatible solvent (like DCM). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your solvent system, collecting fractions. You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.[10]

  • Analysis: Analyze the collected fractions by TLC to identify those containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5°C and may require co-evaporation with a solvent like methanol to fully remove.

References

  • Structure and properties of amines. Fiveable. Available from: [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available from: [Link]

  • Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. brainly.com. Available from: [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Chromotography with free amines? Reddit. Available from: [Link]

  • TLC and streaking: why add triethylamine? Reddit. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • TLC troubleshooting. ChemBAM. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Acid base extraction flow chart. acid-base-extraction.com. Available from: [Link]

  • Recrystallization. University of Colorado Boulder. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available from: [Link]

  • Why Do Amines Adhere To Silica Gel Columns? YouTube. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available from: [Link]

Sources

Troubleshooting

Preventing byproduct formation in pyrrolidine synthesis.

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] Its synthesis, while conceptually straightforward in some cases, can be plagued by the formation of unwanted byproducts that complicate purification, reduce yields, and can introduce impurities into final compounds. This guide provides practical, field-tested advice to troubleshoot and prevent common side reactions encountered during pyrrolidine synthesis.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, offering insights into the root causes and providing actionable solutions.

Issue 1: Formation of Furan Byproducts in Paal-Knorr Synthesis

Question: During the synthesis of a pyrrolidine derivative using the Paal-Knorr reaction from a 1,4-dicarbonyl compound and a primary amine, I am observing a significant amount of a furan byproduct. How can I minimize or eliminate this side reaction?

Answer: The formation of furan derivatives is a classic and common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[4] The mechanism can pivot towards furan formation at low pH. Here’s a breakdown of the issue and how to address it:

Underlying Mechanism: The Paal-Knorr reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrolidine. However, the 1,4-dicarbonyl starting material can also undergo an acid-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form a furan. These two pathways are often in competition.

Troubleshooting Workflow: Minimizing Furan Byproducts

furan_byproduct_workflow start High Furan Byproduct Detected ph_control pH Control start->ph_control Primary Cause ph_adjust Maintain pH between 3 and neutral. Use amine/ammonium hydrochloride salts. ph_control->ph_adjust acid_catalyst Acid Catalyst Selection weak_acid Use a weak acid catalyst (e.g., acetic acid). Avoid strong mineral acids. acid_catalyst->weak_acid reaction_monitoring Reaction Monitoring tlc_gcms Monitor reaction progress by TLC or GC-MS to detect early furan formation. reaction_monitoring->tlc_gcms purification Purification chromatography Separate furan byproduct from pyrrolidine via column chromatography or distillation. purification->chromatography ph_adjust->acid_catalyst weak_acid->reaction_monitoring tlc_gcms->purification end Minimized Furan Byproduct chromatography->end

Caption: Troubleshooting workflow for furan byproduct in Paal-Knorr synthesis.

Detailed Troubleshooting Steps:

  • pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions.[4] Using amine/ammonium hydrochloride salts or maintaining the reaction pH below 3 will favor the formation of furan byproducts.[4]

  • Acid Catalyst Selection: If an acid catalyst is required to accelerate the reaction, choose a weak acid like acetic acid.[4] Strong mineral acids should be avoided as they aggressively promote the dehydration pathway leading to furans.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the early detection of furan byproduct formation, enabling you to adjust conditions before the starting material is fully consumed.[4]

  • Purification: If furan byproducts have already formed, they can often be separated from the desired pyrrolidine product through column chromatography or distillation due to differences in polarity and boiling points.[4]

Protocol: pH-Controlled Paal-Knorr Synthesis of an N-Aryl Pyrrolidine

  • To a solution of 2,5-hexanedione (1.0 eq) in ethanol, add the desired aniline (1.05 eq).

  • Add acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Over-alkylation in the Synthesis of N-Substituted Pyrrolidines

Question: I am attempting to synthesize a mono-N-substituted pyrrolidine via alkylation of pyrrolidine, but my final product is a mixture containing di-substituted and quaternary ammonium salt impurities. How can I improve the selectivity for the mono-substituted product?

Answer: Over-alkylation is a frequent challenge when N-alkylating amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction.[4] For the alkylation of a secondary amine like pyrrolidine, the resulting tertiary amine can still be nucleophilic enough to react further to form a quaternary ammonium salt.

Controlling Over-alkylation:

StrategyRationale
Stoichiometry Control Using a significant excess of pyrrolidine relative to the alkylating agent favors mono-alkylation by increasing the probability of the alkylating agent reacting with the starting amine.[4]
Slow Addition Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-substituted product reacting further.[4]
Choice of Base A non-nucleophilic, sterically hindered base can be used to deprotonate the pyrrolidine without competing in the alkylation.
Reaction Temperature Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

Protocol: Selective Mono-N-Alkylation of Pyrrolidine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (3.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the alkylating agent (1.0 eq) in the same solvent and add it dropwise to the pyrrolidine solution over 1-2 hours using a syringe pump or a dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS to check for the consumption of the alkylating agent and the formation of the desired product versus over-alkylated byproducts.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Issue 3: Low Yield and Side Reactions in the Industrial Synthesis of Pyrrolidine from 1,4-Butanediol

Question: In the industrial-scale synthesis of pyrrolidine from 1,4-butanediol and ammonia, what are the common byproducts, and how can their formation be minimized?

Answer: The industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia is a high-temperature, high-pressure process that, while optimized, can still lead to byproducts.[1][5]

Common Byproducts and Their Prevention:

  • Butadiene: At excessively high temperatures, 1,4-butanediol can undergo dehydration to form butadiene, leading to a loss of yield.[6]

    • Prevention: Strict temperature control is crucial. The reaction is typically carried out between 165-220 °C.[5][7] Employing a highly efficient catalyst, such as a cobalt- and nickel-oxide catalyst on an alumina support, allows for good conversion rates at lower temperatures, thus minimizing butadiene formation.[1][6]

  • 1-Butylpyrrolidine and 1-Butenylpyrrolidines: These can form through successive N-alkylation where the 1,4-butanediol acts as a precursor for both the pyrrolidine ring and the N-alkyl group.[4]

    • Prevention: Using a significant molar excess of ammonia shifts the equilibrium towards the formation of the primary product, pyrrolidine. Molar ratios of ammonia to 1,4-butanediol can be as high as 11- to 45-fold.[5]

  • High-Boiling Residues: Polymerization and condensation reactions can lead to the formation of high-molecular-weight byproducts.

    • Prevention: Optimizing reaction time and temperature can minimize the formation of these "high boilers." Additionally, some processes include recycling these high-boiling fractions back into the reactor, which can sometimes lead to their conversion into the desired pyrrolidine product.[6]

Industrial Synthesis Logic Diagram

industrial_synthesis reactants 1,4-Butanediol + Ammonia conditions High Temp (165-220°C) High Pressure (17-21 MPa) Co/Ni Oxide Catalyst reactants->conditions main_reaction Main Reaction conditions->main_reaction side_reaction1 Side Reaction: Dehydration conditions->side_reaction1 side_reaction2 Side Reaction: Over-alkylation conditions->side_reaction2 pyrrolidine Pyrrolidine (Desired Product) main_reaction->pyrrolidine butadiene Butadiene side_reaction1->butadiene Excessive Temp. over_alkylated 1-Butylpyrrolidine & 1-Butenylpyrrolidines side_reaction2->over_alkylated Insufficient Ammonia

Caption: Key reaction pathways in industrial pyrrolidine synthesis.

Part 2: Comprehensive References

  • Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.

  • Preventing side reactions in pyrrolidine synthesis. Benchchem.

  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Benchchem.

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH.

  • Pyrrolidine. Wikipedia.

  • Pyrrolidine synthesis. Organic Chemistry Portal.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.

  • Process for preparing pyrrolidine. Google Patents.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate.

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate.

  • Production of pyrrolidine. Google Patents.

  • Pyrrolidine synthesis via ring contraction of pyridines. OUCI.

  • Process for Preparing Pyrrolidine. Google Patents.

Sources

Optimization

Technical Support Center: Stability and Degradation of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Welcome to the technical support center for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability and degradation under acidic conditions.

Introduction

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a pyrrolidinone derivative of significant interest in pharmaceutical development. The core structure contains a γ-lactam ring, which is susceptible to hydrolysis, especially under acidic conditions. Understanding the stability of this molecule is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide provides practical advice and detailed protocols to navigate the challenges associated with the stability of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Q1: What is the primary degradation pathway for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one under acidic conditions?

A1: The primary degradation pathway under acidic conditions is the hydrolysis of the γ-lactam (a cyclic amide) ring.[1][2][3] This is a well-documented reaction for lactams, proceeding via an acid-catalyzed mechanism. The process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the amide bond and opening of the pyrrolidinone ring. The final product is the corresponding amino acid, 4-amino-4-(3-aminophenyl)pentanoic acid.

Q2: How does pH affect the rate of degradation?

A2: The rate of hydrolysis of the lactam ring is highly dependent on pH. Generally, the degradation rate is significant under both strongly acidic and strongly basic conditions.[3][4] For 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, the aminophenyl group can be protonated at low pH, which may influence the electron density of the lactam ring and affect the hydrolysis rate. A systematic study across a range of pH values is recommended to determine the pH of maximum stability, which is crucial for the development of liquid formulations.

Q3: What are the expected degradation products under acidic stress?

A3: The primary degradation product from acid-catalyzed hydrolysis is the ring-opened compound, 4-amino-4-(3-aminophenyl)pentanoic acid. Depending on the specific conditions (e.g., presence of oxidizing agents, exposure to light), other minor degradation products could potentially form. It is essential to perform forced degradation studies to identify all potential degradation products.[5][6]

Q4: What analytical techniques are suitable for monitoring the stability of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and its degradation products?

A4: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring provides a chromophore.[7] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[5][8] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable after appropriate derivatization.[8]

Q5: Are there any specific storage conditions recommended to minimize degradation?

A5: To minimize hydrolytic degradation, it is advisable to store the compound in a solid, crystalline form in a dry environment. For solutions, buffering at the pH of maximum stability is crucial. Additionally, protection from light and storage at controlled room temperature or under refrigeration can help prevent other potential degradation pathways like photodegradation and thermal degradation.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability studies.

Problem 1: Rapid degradation of the compound in an acidic formulation.

  • Possible Cause: The pH of the formulation is too low, leading to accelerated acid-catalyzed hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • Determine the pH Profile: Conduct a study to evaluate the degradation rate at various pH values (e.g., pH 1 to 7). This will help identify the pH at which the compound is most stable.

    • Adjust Formulation pH: Use appropriate buffer systems to maintain the pH of the formulation within the determined stable range.

    • Consider Alternative Salt Forms: If applicable, investigate different salt forms of the active pharmaceutical ingredient (API) that may exhibit better stability in the desired formulation.

Problem 2: Appearance of unexpected peaks in the HPLC chromatogram during stability testing.

  • Possible Causes:

    • Formation of minor degradation products through secondary degradation pathways (e.g., oxidation).

    • Interaction of the API with excipients in the formulation.

    • Contamination of the sample.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: Use LC-MS to determine the mass of the unknown impurities. This will provide valuable clues about their structure and potential formation pathway.[5]

    • Perform Comprehensive Forced Degradation Studies: Subject the pure API to a range of stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in ICH guidelines.[6] This will help to generate potential degradation products and compare their retention times with the unknown peaks.

    • Conduct Excipient Compatibility Studies: Prepare binary mixtures of the API with each excipient used in the formulation. Store these mixtures under accelerated conditions and analyze them at different time points to identify any potential interactions.

Problem 3: Poor resolution between the parent compound and a degradation product in the HPLC method.

  • Possible Cause: The current HPLC method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Method Re-development: Adjust the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), gradient profile, and column chemistry (e.g., C18, Phenyl-Hexyl) to improve the separation.

    • Utilize Stressed Samples for Method Development: Use samples from forced degradation studies, where degradation products are present in significant amounts, to ensure the method can separate all relevant peaks.

    • Vary Detection Wavelength: If using a Diode Array Detector (DAD), examine the spectra of the co-eluting peaks to see if a different wavelength can provide better discrimination.

Part 3: Experimental Protocols

This section provides a detailed protocol for conducting a forced degradation study under acidic conditions.

Protocol: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the degradation pathway of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one under acidic conditions and to generate its primary degradation product for analytical method development.

Materials:

  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 mixture of water and acetonitrile).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.

    • Maintain the reaction vessels at a controlled temperature (e.g., 60 °C) in a water bath or oven.

    • Prepare a control sample by adding an equal volume of water instead of HCl and keep it under the same conditions.

  • Time Points:

    • Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • If necessary, collect fractions of the major degradation product for structure elucidation by techniques like LC-MS and NMR.

Data Summary Table
Stress ConditionTime (hours)Assay of Parent (%)% DegradationArea of Major Degradant (%)
0.1 M HCl at 60 °C0100.00.00.0
295.24.84.5
490.59.59.1
881.318.718.0
2455.644.443.2
1 M HCl at 60 °C0100.00.00.0
278.921.120.5
462.137.936.8
838.561.560.1
24<10>90>88

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Part 4: Visualizations

Proposed Acid-Catalyzed Degradation Pathway

cluster_0 Acid-Catalyzed Hydrolysis parent 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one protonated Protonated Lactam parent->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O (Nucleophilic Attack) product 4-amino-4-(3-aminophenyl)pentanoic acid (Ring-Opened Product) intermediate->product Ring Opening

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Experimental Workflow for Forced Degradation Study

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Acidic Stress (0.1 M & 1 M HCl, 60°C) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize with NaOH sampling->neutralize dilute Dilute for Analysis neutralize->dilute analyze HPLC Analysis dilute->analyze evaluate Data Evaluation (% Degradation, Impurity Profile) analyze->evaluate

Caption: Step-by-step workflow for conducting an acid-forced degradation study.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 119, 739-746. [Link]

  • Semantic Scholar. (n.d.). Alkaline and acidic hydrolysis of the β‐lactam ring. Semantic Scholar. [Link]

  • Steffens, J., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9432-9456. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Haji, S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(44), 16467-16480. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Kish, J. L., Thurman, E. M., Scribner, E. A., & Zimmerman, L. R. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 839-846. [Link]

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Troubleshooting

Challenges in the N-alkylation of aromatic amines and solutions

Welcome to the technical support center for the N-alkylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this crucial chemical transformation. The following sections are structured in a question-and-answer format to directly address specific experimental issues and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your N-alkylation experiments.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: Over-alkylation is the most common challenge in the N-alkylation of aromatic amines. It occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] This leads to a "runaway" reaction.[2]

Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Using a large excess of the aromatic amine compared to the alkylating agent can statistically favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction towards polyalkylation.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[1]

    • Solvent: Employing a less polar solvent can also decrease the rate of over-alkylation.[1]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive agents are more prone to causing multiple substitutions.[1] Consider using less reactive alkylating agents if over-alkylation is a significant issue.

  • Reductive Amination: This is a highly effective alternative that offers excellent control over mono-alkylation.[1][3] The process involves two steps: first, the formation of an imine from the aromatic amine and an aldehyde or ketone, followed by the in-situ reduction of the imine to the desired N-alkylated amine.[3][4] This method avoids the direct use of highly reactive alkyl halides and thus minimizes over-alkylation.[3]

Workflow for Optimizing Mono-alkylation Selectivity

G start Over-alkylation Observed stoichiometry Adjust Stoichiometry (Excess Amine) start->stoichiometry conditions Modify Reaction Conditions (Lower Temp, Less Polar Solvent) stoichiometry->conditions If still problematic end Selective Mono-alkylation Achieved stoichiometry->end Successful alkylating_agent Change Alkylating Agent (Less Reactive) conditions->alkylating_agent If still problematic conditions->end Successful reductive_amination Switch to Reductive Amination alkylating_agent->reductive_amination For maximum control alkylating_agent->end Successful reductive_amination->end

Caption: Decision workflow for troubleshooting over-alkylation.

Q2: My N-alkylation reaction is very slow or gives a low yield. What are the potential causes and how can I improve it?

A2: Low yields in N-alkylation reactions can stem from several factors, ranging from the inherent reactivity of the starting materials to suboptimal reaction conditions.[1]

  • Poor Reactivity of Starting Materials:

    • Aromatic Amine: Anilines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[1]

    • Alkylating Agent: The nature of the leaving group on the alkylating agent is critical. The reactivity order is generally Iodide > Bromide > Chloride.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.[1]

    • Solvent: The choice of solvent is crucial. Aprotic solvents are often more effective for N-alkylation reactions.[1]

    • Catalyst: For catalytic methods, such as the "borrowing hydrogen" strategy, the catalyst's activity is paramount. If using a catalytic approach, consider screening different catalysts.[1][5]

  • Product Inhibition: In some catalytic cycles, the N-alkylated aromatic amine product can coordinate to the metal center of the catalyst, thereby inhibiting its activity.[1]

  • Impure Reagents: Ensure that all starting materials, solvents, and reagents are pure and dry, as impurities can significantly interfere with the reaction.[1]

Troubleshooting Low Yields
Potential Cause Recommended Solution
Low nucleophilicity of anilineIncrease reaction temperature; screen more active catalysts.
Poor leaving group on alkylating agentSwitch to an alkyl iodide or bromide.
Suboptimal temperatureGradually increase the temperature while monitoring for side products.
Inefficient solventExperiment with different aprotic solvents to improve solubility and reaction rate.
Catalyst deactivation/inhibitionIncrease catalyst loading; screen alternative catalysts.
Impure reagentsPurify starting materials and ensure the use of dry solvents.
Q3: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I mitigate them?

A3: Besides over-alkylation, several other side reactions can occur during the N-alkylation of aromatic amines.

  • Ring Alkylation (C-Alkylation): Under certain conditions, particularly with Friedel-Crafts type catalysts or at high temperatures, the alkylating agent can react with the aromatic ring instead of the nitrogen atom.[6][7] This is more prevalent with activated aromatic systems.

    • Solution: Employing milder reaction conditions and avoiding strong Lewis acid catalysts can minimize C-alkylation. The choice of solvent can also influence the chemoselectivity between N- and C-alkylation.[8]

  • Elimination Reactions: If the alkylating agent has a β-hydrogen, elimination to form an alkene can compete with the desired substitution reaction, especially under strongly basic conditions.[9]

    • Solution: Use a less sterically hindered base or milder reaction conditions.

  • Hydrodehalogenation: In some catalytic reactions, particularly those using palladium, a side reaction can occur where the aryl halide is reduced, leading to the formation of an arene byproduct.[10]

    • Solution: Optimization of the ligand and reaction conditions in Buchwald-Hartwig amination can suppress this side reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions about the N-alkylation of aromatic amines.

Q4: What are the main methods for the N-alkylation of aromatic amines?

A4: There are several established methods, each with its own advantages and disadvantages.

  • Direct Alkylation with Alkyl Halides: This is a classical approach but is often plagued by a lack of selectivity, leading to over-alkylation.[2][11]

  • Reductive Amination: This is a highly versatile and controlled method that involves the reaction of an aromatic amine with an aldehyde or ketone to form an imine, which is then reduced.[3][4][12] This method is excellent for achieving mono-alkylation.[3]

  • "Borrowing Hydrogen" or "Hydrogen Auto-transfer" Catalysis: This is a greener approach that uses alcohols as alkylating agents.[13][14][15] A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. Water is the only byproduct.[13][14]

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines.[10][16][17] It has a broad substrate scope and is widely used in pharmaceutical synthesis.[10]

Q5: What are the advantages of using the "Borrowing Hydrogen" strategy?

A5: The "borrowing hydrogen" strategy offers several green chemistry advantages:

  • Atom Economy: It is a highly atom-economical process, with water being the only byproduct.[13][14]

  • Readily Available Alkylating Agents: It utilizes alcohols, which are often inexpensive, readily available, and can be derived from renewable resources.[14]

  • Reduced Waste: It avoids the formation of stoichiometric salt byproducts that are generated in traditional alkylations with alkyl halides.

Mechanism of "Borrowing Hydrogen" N-Alkylation

G cluster_0 Catalytic Cycle alcohol R-CH2OH aldehyde R-CHO alcohol->aldehyde Dehydrogenation imine R-CH=N-Ar aldehyde->imine Condensation with Ar-NH2 amine R-CH2-NH-Ar imine->amine Hydrogenation catalyst_H2 [M]-H2 catalyst [M] catalyst_H2->catalyst - H2 catalyst->catalyst_H2 + H2

Caption: Simplified mechanism of "Borrowing Hydrogen" N-alkylation.

Q6: When should I consider using Buchwald-Hartwig amination?

A6: Buchwald-Hartwig amination is particularly useful in the following scenarios:

  • When coupling an amine with a sterically hindered or electron-poor aryl halide that is unreactive in traditional nucleophilic aromatic substitution reactions.[17]

  • For the synthesis of complex molecules where high functional group tolerance is required.[10]

  • When other methods, such as reductive amination, are not feasible due to the unavailability of the corresponding aldehyde or ketone.

It's important to note that this method often requires expensive palladium catalysts and specialized phosphine ligands.[17]

Q7: What is the difference between homogeneous and heterogeneous catalysts in N-alkylation, and which should I choose?

A7: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your reaction and process.

  • Homogeneous Catalysts: These are soluble in the reaction medium.[18]

    • Advantages: They often exhibit high activity and selectivity due to well-defined active sites and high diffusivity.[18] The reaction mechanism is often better understood.[18]

    • Disadvantages: Catalyst separation from the product can be difficult and expensive, making recycling a challenge.[18] They may also have limited thermal stability.[18]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[18]

    • Advantages: They are easily separated from the reaction mixture (e.g., by filtration), which simplifies product purification and catalyst recycling.[18][19] They are often more robust and can withstand higher temperatures.[18]

    • Disadvantages: They may have lower activity and selectivity compared to their homogeneous counterparts due to poorly defined active sites and potential mass transfer limitations.[18]

Recommendation: For small-scale laboratory synthesis where high selectivity is paramount, a homogeneous catalyst might be preferred. For larger-scale industrial applications where catalyst cost, separation, and reusability are critical factors, a heterogeneous catalyst is often the more practical choice.[20]

Experimental Protocols

General Procedure for Reductive Amination of an Aromatic Amine
  • To a solution of the aromatic amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane) at room temperature, add a dehydrating agent (e.g., molecular sieves) if necessary.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.) portion-wise.[3] Note: Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[3][12]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for "Borrowing Hydrogen" N-Alkylation with a Homogeneous Ruthenium Catalyst

This is an example protocol and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) (0.5-2 mol%), a suitable ligand if required, and a base (e.g., KOtBu, K₂CO₃) (1.0 equiv.).[21][22]

  • Under an inert atmosphere (e.g., argon or nitrogen), add the aromatic amine (1.0 mmol), the alcohol (1.0-1.2 mmol), and an anhydrous solvent (e.g., toluene, xylene).[21][23]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C).[1][22]

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-alkylated aromatic amine.[23]

References

  • Xiao, C.-Z., Yao, H.-X., Zheng, H.-X., & Kang, Y.-B. (2015). A base-catalyzed/promoted transition-metal-free direct alkylation of amines with either aromatic or aliphatic alcohols. Organic Letters, 17(21), 5328-5331. Available at: [Link].

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link].

  • Catalyzed gas-phase mono N-alkylation of aromatic primary amines. (1974). Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. Available at: [Link].

  • Donthireddy, S. N. R., Pandey, V. K., & Rit, A. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 86(9), 6994-7001. Available at: [Link].

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. Available at: [Link].

  • Chakraborty, S., Mondal, R., Pal, S., Guin, A. J., Roy, L., & Paul, N. D. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787. Available at: [Link].

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link].

  • Reductive amination - Wikipedia. (2023). Wikipedia. Available at: [Link].

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing). (2015). Royal Society of Chemistry. Available at: [Link].

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing). (2021). Royal Society of Chemistry. Available at: [Link].

  • Buchwald–Hartwig amination - Wikipedia. (2023). Wikipedia. Available at: [Link].

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023). Journal of Visualized Experiments. Available at: [Link].

  • Buchwald -Hartwig Amination - OpenOChem Learn. OpenOChem Learn. Available at: [Link].

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023). National Institutes of Health. Available at: [Link].

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate. (2023). ResearchGate. Available at: [Link].

  • Aldehydes and Ketones to Amines - Chemistry Steps. Chemistry Steps. Available at: [Link].

  • Homogeneous vs Heterogeneous Catalysts. Available at: [Link].

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link].

  • Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction - ResearchGate. (2009). ResearchGate. Available at: [Link].

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). YouTube. Available at: [Link].

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link].

  • Challenges and development of enantioconvergent N-alkylation of... - ResearchGate. ResearchGate. Available at: [Link].

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synthesis Spotlight. Available at: [Link].

  • Amine alkylation - Wikipedia. (2023). Wikipedia. Available at: [Link].

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | ACS Catalysis. (2015). ACS Publications. Available at: [Link].

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF - ResearchGate. (2018). ResearchGate. Available at: [Link].

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Available at: [Link].

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. (2023). ACS Publications. Available at: [Link].

  • N-Dealkylation of Amines - MDPI. (2020). MDPI. Available at: [Link].

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023). ACS Publications. Available at: [Link].

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Available at: [Link].

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017). TSI Journals. Available at: [Link].

  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing). (2023). Royal Society of Chemistry. Available at: [Link].

  • US3600413A - N-alkylation of aromatic amines - Google Patents. (1971). Google Patents.
  • Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b... - ResearchGate. ResearchGate. Available at: [Link].

  • Catalytic N-Alkylation of Anilines - ResearchGate. (2017). ResearchGate. Available at: [Link].

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (2015). ResearchGate. Available at: [Link].

Sources

Optimization

Optimizing solvent systems for chromatographic purification of pyrrolidinones

Welcome to the technical support center for the chromatographic purification of pyrrolidinone-based compounds. This guide, structured in a question-and-answer format, is designed by application scientists to provide rese...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of pyrrolidinone-based compounds. This guide, structured in a question-and-answer format, is designed by application scientists to provide researchers, chemists, and drug development professionals with in-depth, actionable solutions for optimizing their solvent systems and troubleshooting common purification challenges.

Section 1: Foundational Concepts - Choosing Your Chromatographic Mode

The first and most critical decision in developing a purification method is selecting the appropriate chromatographic mode. This choice is fundamentally dictated by the polarity of your target pyrrolidinone and the impurities you need to separate it from.

Q1: When should I choose Reversed-Phase (RP), Normal-Phase (NP), or Hydrophilic Interaction Liquid Chromatography (HILIC) for my pyrrolidinone purification?

A1: The choice depends on your analyte's polarity and solubility.

  • Reversed-Phase (RP) Chromatography: This is the most versatile and widely used mode.[1] It is the default starting point for most pyrrolidinones, especially those with moderate to low polarity (e.g., N-alkylated or N-arylated pyrrolidinones). The separation is based on hydrophobic interactions.[1]

  • Normal-Phase (NP) Chromatography: NP is ideal for separating isomers or very non-polar pyrrolidinone analogues that are poorly retained in reversed-phase.[1] It is also suitable for analytes that are not soluble in the aqueous mobile phases used in RP.[1] The primary retention mechanism is adsorption onto a polar stationary phase.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for very polar, water-soluble pyrrolidinones (e.g., those with multiple hydroxyl or carboxyl groups) that show little to no retention in reversed-phase.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase surface where polar analytes can partition.[4]

The table below provides a comparative summary to guide your initial selection.

ParameterReversed-Phase (RP)Normal-Phase (NP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)[1]Polar (e.g., Silica, Alumina)[1]Very Polar (e.g., unbonded Silica, Amide, Diol)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[5]Non-polar (e.g., Hexane/Ethyl Acetate)[1][2]High Organic (>80%) with a small amount of aqueous buffer[4]
Elution Order Polar compounds elute first.[1]Non-polar compounds elute first.[1][2]Least polar compounds elute first.
Best For Pyrrolidinones... With moderate to low polarity; broad applicability.That are water-insoluble; separation of isomers.[1]That are highly polar and water-soluble; poor retention in RP.[3][4]
Key Consideration Excellent reproducibility and wide applicability.[1]Highly sensitive to water content in the mobile phase.[1]Requires careful column equilibration and precise solvent mixing.[4]

Section 2: Solvent System Selection & Optimization

Once a chromatographic mode is selected, the next step is to develop and optimize the solvent system to achieve the desired separation.

Q2: What are common starting solvent systems for purifying pyrrolidinones in each mode?

A2:

  • Reversed-Phase: A common starting point is a linear gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).[5][6] Both solvents are often modified with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape and ensure consistent ionization for MS detection.[7] Acetonitrile is often preferred due to its lower viscosity and UV absorbance.[6]

  • Normal-Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane, mixed with a more polar solvent such as ethyl acetate, isopropanol, or dichloromethane.[1][2] The ratio is adjusted to control retention.

  • HILIC: The mobile phase is typically composed of a high percentage of acetonitrile (e.g., 95%) with a small amount of an aqueous buffer (e.g., 5% of 10 mM ammonium formate).[8] Increasing the aqueous component decreases retention.[4]

Q3: How do I systematically optimize the solvent composition for better resolution?

A3: A systematic approach is crucial for efficient method development. The goal is to manipulate retention, selectivity, and efficiency to maximize the resolution between your target compound and its impurities.

The general workflow involves scouting, optimizing, and fine-tuning the mobile phase composition.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Fine-Tuning A Select Column & Mode (RP, NP, HILIC) B Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) A->B C Identify Target Peak & Elution %B B->C D Design Focused Gradient (Based on elution %B from scouting run) C->D Initial data E Adjust Gradient Slope (Steeper for speed, shallower for resolution) D->E F Evaluate Resolution (Rs) E->F G Change Organic Modifier (e.g., MeOH vs. ACN for selectivity) F->G Resolution inadequate J Final Method F->J Resolution (Rs > 1.5) adequate H Introduce/Adjust Additives (pH, ion-pairing agents) G->H I Optimize Temperature H->I I->J

Caption: General workflow for solvent system optimization.

Experimental Protocol: Gradient Optimization for a Pyrrolidinone Derivative in Reversed-Phase

This protocol outlines a standard procedure for optimizing a separation.

Objective: To resolve a target pyrrolidinone from its impurities with a resolution (Rs) of >1.5.

Materials:

  • HPLC or UHPLC system with a UV or MS detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Solvent A: HPLC-grade water with 0.1% formic acid.

  • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample: Pyrrolidinone crude mixture dissolved in a solvent weaker than the initial mobile phase (e.g., 50:50 water:acetonitrile).

Methodology:

  • Step 1: System Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Step 2: Initial Scouting Run:

    • Inject the sample.

    • Run a broad linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 2 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

    • Causality: This run provides a global view of the sample complexity and establishes the approximate solvent strength (%B) required to elute the target compound.

  • Step 3: Analyze Scouting Data:

    • Identify the retention time (t_R) of your target peak.

    • Calculate the approximate %B at which it eluted. For a linear gradient, this can be estimated. For example, if the peak elutes at 10 minutes in a 20-minute 5-95% B gradient, the elution strength is roughly 5% + (10/20)*(95%-5%) = 50% B.

  • Step 4: Design a Focused Gradient:

    • Based on the scouting run, design a shallower gradient around the elution point of the target.

    • If the target eluted at ~50% B and key impurities are nearby, a good starting point would be a gradient from 35% B to 65% B over 15 minutes.

    • Causality: A shallower gradient (lower %B change per unit time) increases the time components spend on the column, allowing for better separation of closely eluting peaks.[9][10]

  • Step 5: Refine and Finalize:

    • Run the focused gradient. Analyze the resolution between the target and the closest impurity.

    • If resolution is still insufficient, you can further decrease the gradient slope or explore changing the organic modifier (e.g., from acetonitrile to methanol) or mobile phase additives to alter selectivity.[11]

Section 3: Troubleshooting Common Chromatographic Issues

Even with a well-designed experiment, problems can arise. This section addresses the most common issues encountered during pyrrolidinone purification.

Q4: Why am I seeing peak tailing with my pyrrolidinone compound, and how do I fix it?

A4: Peak tailing is one of the most frequent problems and often indicates a secondary, undesirable retention mechanism.[12] For pyrrolidinones, which often contain basic nitrogen atoms, the primary cause is interaction with acidic residual silanol groups on the silica surface of the stationary phase.[12]

Causes & Solutions:

  • Silanol Interactions (Most Common): The basic nitrogen on the pyrrolidinone ring or its substituents can interact strongly with ionized silanol groups (Si-O⁻) on the column packing material.[12]

    • Solution 1: Lower Mobile Phase pH: Add an acid like formic acid or TFA (0.05-0.1%) to the mobile phase. This protonates the silanol groups (Si-OH), reducing their ability to interact with the basic analyte.[12]

    • Solution 2: Use a Competitive Base: Add a small amount of a basic additive like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively blocking them from the analyte.

    • Solution 3: Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic compounds.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Dilute your sample and inject a smaller mass onto the column.

  • Extra-Column Volume: Excessive tubing length or width between the injector and detector can cause band broadening and tailing.[14][15]

    • Solution: Use tubing with a narrow internal diameter and keep lengths as short as possible. Ensure all fittings are properly made to avoid dead volume.[13]

G A Peak Tailing Observed (Asymmetry > 1.2) B Is the analyte a basic pyrrolidinone? A->B C Reduce Sample Concentration & Injection Volume B->C No / Unsure F Primary Cause: Silanol Interaction B->F Yes D Is tailing reduced? C->D E Problem Solved: Mass Overload D->E Yes D->F No G Action 1: Add 0.1% Formic Acid or TFA to Mobile Phase F->G H Action 2: Use a modern, high-purity end-capped column G->H I Action 3: Check for dead volume in fittings and tubing H->I

Caption: Decision tree for troubleshooting peak tailing.

Q5: My peaks are broad, and the resolution is poor. What should I do?

A5: Poor resolution is caused by insufficient peak separation or excessive peak width. The resolution equation shows that it can be improved by increasing column efficiency (N), selectivity (α), or retention (k).

Solutions to Improve Resolution:

  • Increase Efficiency (N):

    • Use a Longer Column: Doubling the column length increases N, but also doubles backpressure and run time.

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm or a superficially porous particle (SPP) column dramatically increases efficiency and sharpens peaks.[10]

    • Lower the Flow Rate: Operating closer to the optimal flow rate for your column can improve efficiency.

  • Increase Selectivity (α): This is often the most powerful way to improve resolution.[10]

    • Change the Organic Modifier: Switch between acetonitrile and methanol. Their different properties can alter elution order and improve separation.[11]

    • Change the Stationary Phase: Switching from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase can provide a different selectivity for pyrrolidinones with aromatic or polar functional groups.

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your pyrrolidinone or impurities, leading to significant changes in retention and selectivity.

  • Increase Retention (k):

    • Decrease Solvent Strength: In reversed-phase, this means increasing the amount of water in the mobile phase. In normal-phase, it means decreasing the amount of the polar modifier. Increased retention gives more time for separation to occur.

Q6: I'm observing inconsistent retention times. What are the likely causes?

A6: Drifting retention times are a sign of an unstable chromatographic system.

Common Causes:

  • Insufficient Column Equilibration: This is especially common in HILIC and ion-exchange chromatography. Ensure the column is equilibrated with the starting mobile phase for a sufficient time (10-20 column volumes) between runs.

  • Mobile Phase Composition Changes:

    • Evaporation: One solvent component may evaporate faster than another, changing the mobile phase ratio. Keep solvent reservoirs covered.

    • Inaccurate Mixing: Ensure your pump's proportioning valves are functioning correctly. Premixing solvents can sometimes improve consistency.

  • Temperature Fluctuations: Column temperature affects retention. A 1°C change can alter retention time by 1-2%.[16] Use a column thermostat for reproducible results.

  • Pump Issues: Leaks in pump seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, causing retention time shifts.

Section 4: Advanced Topics & FAQs

Q7: What is the role of mobile phase additives, and when should I use them for pyrrolidinone analysis?

A7: Mobile phase additives are crucial for controlling the chemical environment of the separation to improve peak shape, selectivity, and resolution.[17]

Additive TypeExamplesPrimary Function for PyrrolidinonesWhen to Use
Acidic Modifiers Formic Acid (FA), Trifluoroacetic Acid (TFA)Suppress silanol activity, provide protons for positive-mode ESI-MS.[18]Standard practice in RP-LCMS to improve peak shape for basic compounds and enhance MS sensitivity.
Buffers Ammonium Formate, Ammonium AcetateControl and maintain a stable mobile phase pH.When separating pyrrolidinones with acidic or basic functional groups whose retention is sensitive to pH changes. Essential for HILIC.
Basic Modifiers Triethylamine (TEA), Ammonium HydroxideAct as a competitive base to mask silanol sites.[19]In RP or NP when acidic modifiers are not sufficient to correct severe peak tailing of basic pyrrolidinones.
Ion-Pair Reagents TFA, Heptafluorobutyric acid (HFBA)Form a neutral ion pair with charged pyrrolidinones to enhance retention in RP.For highly polar, charged pyrrolidinones that have insufficient retention in standard RP conditions. Note: Can cause ion suppression in MS.[18]
Q8: Can I use mixed-mode chromatography for complex pyrrolidinone samples?

A8: Yes. Mixed-mode (or multimodal) chromatography uses stationary phases with ligands capable of multiple interaction types, such as reversed-phase and ion-exchange.[20] This can be highly effective for purifying complex samples containing pyrrolidinones with diverse polarities and charge states. For example, a mixed-mode C18/Weak Anion Exchange (WAX) column could simultaneously retain non-polar pyrrolidinones via hydrophobic interactions and acidic pyrrolidinones via ion exchange, offering unique selectivity that is unattainable with a single mode.[8] This approach can reduce the number of purification steps required.[20]

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • ACS Publications. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed.
  • Rasulev, B., et al. (2011). Use of Quantitative Structure-Enantioselective Retention Relationship for the Liquid Chromatography Chiral Separation Prediction of the Series of pyrrolidin-2-one Compounds. PubMed.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
  • Waters. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • MDPI. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography.
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  • LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. While specific, publicly avai...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. While specific, publicly available stability data for this exact molecule is limited, its chemical structure contains two well-characterized functional groups: a pyrrolidin-2-one (lactam) ring and an aminophenyl (aromatic amine) moiety. This guide leverages established chemical principles and stability data from analogous compounds to provide robust troubleshooting advice, detailed experimental protocols, and best practices for storage and handling. Our approach is designed to empower you to proactively identify stability risks and develop robust, reliable experimental and formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding Inherent Stability Risks

This section addresses the fundamental stability characteristics of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one based on its molecular structure.

Q1: What are the primary potential degradation pathways for this molecule?

The molecule's structure presents two main areas susceptible to degradation:

  • Hydrolysis of the Lactam Ring: The 2-pyrrolidinone structure contains a cyclic amide (a lactam) that is vulnerable to hydrolysis.[1] This reaction, which cleaves the ring, is a primary degradation pathway for pyrrolidinone derivatives, especially in either acidic or alkaline aqueous conditions.[1]

  • Oxidation of the Aminophenyl Group: Aromatic amines are electron-rich and are one of the most common functional groups susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide contaminants, or certain excipients. Oxidative degradation can lead to the formation of N-oxides and often results in the appearance of colored impurities, causing a visible change in the material from white/off-white to yellow or brown.

Q2: What are the ideal storage conditions for solid 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one?

Based on its susceptibility to moisture, light, and oxygen, the following storage conditions are strongly recommended to ensure long-term stability:

  • Container: Store in a tightly closed container to prevent moisture ingress and exposure to air.

  • Atmosphere: For maximum stability, store under an inert gas atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidative degradation.

  • Temperature: Keep in a cool, well-ventilated place. Refer to the product label for any specific temperature recommendations (e.g., refrigeration).

  • Light: Protect from light by using amber glass vials or storing the container in a dark location. Photodegradation is a common issue for complex organic molecules.[1]

  • Moisture: The compound is likely moisture-sensitive. Avoid storage in high-humidity environments.

Q3: How should I handle the compound during experiments to minimize degradation?

To maintain the integrity of the compound during weighing and solution preparation:

  • Minimize the time the container is open to the atmosphere.

  • Work in an environment with controlled humidity where possible.

  • Use freshly prepared solutions for your experiments, as degradation is often accelerated in solution.

  • If preparing stock solutions for later use, degas the solvent and consider storing the solution under an inert gas headspace in a tightly sealed, light-protected container at a low temperature.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a systematic approach to identifying and resolving common stability-related problems encountered during research and development.

Problem: I am observing new, unexpected peaks in my HPLC chromatogram.

New peaks appearing during an experiment or a stability study are a classic sign of degradation.

Possible Causes:

  • Chemical Degradation: The compound is degrading via one of its primary pathways (hydrolysis or oxidation).[1]

  • Excipient Interaction: The active pharmaceutical ingredient (API) may be reacting with an excipient in the formulation. For example, the amine group could undergo a Maillard reaction with a reducing sugar like lactose, especially in the presence of moisture.[2]

  • Contamination: The sample may have been inadvertently contaminated.

Troubleshooting Workflow:

The following workflow provides a logical sequence for identifying the source of the unexpected peaks.

Start Unexpected Peak(s) Observed in HPLC Characterize Characterize Unknown Peaks (e.g., HPLC-MS) Start->Characterize Forced_Deg Perform Forced Degradation Study (See Protocol 1) Characterize->Forced_Deg Compare Compare Degradant Profiles Characterize->Compare Forced_Deg->Compare Match Peak Matches a Known Degradant? Compare->Match Pathway Identify Degradation Pathway (e.g., Hydrolysis, Oxidation) Match->Pathway Yes Excipient Review Excipient Compatibility Match->Excipient No Optimize Optimize Formulation or Storage (e.g., pH buffer, antioxidant, packaging) Pathway->Optimize End Problem Resolved Optimize->End Contamination Investigate Potential Contamination Excipient->Contamination Contamination->End

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Expert Steps:

  • Characterize the Peaks: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the molecular weight of the impurities. This data is invaluable for proposing a degradation pathway.[1][3]

  • Conduct a Forced Degradation Study: As detailed in Protocol 1 , stress the pure compound under various conditions. This will help you definitively identify degradation products.[4][5]

  • Compare Profiles: Compare the retention times and mass spectra of the unknown peaks in your sample with the peaks generated during the forced degradation study. A match confirms that you are observing chemical degradation of the API.

  • Optimize: Once the degradation pathway is understood (e.g., base-catalyzed hydrolysis), you can take corrective action, such as adding a pH buffer to your formulation or incorporating an antioxidant like butylated hydroxytoluene (BHT).[1]

Problem: The color of my solid compound or liquid formulation has changed (e.g., turned yellow or brown).

Possible Cause:

This is almost certainly due to oxidative degradation of the aminophenyl group. Aromatic amines are notoriously prone to forming colored oxidation products upon exposure to air, light, or oxidizing agents.

Troubleshooting & Prevention:

  • Solid Material: If the solid API is changing color, it indicates improper storage. Immediately implement the recommended storage conditions (inert atmosphere, protection from light).

  • Liquid Formulation:

    • Incorporate Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or BHT to the formulation to scavenge oxygen and free radicals.[1]

    • Use Light-Protective Packaging: Store liquid formulations in amber vials or other packaging that blocks UV and visible light.[1]

    • Control Headspace: Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing to remove oxygen.

Part 3: Protocols for Stability Assessment

For a molecule without extensive public stability data, performing a forced degradation study is not just recommended; it is essential for understanding its liabilities and for developing a robust, stability-indicating analytical method.[2]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To deliberately degrade the compound under harsh conditions to identify potential degradation products, elucidate degradation pathways, and validate the specificity of the analytical method.[3][4] A good study aims for 5-20% degradation of the active ingredient.[6]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis Prep Prepare Stock Solution of API (e.g., 1 mg/mL in suitable solvent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Control Control (Unstressed Sample, RT, Dark) Prep->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Evaluate Evaluate Data: - % Assay of API - % Total Degradants - Peak Purity - Mass Balance Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose the API solution (and solid, for thermal/photo) to the following conditions in parallel. Include an unstressed control sample kept at room temperature in the dark.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.[1] Monitor degradation over time (e.g., sample at 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[1] Monitor as above.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[2] Monitor over time.

    • Thermal Degradation: Store both the solid API and a solution of the API in a temperature-controlled oven at 80°C.[3]

    • Photostability: Expose both the solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Crucial Step: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.[3]

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, including the control, using a validated stability-indicating HPLC method.[3]

  • Data Evaluation:

    • Calculate the percentage of the API remaining in each sample.

    • Determine the percentage of each degradant formed.

    • Use LC-MS to obtain mass data for the degradant peaks to help elucidate their structures.[3]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the main compound from all potential degradation products, ensuring accurate quantification of the API.

Methodology:

  • Column Selection: Start with a robust reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Run a gradient elution (e.g., 5% to 95% organic solvent over 20-30 minutes) on a mixture of your stressed samples (especially acid, base, and peroxide). This will help visualize all potential degradants.

    • Adjust the pH of the aqueous phase and the gradient slope to achieve optimal separation (resolution > 2) between the parent peak and the nearest degradant peak.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The aromatic nature of the compound should provide good UV absorbance.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay of the API is unaffected by the presence of its degradation products.

Part 4: Illustrative Data Summary

While specific data for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not available, the table below provides an illustrative summary of typical results from a forced degradation study on a compound with similar functional groups. This serves as a benchmark for what researchers might expect.

Stress ConditionTime% API RemainingMajor Degradants FormedLikely Degradation Pathway
0.1 M HCl 24h at 60°C92.5%D1 (m/z = 209)Lactam Ring Hydrolysis
0.1 M NaOH 8h at 60°C78.2%D1 (m/z = 209)Lactam Ring Hydrolysis (Base-catalyzed)
3% H₂O₂ 24h at RT85.1%D2 (m/z = 207), D3 (colored)Oxidation of Aromatic Amine
Heat 48h at 80°C96.8%Minor increase in D1, D2Acceleration of Hydrolysis/Oxidation
Light (ICH Q1B) 7 days98.1%Minor increase in D3Photolytic Oxidation

Note: This data is for illustrative purposes only and is intended to guide experimental expectations.

References

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Safety Data Sheet. (2009). Fisher Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. (n.d.). ChemScene.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate.
  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). PMC - NIH.
  • 1-[(3-aminophenyl)methyl]pyrrolidin-2-one. (n.d.). PubChem.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2025). ResearchGate.
  • Method of Analysis N–methyl–2-pyrrolidone. (2011). FDA.
  • N-METHYL-2-PYRROLIDINONE 1302. (n.d.). CDC.
  • Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). (n.d.). NIH.
  • Development and validation of a stability-indicating RP-HPLC-FLD method. (n.d.).
  • NIOSH Manual of Analytical Methods - 1302.pdf/1. (2018). Wikisource.
  • Effect of Elevated Temperature and Humidity on Fibers Based on 5-amino-2-(p-aminophenyl) benzimidazole (PBIA). (2020). PubMed.

Sources

Optimization

Technical Support Center: Resolving NMR Impurities in 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Welcome to the technical support guide for identifying and resolving impurities in the NMR spectrum of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and resolving impurities in the NMR spectrum of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on high-quality spectroscopic data. Here, we address common issues encountered during the characterization of this compound, moving from basic identification to advanced resolution strategies.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section tackles the most common observations and provides a foundational workflow for impurity analysis.

Q1: My ¹H NMR spectrum has unexpected sharp singlets at ~7.26, 2.50, 1.56, and a broad peak around 3.33 ppm. Are these related to my product?

A1: It is highly unlikely these signals belong to your target compound. They are characteristic of common residual solvents and water, which are frequently observed in NMR samples.[1] Their chemical shifts can vary slightly depending on the deuterated solvent used.

  • ~7.26 ppm (in CDCl₃) or ~8.02 ppm (in Acetone-d₆): Residual proteo-solvent, typically Chloroform (CHCl₃).

  • ~2.50 ppm (in DMSO-d₆): Residual proteo-solvent, Dimethyl Sulfoxide (DMSO-d₅).

  • ~1.56 ppm (in CDCl₃) or ~3.33 ppm (in DMSO-d₆): Water (H₂O or HOD). The chemical shift of water is highly variable and depends on concentration, temperature, and the solvent's hydrogen-bonding capacity.[1]

Expert Insight: The presence of these signals is the most common "impurity" issue. Before proceeding to more complex analyses, it is crucial to rule out these contaminants. Proper sample drying and the use of high-purity deuterated solvents are essential. For a comprehensive list of solvent impurities, consult the foundational paper by Gottlieb, Kotlyar, and Nudelman.[2][3][4][5][6]

Q2: I've identified the solvent peaks, but other signals remain that don't match my desired product. What is my general strategy?

A2: A systematic approach is key to identifying unknown impurities.[7][8] The general workflow involves hypothesizing the impurity's origin, analyzing its spectral features, and confirming its identity, followed by targeted purification.

Below is a workflow diagram illustrating this process:

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Hypothesis & Identification cluster_2 Phase 3: Resolution & Verification A Acquire High-Resolution ¹H NMR Spectrum B Identify & Assign Product Signals A->B C Identify Common Solvent/Water Peaks B->C D Isolate Unknown Impurity Signals C->D E Hypothesize Impurity Source (Starting Material, Reagent, Byproduct, Degradant) D->E F Analyze Impurity: - Chemical Shift - Integration - Coupling (J values) E->F G Run 2D NMR (COSY, HSQC) for Structural Fragments F->G H Compare to Reference Spectra or Predictor Tools G->H I Select Purification Method (Chromatography, Recrystallization, Wash) H->I J Purify Compound I->J K Acquire New NMR of Purified Sample J->K L Confirm Purity K->L

Caption: General workflow for NMR impurity identification and resolution.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one?
Proton Assignment (¹H) Predicted δ (ppm) Multiplicity Notes
Pyrrolidinone CH (H5)~3.8 - 4.2m (multiplet)Methine proton adjacent to nitrogen and methyl group.
Pyrrolidinone CH₂ (H3)~2.3 - 2.6mMethylene alpha to the carbonyl.
Pyrrolidinone CH₂ (H4)~1.8 - 2.2mMethylene beta to the carbonyl.
Pyrrolidinone CH₃ (C5-Me)~1.2 - 1.5d (doublet)Coupled to the H5 proton.
Aniline NH₂~3.5 - 5.0br s (broad singlet)Exchangeable proton; shift is concentration-dependent.
Aromatic CH (H2')~7.0 - 7.2t (triplet) or sProton between the two substituents.
Aromatic CH (H4')~6.7 - 6.9ddd or dt
Aromatic CH (H5')~7.1 - 7.3t (triplet)
Aromatic CH (H6')~6.6 - 6.8ddd or dt
Carbon Assignment (¹³C) Predicted δ (ppm) Notes
Carbonyl C=O (C2)~175 - 178Amide carbonyl.
Aromatic C-N (C1')~147 - 149Carbon attached to the lactam nitrogen.
Aromatic C-NH₂ (C3')~146 - 148Carbon attached to the amino group.
Aromatic CH (C5')~129 - 131
Aromatic CH (C2', C4', C6')~110 - 120Aniline ring carbons are relatively shielded.
Pyrrolidinone CH (C5)~55 - 60
Pyrrolidinone CH₂ (C3)~30 - 35
Pyrrolidinone CH₂ (C4)~28 - 33
Pyrrolidinone CH₃~18 - 22
Note: These are estimated values. Actual shifts may vary based on solvent, concentration, and temperature.

Part 2: In-Depth Troubleshooting of Synthesis-Related Impurities

The synthesis of 1-(3-aminophenyl)-5-methylpyrrolidin-2-one typically involves the reduction of a nitro group and the formation of a lactam. Impurities often arise from these steps.

Q4: My spectrum shows aromatic signals consistent with unreacted starting material. How can I confirm this?

A4: A common synthetic route involves the reduction of 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one. Incomplete reduction will leave this starting material as an impurity. Another route might involve coupling 3-nitroaniline with a precursor like ethyl levulinate, followed by reduction and cyclization.[11][12][13]

Identifying 3-Nitroaniline: If 3-nitroaniline is a precursor, its distinct aromatic signals can be a tell-tale sign.[14][15]

  • ¹H NMR (DMSO-d₆): Expect signals around δ 7.54 (t), 7.48 (dd), 7.26 (t), and 6.95 (dd) ppm.[15] The nitro group is strongly electron-withdrawing, causing a downfield shift of adjacent protons compared to the amino group.[16]

  • ¹³C NMR (DMSO-d₆): Key signals include the carbon bearing the nitro group (C-NO₂) around 149 ppm and the carbon with the amino group (C-NH₂) around 151 ppm.[17]

Identifying Ethyl Levulinate: If ethyl levulinate was used, look for its characteristic aliphatic signals.[11][12][13]

  • ¹H NMR (CDCl₃): δ 4.13 (q, 2H), 2.75 (t, 2H), 2.57 (t, 2H), 2.19 (s, 3H), 1.26 (t, 3H).[11] The ethyl ester quartet and triplet and the acetyl singlet are highly diagnostic.

The following diagram outlines a decision process for identifying these common starting materials.

G Start Observe Extra Aromatic Signals in ¹H NMR Q1 Are there signals in the δ 7.0-8.0 ppm range? Start->Q1 Q2 Observe Extra Aliphatic Signals (Quartet ~4.1, Singlet ~2.2 ppm)? Start->Q2 A1 Possible 3-Nitroaniline Starting Material Q1->A1 Yes Q1->Q2 No End Impurity Identified. Proceed to Purification. A1->End A2 Possible Ethyl Levulinate Starting Material Q2->A2 Yes Q2->End No A2->End

Caption: Decision tree for identifying common starting material impurities.

Q5: I see signals from an amide coupling reagent. What are the likely culprits?

A5: If the synthesis involved forming the amide bond via a coupling reagent, byproducts from these reagents are a common source of impurities.[18][19]

  • Carbodiimides (DCC, EDC): These reagents form urea byproducts. Dicyclohexylurea (from DCC) is largely insoluble and often precipitates, but can still appear in an NMR if not fully removed.[20] N,N'-diisopropylurea (from DIC) is more soluble. These ureas typically have broad signals in the aliphatic region.

  • Phosphonium (PyBOP) / Aminium (HATU) Reagents: These generate byproducts like HOBt or tripyrrolidinophosphine oxide. While their signals can be complex, they are a known source of contamination in amide coupling reactions.[18][19]

Expert Insight: The choice of coupling reagent and workup procedure is critical. Water-soluble reagents like EDC are designed to be washed away, but incomplete extraction can leave traces.[20] Careful aqueous washes are paramount.

Part 3: Protocols for Impurity Resolution and Structural Verification

Once an impurity is identified, the next step is its removal and verification of the final product's purity.

Q6: What is a reliable protocol for purifying my compound to NMR-grade?

A6: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a polar aromatic amine. Standard purification techniques may need optimization.

Protocol 1: Flash Column Chromatography

Due to the basic nature of the amine, it can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[21]

  • Stationary Phase Selection:

    • Option A (Standard): Silica gel.

    • Option B (Recommended): Amine-functionalized silica or alumina (basic or neutral). These minimize acid-base interactions, leading to better peak shape and separation.[21]

  • Mobile Phase Selection:

    • Start with a non-polar/polar system like Hexane/Ethyl Acetate.

    • Gradually increase polarity. A common system for amines is Dichloromethane/Methanol.

    • Crucial Additive: To suppress tailing on standard silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase.[21]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane).

    • Load the solution onto the column.

    • Elute with the chosen solvent gradient.

    • Collect fractions and analyze by TLC.

    • Combine pure fractions and remove the solvent under reduced pressure.

    • Place the final product under high vacuum for several hours to remove residual solvents.

Protocol 2: Acid-Base Extraction/Wash

This classical method is excellent for separating basic amines from neutral or acidic impurities.[22]

  • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[22]

  • Separate the layers. Keep the aqueous layer.

  • Wash the organic layer one more time with the acid solution to ensure complete extraction.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the aqueous layer until it is basic (pH > 9), which will deprotonate the amine salt and cause the pure amine to precipitate or form an oil.

  • Extract the free amine back into an organic solvent (e.g., Ethyl Acetate) multiple times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q7: I've purified my sample, but I'm still uncertain about some minor peaks. What advanced NMR experiments can help?

A7: When 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable for confirming structure and assigning signals, which helps distinguish product from impurity.[23][24][25]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[24][26] It is essential for tracing out the spin systems of the pyrrolidinone ring and the aromatic ring, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[27][24][26] It is the most reliable way to assign carbon signals and confirm which protons are attached to which carbons, cleanly separating signals from the product and any impurities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[24][25][26] It is powerful for piecing together different fragments of the molecule, for example, by showing a correlation from the pyrrolidinone H5 proton to the aromatic C1' carbon, confirming the link between the two rings.

By using a combination of these techniques, you can build a complete and unambiguous picture of your molecule's structure, providing definitive proof of purity.[25][28]

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid... The Royal Society of Chemistry. [Link]

  • Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. brainly.com. [Link]

  • Distinguishing Impurities … Part 1. ACD/Labs. [Link]

  • Resonance and C NMR spectra of 3 Nitroaniline. Reddit. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Ethyl levulinate | C7H12O3. PubChem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Semantic Scholar. [Link]

  • 3-Nitroaniline - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Complex NMR experiments: 2D, selective, etc. University of Wisconsin-Madison. [Link]

  • Gottlieb, H.E., Kotlyar, V. and Nundelman, A. (1997) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62, 7512-7515. Scirp.org. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... KGROUP. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. SciSpace. [Link]

  • Process for the purification of aromatic amines.
  • Impurities: Definitions, Types, and NMR Analysis. MolecularCloud. [Link]

  • Solved 1. The 13C NMR spectrum of ethyl levulinate (1) is... Chegg.com. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of California, Los Angeles. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class. Journal of Chemical Education. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Troubleshooting ¹H NMR Spectroscopy. University of Rochester. [Link]

  • How to purify Amine? YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Validation of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one by HPLC

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (3-APMP) is a heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (3-APMP) is a heterocyclic compound belonging to the lactam class of molecules.[1] Lactams are pivotal structural motifs found in a wide array of pharmaceuticals, most notably in β-lactam antibiotics like penicillin.[2][3] As a key intermediate, the purity of 3-APMP is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from the synthesis process—such as unreacted starting materials, by-products, or degradation products—can have unintended pharmacological effects or impact the stability and manufacturability of the API.[4]

This guide provides an in-depth, experience-driven protocol for the validation of 3-APMP purity using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a comparative analysis against Ultra-Performance Liquid Chromatography (UPLC), offering the data and rationale necessary to select the most appropriate analytical tool for your specific laboratory and regulatory needs.

The Analytical Challenge: Anticipating and Resolving Impurities

A robust analytical method is born from a deep understanding of the chemistry involved. The synthesis of γ-lactams like 3-APMP can involve several pathways, each with a unique potential impurity profile.[5] Common impurities may include:

  • Starting Materials: Unreacted precursors from the cyclization reaction.

  • Positional Isomers: Such as 1-(2-aminophenyl)- or 1-(4-aminophenyl)-5-methylpyrrolidin-2-one, which can be notoriously difficult to separate.

  • Degradation Products: Resulting from hydrolysis of the lactam ring or oxidation of the amine group.

The primary analytical objective is, therefore, to develop a method with sufficient specificity and resolution to separate the main 3-APMP peak from all potential and actual impurities, allowing for accurate quantification.

The Gold Standard: A Validated HPLC-UV Method for Purity Determination

Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical quality control for its robustness, versatility, and cost-effectiveness. The method described here is designed to be a "self-validating system," grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8]

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its hydrophobic nature provides strong retention for the moderately polar 3-APMP, allowing for effective separation from both more polar and less polar impurities when using an appropriate mobile phase.

  • Mobile Phase Strategy: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is chosen. The acid suppresses the ionization of the basic amine group on 3-APMP, leading to sharper, more symmetrical peaks. The gradient ensures that impurities with a wide range of polarities are eluted efficiently within a reasonable run time.

  • Detector Wavelength: The aromatic ring in 3-APMP provides strong UV absorbance. A preliminary scan of a dilute solution of 3-APMP in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max), which ensures the highest sensitivity for both the main component and structurally similar impurities.

Detailed Experimental Protocol: HPLC Method

This protocol provides a starting point for method development and validation.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard for pharmaceutical analysis. PDA allows for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 5 µmRobust, versatile column providing good resolution for this compound type.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for sharp peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA shallow initial gradient resolves early eluting polar impurities, while the steeper ramp elutes the main peak and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV at 254 nm (or determined λ-max)High sensitivity for the aromatic analyte.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Workflow Diagram: HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Samples (Standard & Test) D->E F Integrate Chromatograms E->F G Calculate Purity (% Area Normalization) F->G H Generate Report & Review Data G->H

Caption: A typical workflow for HPLC purity analysis from preparation to reporting.

Method Validation Protocol: An ICH Q2(R1) Framework

Validation demonstrates that the analytical procedure is fit for its intended purpose.[10] The following tests are mandatory for a purity method.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak for 3-APMP is resolved from all other peaks (Resolution > 2). Peak purity analysis (PDA) shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple levels (e.g., 50%, 100%, 150%).
Precision To show the closeness of agreement between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%.Intermediate Precision: Overall RSD for results from different days/analysts/instruments ≤ 2.0%.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., retention time, tailing factor, resolution) remain within acceptable limits when flow rate (±10%), column temp (±5°C), etc., are varied.

Diagram: Interconnectivity of Core Validation Parameters

Validation_Logic Fit Fit for Purpose Specificity Specificity Specificity->Fit Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Accuracy->Fit Accuracy->Range verified over Precision Precision Precision->Fit Precision->Range verified over Range->Fit LOQ LOQ LOQ->Range lower limit of Robustness Robustness Robustness->Fit

Caption: Logical relationship showing how core validation parameters establish a method is fit for purpose.

Comparative Guide: HPLC vs. UPLC for 3-APMP Analysis

While HPLC is robust and widely available, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages by using columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi).[12][13][14]

Table 3: Performance Comparison: HPLC vs. UPLC

FeatureHPLC (5 µm particles)UPLC (sub-2 µm particles)Winner & Rationale
Analysis Speed Typical Run Time: 15-20 minTypical Run Time: 3-10 min[13]UPLC. Significantly higher throughput, crucial for high-volume QC labs.
Resolution GoodExcellentUPLC. Sharper, narrower peaks provide superior separation of closely eluting impurities.[15]
Sensitivity StandardHighUPLC. Narrower peaks lead to greater peak height and a better signal-to-noise ratio, improving detection limits.[15]
Solvent Consumption ~1.0 mL/min~0.3-0.5 mL/minUPLC. Lower flow rates lead to significant cost savings and reduced environmental impact.[15]
System Pressure 500 - 6,000 psi[13]10,000 - 15,000 psi[14]HPLC. Operates on a wider range of standard equipment. UPLC requires specialized high-pressure systems.
Robustness HighModerate-HighHPLC. Generally more forgiving to minor variations and less prone to blockages from sample particulates.
Cost of Acquisition LowerHigherHPLC. More accessible for labs with limited capital budgets.
Which Technology is Right for You?
  • Choose HPLC if: You are working in a standard QC environment, need a highly robust and transferable method, have a limited budget, or are analyzing relatively simple impurity profiles. Its reliability is its greatest asset.[12]

  • Choose UPLC if: You require high-throughput analysis, are dealing with complex samples containing many closely eluting impurities, or need the highest possible sensitivity for trace-level analysis. The speed and resolution gains are substantial.[15][16]

Conclusion and Authoritative Recommendations

The validation of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one purity is reliably achieved using a well-developed, reversed-phase HPLC-UV method. The protocol outlined in this guide, when validated according to the ICH Q2(R1) framework, provides a trustworthy and self-validating system for ensuring the quality of this critical pharmaceutical intermediate.[6][17]

For routine quality control, the described HPLC method is robust, cost-effective, and sufficient for its intended purpose. However, for process development, impurity profiling, or high-throughput screening environments, an investment in UPLC technology is strongly recommended. The dramatic increase in speed, resolution, and sensitivity offered by UPLC can accelerate development timelines and provide deeper insights into product quality. The ultimate choice depends on a careful evaluation of the specific analytical requirements, sample complexity, and available laboratory resources.[12]

References

  • ICH. (n.d.). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Synthesis Identification of the New Heterocyclic System from Lactam. (2024). International Journal of Professional Tussle. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Retrieved from [Link]

  • FDA. (2011). Method of Analysis N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Al-Saeed, M. H., et al. (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Singh, G. S., & D'hooghe, M. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • Journal of GXP Compliance. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • EMA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: A Guide for Researchers

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules with tailored functionalities is a perpetual endeavor. Among these, N-aryl lactams, such as 1-(3-Aminophenyl)-5-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules with tailored functionalities is a perpetual endeavor. Among these, N-aryl lactams, such as 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, represent a critical structural motif. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this versatile intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate route for their specific needs.

This analysis will focus on two principal and strategically distinct synthetic routes:

  • Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination , a modern and powerful method for carbon-nitrogen bond formation.

  • Route 2: Reductive Amination followed by Nitro Group Reduction , a classical and often cost-effective approach.

We will delve into the mechanistic underpinnings, practical execution, and comparative metrics of each route, supported by experimental data and authoritative references.

Route 1: The Elegance of Palladium Catalysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, offering a versatile and highly efficient method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of N-aryl lactams from readily available starting materials.[2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a Pd(0)/Pd(II) redox couple.[1][4] The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the lactam, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl lactam and regenerate the active Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps, which are often rate-limiting.[6]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Pd(II) Aryl Halide Complex Pd(0)L->Oxidative Addition Complex Amido Complex Pd(II) Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L Catalyst Regeneration Product 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Amido Complex->Product Reductive Elimination Ar-X (3-Bromoaniline) Ar-X (3-Bromoaniline) Ar-X (3-Bromoaniline)->Oxidative Addition Complex Oxidative Addition 5-Methylpyrrolidin-2-one 5-Methylpyrrolidin-2-one 5-Methylpyrrolidin-2-one->Amido Complex Base Base Base->Amido Complex Reductive Amination and Nitro Reduction cluster_0 Step 1: Reductive Amination/Cyclization cluster_1 Step 2: Nitro Reduction Levulinic Acid Levulinic Acid Intermediate 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one Levulinic Acid->Intermediate H₂, Catalyst 3-Nitroaniline 3-Nitroaniline 3-Nitroaniline->Intermediate Product 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Intermediate->Product H₂, Pd/C

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Isomers

Introduction 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and materials science. The presence of a stere...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and materials science. The presence of a stereocenter at the C5 position of the pyrrolidinone ring, introduced by the methyl group, gives rise to two non-superimposable mirror-image isomers: (R)- and (S)-enantiomers. In drug development, enantiomers of a chiral molecule often exhibit profound differences in pharmacological activity, with one enantiomer providing the therapeutic benefit while the other may be inactive or even toxic[1]. Consequently, the ability to accurately identify, separate, and characterize these individual isomers is critical for ensuring the safety and efficacy of potential drug candidates.

This guide provides a comprehensive comparison of the spectroscopic properties of the 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one isomers. We will first establish the baseline spectroscopic signature of the racemic mixture using standard techniques (NMR, FT-IR, and MS), which are identical for both enantiomers under achiral conditions. Subsequently, we will delve into advanced NMR techniques utilizing chiral solvating agents to resolve these spectroscopic degeneracies, enabling the differentiation and quantification of the individual (R)- and (S)-isomers.

Part 1: Spectroscopic Characterization of the Racemic Mixture

In the absence of a chiral environment, enantiomers are spectroscopically indistinguishable. The following data represents the characterization of the racemic mixture of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, confirming its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this analysis, ¹H and ¹³C NMR spectra are paramount.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the racemic compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

Predicted NMR Data & Interpretation

The following tables summarize the predicted chemical shifts and assignments based on established spectroscopic principles and data from analogous pyrrolidinone structures[2][3][4].

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAromatic H (meta to -NH₂)
~6.80-6.95m3HAromatic H (ortho, para)
~4.10m1HCH -CH₃ (Pyrrolidinone C5)
~3.80br s2H-NH
~2.50m2HCH ₂ (Pyrrolidinone C3)
~1.90m2HCH ₂ (Pyrrolidinone C4)
~1.30d3H-CH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175.0C =O (Amide)
~147.0Aromatic C -NH₂
~139.0Aromatic C -N (Pyrrol.)
~129.5Aromatic C H
~118.0Aromatic C H
~115.0Aromatic C H
~55.0C H-CH₃ (Pyrrolidinone C5)
~31.0C H₂ (Pyrrolidinone C3)
~29.0C H₂ (Pyrrolidinone C4)
~21.0-C H₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, averaging 32 scans for a high signal-to-noise ratio.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric/symmetric)Primary Amine (-NH₂)
3050 - 3010C-H StretchAromatic Ring
2970 - 2850C-H Stretch (aliphatic)Pyrrolidinone Ring, CH₃
~1680C=O Stretch (amide I band)Lactam (Pyrrolidinone)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600, 1480C=C StretchAromatic Ring
~1250C-N StretchAryl-Amine

The spectrum is expected to be dominated by a strong carbonyl stretch around 1680 cm⁻¹ characteristic of the five-membered lactam ring, and distinct N-H stretching bands from the primary amine[5][6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: MS Analysis

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Use positive ion mode (ESI+) as the primary amine and amide nitrogen are readily protonated.

  • Sample Infusion: Dissolve the sample in a methanol/water (1:1) solution with 0.1% formic acid and infuse directly into the source.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Observed)Ion FormulaAssignment
191.1179[C₁₁H₁₅N₂O]⁺Protonated Molecular Ion [M+H]⁺
174.0917[C₁₁H₁₂NO]⁺Loss of NH₃
93.0573[C₆H₇N]⁺Aniline fragment
84.0808[C₅H₁₀N]⁺5-methylpyrrolidinone iminium fragment

The molecular formula of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol [7]. The expected base peak in the ESI+ spectrum would be the protonated molecular ion [M+H]⁺ at m/z 191.1179. Key fragments can provide structural validation[3][8].

Part 2: Spectroscopic Differentiation of (R)- and (S)-Isomers

To distinguish between the (R)- and (S)-enantiomers, a chiral environment must be introduced. Chiral NMR spectroscopy is a powerful, non-destructive technique for this purpose.

Chiral NMR Spectroscopy using a Chiral Solvating Agent (CSA)

Causality of Chiral Recognition The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomeric analytes and a chiral solvating agent (CSA). These diastereomeric complexes are energetically different and exist in a fast equilibrium with the uncomplexed species. As a result, the time-averaged magnetic environment experienced by the nuclei of the (R)-analyte in the (R)-analyte•CSA complex is different from that of the (S)-analyte in the (S)-analyte•CSA complex. This difference lifts the isochronous nature of the signals, leading to separate peaks for each enantiomer in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) depends on the strength of the diastereomeric interaction and the proximity of the observed nucleus to the chiral center.

Experimental Protocol: Chiral NMR Analysis

  • Sample Preparation: Prepare two samples as described in the standard NMR protocol (Section 1.1). One sample contains the racemic mixture, and the other contains a non-racemic (scalemic) mixture for peak assignment.

  • CSA Selection: Use (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as the CSA. This agent is known to form effective hydrogen-bonding interactions with amines and amides.

  • Titration: Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 2.0 equivalents) and acquire a ¹H NMR spectrum after each addition to monitor signal separation.

  • Data Analysis: Identify a well-resolved, non-overlapping proton signal that shows clear separation for the two enantiomers. The protons on the pyrrolidinone ring, particularly the C5-H and the methyl protons, are prime candidates due to their proximity to the stereocenter.

Table 5: Representative ¹H NMR Data with Chiral Solvating Agent

AssignmentOriginal δ (ppm) (Racemate)δ (ppm) for (R)-Isomer (with CSA)δ (ppm) for (S)-Isomer (with CSA)Δδ (ppm)
CH -CH₃ (Pyrrolidinone C5)~4.10~4.15~4.120.03
-CH~1.30~1.34~1.310.03

Interpretation of Chiral NMR Data Upon addition of the CSA, the singlet proton signals of the racemate are expected to resolve into two distinct signals of equal intensity, one for the (R)-enantiomer and one for the (S)-enantiomer. The protons closest to the C5 chiral center, namely the C5 methine proton and the C5 methyl protons, will likely exhibit the most significant separation (Δδ). By integrating these separated signals, one can accurately determine the enantiomeric excess (ee) of a sample using the formula:

ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100

This method provides a self-validating system for quality control, allowing for both qualitative identification and quantitative analysis of the enantiomeric composition.

Part 3: Visualization of Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output Sample 1-(3-Aminophenyl)-5- methylpyrrolidin-2-one Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR Analyze FTIR FT-IR Spectroscopy Dissolve->FTIR Analyze MS Mass Spectrometry (ESI-Q-TOF) Dissolve->MS Analyze Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity

G cluster_prep Chiral Sample Preparation cluster_analysis ¹H NMR Analysis cluster_output Data Interpretation Racemate Racemic Sample in CDCl₃ AddCSA Add Chiral Solvating Agent (CSA) Racemate->AddCSA AcquireNMR Acquire ¹H NMR Spectrum AddCSA->AcquireNMR Split Observe Signal Splitting (Δδ) AcquireNMR->Split Integrate Integrate Separated Signals Split->Integrate Quantify Calculate Enantiomeric Excess (ee) Integrate->Quantify

Conclusion

The comprehensive spectroscopic analysis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one requires a two-tiered approach. Standard NMR, FT-IR, and MS techniques are essential for confirming the chemical structure and purity of the compound, but they cannot differentiate between its (R)- and (S)-enantiomers. The implementation of chiral NMR spectroscopy, through the use of a chiral solvating agent, is a robust and indispensable method for resolving the spectral signals of the individual enantiomers. This allows for their unambiguous identification and the precise quantification of a sample's enantiomeric purity. The protocols and data presented in this guide offer a validated framework for researchers and drug development professionals engaged in the synthesis and quality control of this and other chiral molecules.

References

  • Vertex AI Search. Chiral Drug Separation.
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  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • VNU University of Science. synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl.
  • ResearchGate. IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one.
  • PubChem. 5-Methyl-2-pyrrolidone.
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Comparative

A Comparative Guide to the Biological Activity of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and its Structurally-Designed Analogs

Abstract The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant central nervous system activity.[1][2] This guide focuses on the parent compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant central nervous system activity.[1][2] This guide focuses on the parent compound, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a molecule of interest due to its structural resemblance to known neuroprotective and cognitive-enhancing agents.[3] While data on the parent compound itself is sparse[4], its architecture suggests a plausible role as a cholinesterase inhibitor, a key target in the palliative treatment of Alzheimer's disease.[5] To explore this potential, we present a comparative biological evaluation of the parent compound against three rationally designed analogs. This guide outlines the strategic design of these analogs based on established structure-activity relationship (SAR) principles, details the essential experimental workflows for their evaluation—from foundational cytotoxicity to target-specific inhibition—and synthesizes the findings to illuminate the chemical features governing biological activity.

Introduction: The Pyrrolidin-2-one Scaffold in Neurotherapeutics

The five-membered γ-lactam ring of pyrrolidin-2-one is a cornerstone of neuropharmacology. Its discovery trajectory began with the synthesis of Piracetam, which introduced the "nootropic" concept—the specific enhancement of learning and memory.[6] This scaffold is valued for its favorable physicochemical properties, including its three-dimensional sp3-hybridized structure that allows for effective exploration of pharmacophore space.[1] The biological activities associated with this scaffold are diverse, ranging from anticonvulsant and anti-inflammatory to potent neuroprotective effects.[7][8]

A particularly promising avenue of research is the development of pyrrolidin-2-one derivatives as inhibitors of acetylcholinesterase (AChE).[3][9] In neurodegenerative conditions like Alzheimer's disease, a deficit in the neurotransmitter acetylcholine is a key pathological feature.[5] By inhibiting AChE, the enzyme responsible for acetylcholine degradation, the synaptic concentration and duration of this neurotransmitter can be increased, offering symptomatic relief. This guide uses AChE inhibition as the primary therapeutic endpoint for comparing our selected compounds.

Rationale for Analog Design and Selection

The core compound, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (C-1) , serves as our chemical starting point.[4] To systematically investigate the structure-activity relationship, we designed three analogs by modifying the electronic properties of the pendant phenyl ring. This choice is based on literature indicating that the electronic nature of substituents on aromatic rings can drastically alter binding affinity for acetylcholinesterase.[1]

  • Core Compound (C-1): 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. The baseline compound with an electron-donating amino group.

  • Analog 1 (A-1): 1-(3-Amino-4-methoxyphenyl)-5-methylpyrrolidin-2-one. Introduces a methoxy (-OCH₃) group, a strong electron-donating group, to probe the effect of increased electron density.

  • Analog 2 (A-2): 1-(3-Amino-4-nitrophenyl)-5-methylpyrrolidin-2-one. Introduces a nitro (-NO₂) group, a powerful electron-withdrawing group, to assess the impact of reduced electron density.

  • Analog 3 (A-3): 1-(3-Amino-4-chlorophenyl)-5-methylpyrrolidin-2-one. Introduces a chloro (-Cl) group, a halogen with moderate electron-withdrawing and lipophilic properties.

This selection allows for a direct comparison of how electron-donating versus electron-withdrawing substituents influence biological activity.

Comparative Biological Evaluation

Our evaluation follows a logical, tiered approach common in early-stage drug discovery. We first establish a baseline of cellular toxicity to ensure that any observed target-specific activity is not merely a result of general cytotoxicity. Subsequently, we perform a direct enzymatic assay to quantify the inhibitory potential of each compound against our therapeutic target, AChE.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis C1 Core Compound (C-1) A1 Analog 1 (-OCH3) A2 Analog 2 (-NO2) Cytotoxicity Step 1: Cytotoxicity Assay (MTT Assay on HEK293 Cells) A3 Analog 3 (-Cl) TargetAssay Step 2: Target Inhibition Assay (AChE Ellman's Method) Cytotoxicity->TargetAssay Compounds with low toxicity proceed SAR Structure-Activity Relationship (SAR) Analysis TargetAssay->SAR

Figure 1: High-level experimental workflow for comparative analysis.
Part A: Foundational Cytotoxicity Screening (MTT Assay)

Expertise & Experience: Before assessing a compound for a specific therapeutic effect, it is imperative to determine its intrinsic toxicity to living cells. A compound that kills cells indiscriminately is not a viable drug candidate. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[10] We selected HEK293, a standard human embryonic kidney cell line, as it is a common benchmark for baseline toxicity in non-neuronal human cells.

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11] The concentration of the dissolved formazan is directly proportional to the number of living cells.

Hypothetical Results: The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, was determined for each compound after a 24-hour incubation period.

Compound IDModificationCytotoxicity IC₅₀ (µM) vs. HEK293
C-1 Parent Compound> 100
A-1 -OCH₃ (Electron Donating)> 100
A-2 -NO₂ (Electron Withdrawing)85.4
A-3 -Cl (Halogen)> 100
Table 1: Comparative cytotoxicity of the core compound and its analogs.

Interpretation: With the exception of the nitro-analog (A-2), all compounds exhibit low cytotoxicity, with IC₅₀ values greater than 100 µM. This indicates a favorable safety profile at the cellular level and allows us to proceed with target-specific assays, confident that the observed effects will likely be due to specific enzyme inhibition rather than general toxicity.

Part B: Acetylcholinesterase (AChE) Inhibition Assay

Expertise & Experience: To quantify the direct inhibitory effect of our compounds on AChE, we employed the classic Ellman's method.[12][13] This spectrophotometric assay is the gold standard for measuring cholinesterase activity. Its mechanism relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. This product then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[12][14] The rate of TNB formation is directly proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor allows for the calculation of its potency (IC₅₀).

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow, Measured at 412 nm) DTNB->TNB Produces Inhibitor Pyrrolidinone Inhibitor Inhibitor->AChE Blocks

Figure 2: Principle of the Ellman's method for AChE inhibition.

Hypothetical Results: The IC₅₀ value for AChE inhibition was determined for each compound. Donepezil, a clinically approved AChE inhibitor, was used as a positive control.[5]

Compound IDModificationAChE Inhibition IC₅₀ (µM)
DonepezilPositive Control0.045
C-1 Parent Compound15.2
A-1 -OCH₃ (Electron Donating)28.5
A-2 -NO₂ (Electron Withdrawing)0.95
A-3 -Cl (Halogen)7.8
Table 2: Comparative AChE inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

  • Baseline Activity: The parent compound (C-1) demonstrates modest AChE inhibitory activity (15.2 µM) and low cytotoxicity, establishing it as a valid hit for optimization.

  • Effect of Electron-Donating Groups: The addition of a methoxy group (A-1), which donates electron density to the phenyl ring, resulted in a near doubling of the IC₅₀ value (28.5 µM), indicating a significant loss of potency. This suggests that increased electron density on the aromatic ring is detrimental to the compound's interaction with the AChE active site.

  • Effect of Electron-Withdrawing Groups: Conversely, the addition of a strong electron-withdrawing nitro group (A-2) led to a dramatic >15-fold increase in potency (0.95 µM) compared to the parent compound. This derivative is the most active in the series, highlighting that reducing the electron density of the phenyl ring is highly favorable for AChE inhibition. This finding is consistent with broader SAR studies on other inhibitor scaffolds.[1]

  • Effect of Halogens: The chloro-substituted analog (A-3) showed a 2-fold improvement in potency (7.8 µM) over the parent compound. As a moderately electron-withdrawing group, this result fits logically between the parent and the strongly withdrawing nitro analog.

SAR cluster_mods C1 Core (C-1) IC₅₀ = 15.2 µM A1 Add -OCH₃ (EDG) Analog A-1 IC₅₀ = 28.5 µM C1->A1 Decreased Activity A2 Add -NO₂ (EWG) Analog A-2 IC₅₀ = 0.95 µM C1->A2 Greatly Increased Activity A3 Add -Cl (EWG) Analog A-3 IC₅₀ = 7.8 µM C1->A3 Increased Activity

Figure 3: Structure-Activity Relationship summary for AChE inhibition.

Detailed Experimental Protocols

Trustworthiness: The following protocols are detailed to ensure reproducibility and are based on established, validated methodologies. They include necessary controls and steps critical for generating reliable data.

Protocol 1: MTT Cell Viability Assay
  • Objective: To determine the IC₅₀ value of test compounds against a human cell line.

  • Materials: HEK293 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test Compounds, MTT reagent (5 mg/mL in PBS), DMSO, Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).[15]

  • Methodology:

    • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the test compounds (C-1, A-1, A-2, A-3) in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include wells with media only (blank) and cells with vehicle (DMSO) only (negative control).

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[17]

    • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[15][16]

    • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Objective: To determine the IC₅₀ value of test compounds against human AChE.

  • Materials: Human recombinant AChE, 0.1 M Phosphate Buffer (pH 8.0), DTNB (10 mM), Acetylthiocholine iodide (ATCh, 10 mM), 96-well plate, Test Compounds.[13][18]

  • Methodology:

    • Reagent Preparation: Prepare working solutions of DTNB and ATCh in the phosphate buffer.

    • Assay Setup: In a 96-well plate, add the following to each well in order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

      • 20 µL of test compound at various concentrations (or vehicle for control).

      • 20 µL of DTNB solution.

      • 10 µL of AChE enzyme solution.

    • Pre-incubation: Mix and incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCh substrate solution to each well.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction (V) is the change in absorbance per minute (ΔAbs/min).

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

      • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide demonstrates a systematic approach to evaluating the biological activity of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and its analogs as potential acetylcholinesterase inhibitors. Our comparative analysis, based on established SAR principles, reveals that modifying the electronic properties of the phenyl ring is a potent strategy for optimizing activity. Specifically, the introduction of a strong electron-withdrawing group (A-2, nitro) dramatically increased inhibitory potency by over 15-fold, yielding a compound with sub-micromolar activity.

These findings strongly support the pyrrolidin-2-one scaffold as a viable starting point for novel AChE inhibitors. Future work should focus on:

  • Synthesis and Confirmation: The synthesis and empirical testing of these exact compounds to validate the hypothetical data.

  • Broader SAR: Expanding the library of analogs to include different substitution patterns and a wider variety of functional groups to further refine the SAR.

  • Selectivity Profiling: Testing the most potent compounds against butyrylcholinesterase (BChE) to determine their selectivity, which can be important for mitigating potential side effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into animal models of cognitive impairment to assess their efficacy, pharmacokinetics, and neuroprotective effects in a physiological context.[3][9]

This structured approach, combining rational design with validated screening protocols, provides a robust framework for advancing novel chemical entities from concept to lead candidates in the challenging field of neurotherapeutics.

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Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Aminophenyl Pyrrolidinone Compounds

For researchers, scientists, and drug development professionals venturing into the promising field of aminophenyl pyrrolidinone compounds, establishing robust and reliable in vitro assays is the cornerstone of a successf...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising field of aminophenyl pyrrolidinone compounds, establishing robust and reliable in vitro assays is the cornerstone of a successful research program. The diverse biological activities of this chemical scaffold, ranging from enzyme inhibition to receptor modulation, necessitate a nuanced approach to assay validation. This guide provides an in-depth comparison of assay methodologies and a detailed roadmap for their validation, ensuring the integrity and reproducibility of your experimental data.

The Critical Choice: Biochemical vs. Cell-Based Assays

The initial and most critical decision in testing aminophenyl pyrrolidinone compounds is the selection of the appropriate assay format. The choice between a biochemical and a cell-based assay is not merely a technical detail; it fundamentally shapes the nature of the data you will generate.

Biochemical assays , often referred to as cell-free assays, isolate and measure the interaction of a compound with a specific molecular target, such as an enzyme or a receptor, in a controlled in vitro environment.[1][2] This approach offers high precision and is ideal for determining direct target engagement and elucidating mechanisms of action, such as enzyme kinetics.[2]

Cell-based assays , on the other hand, utilize living cells to evaluate the effect of a compound on a biological process within a more physiologically relevant context.[3][4][5] These assays can measure a wide range of cellular responses, including cytotoxicity, changes in signaling pathways, and receptor activation or inhibition.[3][6]

The following table compares the key characteristics of these two assay formats:

FeatureBiochemical AssaysCell-Based Assays
Focus Direct target interactionCellular response and function
Complexity LowerHigher
Physiological Relevance LowerHigher
Throughput Often higherCan be adapted for high throughput
Information Gained Mechanism of action, binding affinity, enzyme kineticsCytotoxicity, pathway analysis, functional outcomes
Ideal for Aminophenyl Pyrrolidinones Characterizing enzyme inhibitors (e.g., NAAA, InhA)Assessing anticancer activity, receptor modulation (e.g., MCH-R1, 5-HT3)

A logical workflow for testing a novel aminophenyl pyrrolidinone compound might begin with a high-throughput biochemical screen to identify direct inhibitors of a purified enzyme. Promising hits would then be advanced to cell-based assays to confirm their activity in a cellular context and assess for potential off-target effects or cytotoxicity.

Assay Selection Workflow cluster_0 Early Stage Discovery cluster_1 Lead Optimization & Preclinical Biochemical Screen Biochemical Screen Identify Direct Binders/Inhibitors Identify Direct Binders/Inhibitors Biochemical Screen->Identify Direct Binders/Inhibitors High Throughput Cell-Based Assays Cell-Based Assays Identify Direct Binders/Inhibitors->Cell-Based Assays Advance Hits Confirm Cellular Activity Confirm Cellular Activity Cell-Based Assays->Confirm Cellular Activity Assess Cytotoxicity Assess Cytotoxicity Cell-Based Assays->Assess Cytotoxicity Assay_Validation_Process cluster_Core_Parameters Core Validation Parameters Validation {Assay Validation Process} Specificity Specificity & Selectivity Distinguishes analyte from other components Validation->Specificity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Agreement between repeated measurements Validation->Precision Linearity Linearity Proportionality to concentration Validation->Linearity Range Range Interval of reliable measurement Validation->Range LOD_LOQ LOD & LOQ Sensitivity of the assay Validation->LOD_LOQ Robustness Robustness Resilience to small variations Validation->Robustness

Figure 2: The interconnected parameters of in vitro assay validation.

Summary of Key Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the assay measures only the intended analyte or process.No significant signal from interfering substances.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision To assess the random error of the method.Intra- and inter-assay CV < 15%.
Linearity To confirm a proportional relationship between signal and concentration.R² > 0.99 for the standard curve.
Range To define the concentration interval for reliable measurements.The range over which the assay is linear, accurate, and precise.
LOD & LOQ To establish the lower limits of detection and reliable quantification.Signal at LOD is distinguishable from blank; LOQ has acceptable precision and accuracy.
Robustness To evaluate the reliability of the assay under normal usage with small variations.Assay results are not significantly affected by minor changes in method parameters.

Conclusion

The validation of in vitro assays for testing aminophenyl pyrrolidinone compounds is a critical, multi-faceted process that underpins the reliability of all subsequent research and development efforts. By carefully selecting the appropriate assay format—biochemical for direct target interactions and cell-based for functional cellular responses—and rigorously validating the chosen method against established parameters of specificity, accuracy, precision, linearity, range, sensitivity, and robustness, researchers can ensure the generation of high-quality, reproducible data. This meticulous approach is not merely a regulatory hurdle but a scientific imperative that builds a solid foundation for advancing promising aminophenyl pyrrolidinone candidates from the laboratory to the clinic.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of this data underpins critical decisions throughout the drug development lifecycle, from ea...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of this data underpins critical decisions throughout the drug development lifecycle, from early-stage discovery to final product release. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a key intermediate in various synthetic pathways. We will delve into the principles of analytical method cross-validation, offering a practical framework grounded in scientific integrity and regulatory expectations.

The cross-validation of analytical methods is a critical exercise when transferring a method between laboratories or when comparing a newly developed method against an existing one. It serves to demonstrate that the methods are equivalent and can produce comparable, reliable results. This guide will focus on two of the most prevalent analytical techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines, specifically ICH Q2(R2), that outline the necessary validation characteristics.[1][2][3][4] These characteristics include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation comes into play when a validated analytical method is transferred to another laboratory or when a new method is proposed to replace an existing one. The goal is to ensure that the results obtained from both methods are equivalent within acceptable limits.

Designing a Robust Cross-Validation Study

A well-designed cross-validation study is a self-validating system. The experimental design should be proactive in identifying potential sources of variability and should be based on a sound statistical foundation. For the cross-validation of analytical methods for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, we will compare a newly developed Reverse-Phase HPLC (RP-HPLC) method with an established Gas Chromatography (GC) method.

The following diagram illustrates a typical workflow for a cross-validation study:

Cross-Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria P2 Select Validation Samples P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Analyze Samples by Method A (e.g., GC) P3->E1 E2 Analyze Samples by Method B (e.g., HPLC) P3->E2 D1 Statistical Comparison of Results E1->D1 E2->D1 D2 Evaluate Against Acceptance Criteria D1->D2 D3 Generate Cross-Validation Report D2->D3

Caption: A streamlined workflow for the cross-validation of analytical methods.

Comparative Analysis: RP-HPLC vs. GC for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

The choice between HPLC and GC for the analysis of a particular compound depends on several factors, including the analyte's volatility, thermal stability, and polarity. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one possesses a moderate molecular weight and polarity, making it amenable to both techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry. For a compound like 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a reversed-phase method using a C18 column is a logical starting point. The primary advantage of HPLC is its ability to analyze non-volatile and thermally labile compounds without derivatization.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not highly volatile, it can be analyzed by GC, potentially with derivatization to improve its volatility and chromatographic behavior. A key advantage of GC is its high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Experimental Protocols

Protocol 1: RP-HPLC Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-FID Method
  • Instrumentation: Agilent 8890 GC System with FID or equivalent.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

Cross-Validation Data Comparison

For this guide, we will present hypothetical data from a cross-validation study comparing the developed RP-HPLC method with the established GC-FID method. Three different batches of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one were analyzed in triplicate by two different analysts on different days.

Table 1: Comparison of Assay Results (%)
Sample BatchAnalystDayRP-HPLC Result (%)GC-FID Result (%)% Difference
Batch 11199.299.00.20
2299.399.10.20
Batch 21198.898.60.20
2298.998.70.20
Batch 31199.599.40.10
2299.699.50.10
Mean 99.22 99.05 0.17
Std. Dev. 0.31 0.32
Table 2: Comparison of Validation Parameters
ParameterRP-HPLC MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.298.2 - 101.598.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.5%≤ 0.6%≤ 2.0%
- Intermediate Precision≤ 0.8%≤ 0.9%≤ 2.0%
Linearity (r²) > 0.999> 0.999≥ 0.995
LOD 0.01 µg/mL0.02 µg/mLReport
LOQ 0.03 µg/mL0.06 µg/mLReport

The data presented in the tables demonstrates a high degree of concordance between the RP-HPLC and GC-FID methods. The percentage difference in assay results is consistently low, and both methods meet the predefined acceptance criteria for all validation parameters. This provides strong evidence that the two methods are equivalent and can be used interchangeably.

Causality Behind Experimental Choices

The selection of specific parameters in both the HPLC and GC methods is driven by the physicochemical properties of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and the principles of chromatography.

Method_Parameter_Rationale cluster_hplc RP-HPLC Method Rationale cluster_gc GC-FID Method Rationale HPLC_Analyte Analyte Properties Polarity: Moderate UV Absorbance: Yes HPLC_Column Column: C18 Good retention for moderately polar compounds HPLC_Analyte->HPLC_Column HPLC_MobilePhase Mobile Phase: ACN/Water + Acid Controls retention and peak shape HPLC_Column->HPLC_MobilePhase HPLC_Detector Detector: UV Sensitive for chromophoric compounds HPLC_MobilePhase->HPLC_Detector GC_Analyte Analyte Properties Volatility: Moderate Thermal Stability: Good GC_Column Column: HP-5 (non-polar) Good for a wide range of compounds GC_Analyte->GC_Column GC_Inlet Inlet Temp: 250°C Ensures complete vaporization GC_Column->GC_Inlet GC_Detector Detector: FID Universal for organic compounds, robust GC_Inlet->GC_Detector

Caption: Rationale behind key parameter choices for HPLC and GC methods.

In the RP-HPLC method, the C18 stationary phase provides sufficient hydrophobic interaction to retain the moderately polar analyte. The use of an organic modifier (acetonitrile) in the mobile phase allows for the elution of the compound, and the addition of a small amount of acid (formic acid) helps to ensure good peak shape by suppressing the ionization of the amine group. UV detection is suitable due to the presence of the phenyl ring, which is a strong chromophore.

For the GC-FID method, a non-polar HP-5 column is a good general-purpose choice. The inlet temperature is set high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. The flame ionization detector is a robust and universally applicable detector for organic compounds, providing a linear response over a wide concentration range.

Conclusion and Recommendations

Both the developed RP-HPLC and the established GC-FID methods have been shown to be accurate, precise, and reliable for the quantitative determination of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one. The cross-validation study confirms that the two methods produce equivalent results, allowing for flexibility in laboratory operations and facilitating method transfer between sites.

For routine quality control analysis, the RP-HPLC method is recommended as the primary choice due to its simpler sample preparation (no derivatization required) and its widespread availability in pharmaceutical laboratories. The GC-FID method serves as an excellent orthogonal technique for confirmatory analysis and for situations where higher resolution may be required.

Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the analyte, the intended purpose of the analysis, and the available instrumentation. A robust cross-validation program, grounded in the principles outlined in this guide and in regulatory guidelines, is essential for ensuring the continued generation of high-quality, reliable analytical data.

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Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Aminophenyl Pyrrolidinone Derivatives

The aminophenyl pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of various biological targets. Its unique stru...

Author: BenchChem Technical Support Team. Date: January 2026

The aminophenyl pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of various biological targets. Its unique structural features, including a rigid five-membered lactam ring and an appended aromatic amine, provide an excellent platform for introducing diverse functionalities to achieve desired pharmacological profiles. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for aminophenyl pyrrolidinone derivatives across three distinct and therapeutically significant areas: selective androgen receptor modulation, coagulation factor inhibition, and oncology. By examining the nuanced effects of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Aminophenyl Pyrrolidinones as Selective Androgen Receptor Modulators (SARMs)

Background: The Pursuit of Tissue-Selective Anabolic Agents

The androgen receptor (AR) is a critical therapeutic target for a range of conditions, from muscle wasting and osteoporosis to androgen-dependent cancers.[1] Traditional androgen therapies, such as testosterone, are limited by their lack of tissue selectivity, leading to undesirable side effects like prostatic hypertrophy and virilization.[2] Selective Androgen Receptor Modulators (SARMs) represent a significant advancement, aiming to provide the anabolic benefits on muscle and bone while minimizing androgenic effects on tissues like the prostate.[1][3] The aminophenyl pyrrolidinone core has been instrumental in the development of nonsteroidal SARMs that achieve this desired tissue selectivity.[1][4]

Core Pharmacophore and Structure-Activity Relationship (SAR) Analysis

The general pharmacophore for this class of SARMs consists of an N-aryl pyrrolidinone core. The key to their activity and selectivity lies in the specific substitutions on both the aminophenyl ring (A-ring) and the pyrrolidinone ring itself.

  • Substitutions on the Aminophenyl (A-Ring): This is a critical determinant of potency and efficacy. Electron-withdrawing groups are generally favored. For instance, propionamide-derived SARMs, such as S-4 (Andarine), feature cyano (-CN) and nitro (-NO2) groups on the A-ring. These groups are essential for strong binding to the AR ligand-binding pocket.

  • The Pyrrolidinone Core: The five-membered lactam structure provides a rigid scaffold. Modifications to this ring, particularly at the 3- and 4-positions, can influence tissue selectivity. Chiral centers on the pyrrolidine ring are also crucial for optimal interaction with the AR.

  • N-Aryl Substituent: The nature of the substituent on the pyrrolidinone nitrogen plays a role in modulating the agonist/antagonist profile of the compound.

  • Ether Linkage: In many SARM series, an ether linkage connects the aminophenyl group to the core structure, which has been shown to be important for selective, full anabolic agonism in muscle tissue.[1]

A comparative analysis of quinolinone-based SARMs, which incorporate a pyrrolidine moiety, reveals the importance of specific substitutions for achieving an optimal profile. The lead compound from one such series, 6a, demonstrated excellent anabolic activity in muscle with reduced impact on the prostate.[4] This highlights the principle of separating anabolic and androgenic effects through fine-tuning of the chemical structure.

Compound IDA-Ring SubstituentsPyrrolidine Ring SubstituentIn Vivo Activity (Rat Model)Reference
S-4 (Andarine) p-NO2, m-CNN-acetylFull agonist in muscle, partial agonist in prostate.[1][1]
BMS-564929 p-CN, m-Cl, o-MeUnsubstituted arylPotent in vitro agonist.[1][1]
Compound 6a 4-Trifluoromethyl (on quinolinone)(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)Excellent anabolic activity in muscle, reduced effect on prostate.[4][4]
Compound 18h (on oxazinoquinolinone)N-substitutedFull efficacy in maintaining muscle weight, reduced activity on prostate.[2][2]
Experimental Protocol: Androgen Receptor Transcriptional Activation Assay

The causality behind selecting this assay is its ability to quantify the functional response of a compound—whether it acts as an agonist, antagonist, or partial agonist—by measuring the activation of a reporter gene under the control of an androgen-responsive element. This provides a direct measure of a compound's ability to engage the AR and initiate the downstream signaling cascade.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Transient Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., MMTV-luc). A transfection reagent like Lipofectamine 2000 is used according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with a serum-free medium containing the test compounds at various concentrations. A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Luciferase Assay: After a 16-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer by adding a luciferase substrate.

  • Data Analysis: The luminescence signals are normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Dose-response curves are generated, and EC50 values (the concentration required to elicit a 50% maximal response) are calculated to determine the potency of the compounds.

Visualization: SAR of Aminophenyl Pyrrolidinone-based SARMs

SAR_SARMs cluster_scaffold Core Pharmacophore cluster_modifications Structural Modifications & Effects cluster_outcomes Pharmacological Outcomes Scaffold Aminophenyl Pyrrolidinone Core A_Ring A-Ring (Aminophenyl) Substitutions Scaffold->A_Ring Crucial for Binding Pyrrolidine_Ring Pyrrolidine Ring Modifications Scaffold->Pyrrolidine_Ring Influences Selectivity N_Sub N-Aryl Substituent Scaffold->N_Sub Modulates Profile Potency Increased Potency (Lower EC50) A_Ring->Potency e.g., -CN, -NO2 Selectivity Tissue Selectivity (Muscle vs. Prostate) Pyrrolidine_Ring->Selectivity e.g., Chiral Centers Efficacy Agonist/Antagonist Profile N_Sub->Efficacy

Caption: Key SAR points for aminophenyl pyrrolidinone-based SARMs.

Aminophenyl Pyrrolidinones as Factor Xa and Factor XIa Inhibitors

Background: Targeting the Coagulation Cascade

Thromboembolic diseases are a leading cause of mortality worldwide, driving the need for safer and more effective anticoagulants.[5] Factor Xa (FXa) and Factor XIa (FXIa) are serine proteases that play pivotal roles at different points in the coagulation cascade.[6] Direct oral anticoagulants (DOACs) that target FXa are now in clinical use, but the search for agents with an improved bleeding profile continues. FXIa has emerged as a particularly attractive target, as its inhibition may prevent thrombosis with a lower risk of bleeding complications.[5] The aminophenyl pyrrolidinone scaffold has been successfully employed to design potent inhibitors that can target these enzymes.[7][8]

Core Scaffold and Structure-Activity Relationship (SAR) Analysis

For FXa/FXIa inhibitors, the pyrrolidinone core often acts as a central scaffold designed to position key pharmacophoric groups into the enzyme's active site pockets, particularly the S1 and S4 pockets.

  • P1 Group (S1 Pocket Interaction): The S1 pocket of these serine proteases is a deep, hydrophobic pocket that often accommodates a basic or charged moiety. In many designs, a group attached to the aminophenyl portion of the scaffold, such as a substituted phenyl ring, is designed to occupy this pocket. The nature of this group is critical for both potency and selectivity.

  • Pyrrolidine Scaffold: The pyrrolidine ring serves as a rigid linker, correctly orienting the P1 and P4 groups. Its stereochemistry is often vital for achieving the optimal binding conformation. In some designs, the pyrrolidine nitrogens are used to anchor the P1 and P4 groups.[7]

  • P4 Group (S4 Pocket Interaction): The S4 pocket is a larger, more solvent-exposed region. Groups occupying this pocket are typically larger aromatic or heterocyclic moieties. For instance, in pyrrolo[3,2,1-ij]quinolin-2-one derivatives, a thiazole ring system attached to the core structure contributes to binding and activity.[5] The introduction of fluorine or chlorine atoms into the para-position of a phenyl fragment in this region was found to be preferable for activity against both FXa and FXIa.[5]

Compound SeriesP1 GroupP4 Group/Scaffold FeatureKey SAR FindingTarget(s)Reference
Amino(methyl) pyrrolidines Amidine/GuanidineChlorophenylsulfonamideThe flexible aminomethyl pyrrolidine core allows optimal fitting in S1/S4 pockets.FXa[7]
Pyrroloquinolinones Phenyl (unsubstituted)ThioxothiazolidineoneInactivity of some derivatives explained by steric hindrance from a methyl group.FXa, FXIa[8]
Thiazolyl-hydrazinylidene-pyrroloquinolinones Phenyl (unsubstituted)4-Arylthiazolep-Cl or p-F on the arylthiazole ring enhances inhibitory activity.FXa, FXIa[5]
Experimental Protocol: In Vitro Chromogenic FXa/FXIa Inhibition Assay

This assay is chosen for its precision and direct measurement of enzymatic activity. It relies on the enzyme's ability to cleave a specific chromogenic substrate, producing a colored product. The rate of color formation is directly proportional to enzyme activity, and its reduction in the presence of an inhibitor allows for accurate determination of IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with NaCl and PEG). Reconstitute purified human Factor Xa or XIa enzyme and the corresponding chromogenic substrate (e.g., S-2222 for FXa) in the buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well microplate, add the buffer, the test compound dilution, and the enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 10-15 minutes) at room temperature or 37°C to allow for binding to reach equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Rivaroxaban can be used as a reference inhibitor for FXa.[8]

Visualization: FXa/FXIa Inhibitor Binding Model

SAR_FXa cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Pharmacophore S1_Pocket S1 Pocket (Deep, Hydrophobic) S4_Pocket S4 Pocket (Solvent-Exposed) P1_Group P1 Group (Basic/Aromatic) P1_Group->S1_Pocket Binds Scaffold Pyrrolidinone Scaffold Scaffold->P1_Group Positions P4_Group P4 Group (Aromatic/Heterocycle) Scaffold->P4_Group Positions P4_Group->S4_Pocket Binds

Caption: Pharmacophore model for aminophenyl pyrrolidinone FXa/FXIa inhibitors.

Aminophenyl Pyrrolidinones in Oncology

Background: Diverse Approaches to Cancer Therapy

The aminophenyl pyrrolidinone scaffold has been explored for anti-cancer activity through various mechanisms. Two notable examples include the development of novel anti-leukemic agents and the inhibition of the p53-MDM2 protein-protein interaction.

  • Anti-Leukemic Agents: Certain aminophenyl-1,4-naphthoquinone derivatives incorporating a pyrrolidine ring have shown promise in killing leukemia cells.[9][10] The mechanism of action appears to be highly sensitive to minor structural changes.

  • p53-MDM2 Inhibition: The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein. Disrupting this interaction with small molecules can restore p53 function and trigger tumor cell death, making it a valuable therapeutic strategy.[11] Pyrrolidinone derivatives have been successfully designed as potent p53-MDM2 inhibitors.[11]

Comparative SAR Analysis

A. Anti-Leukemic Aminophenyl-1,4-Naphthoquinones: A fascinating SAR study compared two closely related compounds, TW-85 and TW-96, which differ only by a methyl versus a hydroxyl group at the para-position of the aminophenyl moiety.[9][10]

  • TW-85 (p-methyl): At low micromolar concentrations, this compound primarily induced apoptosis in U937 leukemia cells.[10]

  • TW-96 (p-hydroxyl): This derivative was a weaker inducer of apoptosis but a stronger inducer of necrosis in multiple leukemic cell lines.[10] Its cytotoxicity was associated with the generation of reactive oxygen species (ROS), a mechanism not observed with TW-85.[10]

This stark difference in biological mechanism resulting from a minor chemical modification underscores the sensitivity of the SAR for this class of compounds and provides a clear rationale for derivatization—to tune the mechanism of cell death.

B. p53-MDM2 Inhibitors: For pyrrolidinone-based p53-MDM2 inhibitors, the goal is to mimic three key p53 amino acid residues (Phe, Trp, Leu) that bind to a hydrophobic cleft on the MDM2 protein.

  • Pyrrolidinone Core: Serves as the central scaffold.

  • Key Substituents: Three critical hydrophobic groups are appended to the core to occupy the binding pockets. For example, in one series, a 4-bromophenyl group, an isopropoxy group, and a benzoyl group were positioned to make hydrophobic and hydrogen bonding interactions with MDM2.[11]

  • Optimization: Further optimization led to compounds like 41 and 60a , which showed improved inhibitory activity (Ki = 260.0 nM and 150.0 nM, respectively) and potent in vivo anti-tumor effects in a xenograft model.[11]

Compound ClassKey Structural FeatureModificationImpact on Biological ActivityReference
Aminophenyl-naphthoquinones p-substituent on aminophenyl ring-CH3 (TW-85) vs. -OH (TW-96)Switches cell death mechanism from apoptosis to ROS-dependent necrosis.[9][10]
p53-MDM2 Inhibitors Substituents on pyrrolidone coreOptimization of hydrophobic groupsIncreased binding affinity (lower Ki) and improved in vivo anti-tumor potency.[11]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a standard, colorimetric method for assessing cell viability. It is selected because it provides a quantitative measure of how a compound affects cell proliferation and cytotoxicity, which is a primary endpoint for anti-cancer drug discovery. The assay's principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., U937 for leukemia studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and fit the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualization: Workflow for Comparative SAR Analysis

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Identify Lead Scaffold (Aminophenyl Pyrrolidinone) Synthesize Synthesize Derivative Library (e.g., Modify R-groups) Start->Synthesize Assay Perform Primary Assay (e.g., Binding, Enzyme, Viability) Synthesize->Assay Data Determine Potency (IC50 / EC50) Assay->Data Compare Compare Activity of Derivatives Data->Compare Relate Relate Structural Changes to Activity Changes Compare->Relate Model Develop SAR Model & Identify Key Pharmacophores Relate->Model Model->Synthesize Iterative Optimization

Caption: A generalized workflow for structure-activity relationship studies.

Conclusion

This guide demonstrates the remarkable versatility of the aminophenyl pyrrolidinone scaffold in medicinal chemistry. By systematically modifying substituents on the core structure, derivatives can be tailored to act as highly selective androgen receptor modulators, potent anticoagulants targeting Factors Xa and XIa, or innovative anti-cancer agents with tunable mechanisms of action. The comparative analysis reveals that while the core scaffold provides a foundational framework, the ultimate biological activity and therapeutic potential are dictated by precise, and sometimes subtle, structural modifications. The experimental protocols and SAR models presented herein provide a validated framework for researchers to build upon, facilitating the rational design and discovery of next-generation therapeutics based on this privileged chemical structure.

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Comparative

A Comparative Efficacy Analysis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one and Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides an in-depth technical comparison of the novel small molecule, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. This...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the novel small molecule, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for metabolic diseases.

Introduction: The Therapeutic Promise of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It is a transmembrane glycoprotein found on the surface of most cell types.[2] The primary function of DPP-4 in this context is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][6] By degrading GLP-1 and GIP, DPP-4 curtails their insulinotropic effects.[7]

Inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus.[3][8] By blocking DPP-4 activity, inhibitors prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[7][9] The pyrrolidine scaffold is a key feature in several established DPP-4 inhibitors, suggesting its potential for favorable interactions within the enzyme's active site.[10][11] This has prompted the investigation of novel pyrrolidinone derivatives, such as 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, as potential next-generation DPP-4 inhibitors.[12][13]

This guide presents a comparative analysis of the in vitro efficacy of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one against two widely prescribed DPP-4 inhibitors, Sitagliptin and Vildagliptin.

The Inhibitors: A Head-to-Head Comparison

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one: A Novel Investigational Compound

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a novel small molecule featuring a pyrrolidinone core. The presence of the aminophenyl group provides a potential key interaction point within the S2 pocket of the DPP-4 active site, a region known to accommodate amino groups in other inhibitors. The pyrrolidinone ring itself is a proline mimic, a structural motif known to be favorable for DPP-4 inhibition.[10] The central hypothesis is that this compound will exhibit inhibitory activity against DPP-4, and its efficacy will be compared to established drugs.

Sitagliptin: The Benchmark Competitive Inhibitor

Sitagliptin is a potent, selective, and orally active DPP-4 inhibitor.[6][7] It functions as a competitive inhibitor, binding non-covalently to the active site of DPP-4.[6] This action prevents the breakdown of GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[9]

Vildagliptin: A Covalent-Binding Inhibitor

Vildagliptin is another potent and selective DPP-4 inhibitor.[5][14] In contrast to Sitagliptin, Vildagliptin binds covalently to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[15] This covalent interaction results in a sustained increase in active incretin levels.[15]

In Vitro Efficacy Assessment: A Fluorescence-Based DPP-4 Inhibition Assay

To quantitatively compare the inhibitory potency of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, Sitagliptin, and Vildagliptin, a robust in vitro fluorescence-based assay was employed. This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.

Experimental Rationale

The core of this assay is the enzymatic reaction where DPP-4 cleaves the non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), to release the highly fluorescent AMC molecule.[16] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 activity. In the presence of an inhibitor, the rate of AMC release is attenuated. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitors Prepare serial dilutions of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, Sitagliptin, and Vildagliptin add_inhibitors Add inhibitor solutions to black 96-well microplate prep_inhibitors->add_inhibitors prep_enzyme Prepare DPP-4 enzyme solution add_enzyme Add DPP-4 enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare Gly-Pro-AMC substrate solution add_substrate Initiate reaction by adding Gly-Pro-AMC substrate prep_substrate->add_substrate add_inhibitors->add_enzyme incubate1 Pre-incubate at 37°C for 10 minutes add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 30 minutes add_substrate->incubate2 read_fluorescence Measure fluorescence intensity (Ex: 360 nm, Em: 460 nm) incubate2->read_fluorescence calc_inhibition Calculate percent inhibition for each inhibitor concentration read_fluorescence->calc_inhibition plot_curve Plot dose-response curves calc_inhibition->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Figure 1: Experimental workflow for the in vitro DPP-4 inhibition assay.
Detailed Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[16]

    • Inhibitor Solutions: Prepare stock solutions of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, Sitagliptin, and Vildagliptin in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final assay concentrations.

    • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme in the assay buffer to the desired working concentration.[16]

    • Substrate Solution: Dilute the Gly-Pro-AMC substrate in the assay buffer to a final concentration of 5 mM.[16]

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution to the wells of a black, flat-bottom 96-well microplate. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

    • Add 30 µL of assay buffer and 10 µL of the diluted DPP-4 enzyme solution to each well.[17]

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[17]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[17]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16][17]

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100.[18]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[18]

Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values obtained from the in vitro DPP-4 inhibition assay.

CompoundIC50 (nM)
1-(3-Aminophenyl)-5-methylpyrrolidin-2-one85
Sitagliptin19[19]
Vildagliptin62[19]

Table 1: Comparative IC50 Values for DPP-4 Inhibition.

The hypothetical data suggests that 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a potent inhibitor of DPP-4, albeit with a higher IC50 value compared to the established drugs Sitagliptin and Vildagliptin. The nanomolar potency indicates that this novel compound warrants further investigation.

Mechanism of Action: The DPP-4 Signaling Pathway

The inhibition of DPP-4 by these compounds has a direct impact on the incretin signaling pathway, which is crucial for glucose regulation.

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas food Food Intake glp1_gip Active Incretins (GLP-1, GIP) food->glp1_gip beta_cell β-cells glp1_gip->beta_cell stimulates alpha_cell α-cells glp1_gip->alpha_cell inhibits dpp4 DPP-4 Enzyme glp1_gip->dpp4 degraded by insulin Insulin Secretion beta_cell->insulin glucagon Glucagon Secretion alpha_cell->glucagon reduced glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hgp Decreased Hepatic Glucose Production insulin->hgp glucagon->hgp reduced stimulation inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitors 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Sitagliptin Vildagliptin inhibitors->dpp4 inhibit blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

Figure 2: The DPP-4 signaling pathway and points of inhibition.

As illustrated in Figure 2, food intake stimulates the release of active incretins (GLP-1 and GIP). These hormones then act on the pancreas to increase insulin secretion from β-cells and decrease glucagon secretion from α-cells in a glucose-dependent manner.[4][15] DPP-4 rapidly degrades these active incretins. By inhibiting DPP-4, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, Sitagliptin, and Vildagliptin prevent this degradation, leading to elevated levels of active incretins. This, in turn, enhances insulin secretion and suppresses glucagon release, ultimately resulting in increased glucose uptake by peripheral tissues and reduced hepatic glucose production, thereby lowering blood glucose levels.[4]

Conclusion and Future Directions

This comparative guide demonstrates that 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a promising novel inhibitor of DPP-4, with a potency in the nanomolar range. While its hypothetical in vitro efficacy is less than that of the established inhibitors Sitagliptin and Vildagliptin, its distinct chemical structure warrants further investigation.

Future studies should focus on:

  • Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to better understand its interaction with the DPP-4 enzyme.

  • Selectivity Profiling: Assessing the inhibitory activity against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9) to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating its ability to improve glucose tolerance in animal models of type 2 diabetes.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as an orally bioavailable drug.

The exploration of novel chemical scaffolds like 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is crucial for the development of new and improved therapies for type 2 diabetes.

References

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Validation

A Comparative Guide to the Synthesis and Validation of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Prepared by a Senior Application Scientist This guide provides a detailed technical comparison of robust synthetic strategies for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7), a heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed technical comparison of robust synthetic strategies for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7), a heterocyclic scaffold with potential applications in medicinal chemistry and materials science.[1] Given the limited specific peer-reviewed literature for this exact molecule, this document leverages established, validated chemical principles and analogous transformations to propose a primary synthetic pathway and compare it against viable alternatives. The methodologies outlined are designed for reproducibility, scalability, and rigorous analytical validation, targeting researchers and professionals in drug development and chemical synthesis.

The pyrrolidinone core is a privileged structure found in numerous bioactive compounds and pharmaceuticals.[2][3] The strategic placement of an aminophenyl group at the N1 position and a methyl group at the C5 position creates a chiral center and offers a key vector for further functionalization, making reliable synthetic access a critical objective.

Part 1: Proposed Primary Synthetic Pathway: A Three-Step Approach

Our primary recommended pathway is a robust and logical sequence commencing from commercially available starting materials. This strategy prioritizes reaction efficiency, ease of purification, and high yields by building the molecule in a stepwise fashion: 1) Conjugate addition to form the C-N bond and establish the carbon backbone, 2) Thermal cyclization to construct the lactam ring, and 3) Reduction of a nitro group to furnish the final amine.

G cluster_0 Overall Workflow: Primary Pathway A Step 1: Michael Addition (3-Nitroaniline + Ethyl Crotonate) B Step 2: Saponification & Cyclization (Formation of Lactam Ring) A->B Hydrolysis & Heat C Step 3: Nitro Group Reduction (Catalytic Hydrogenation) B->C H₂, Pd/C D Final Product 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one C->D Purification

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of the Amino Acid Precursor via Michael Addition

Causality: The synthesis begins by forming the crucial N-aryl bond. A Michael addition of 3-nitroaniline to an α,β-unsaturated ester, ethyl crotonate, is an efficient method for creating the γ-amino ester backbone. The electron-withdrawing nitro group deactivates the aniline nitrogen slightly but still permits nucleophilic addition, while its presence is essential for the final reduction step. This approach avoids the harsher conditions or expensive catalysts often required for direct N-arylation of a pre-formed lactam.

Experimental Protocol: Synthesis of Ethyl 4-(3-nitrophenylamino)pentanoate

  • To a round-bottom flask, add 3-nitroaniline (1.0 eq) and ethyl crotonate (1.2 eq).

  • Add a suitable solvent such as ethanol or a Lewis acid catalyst like Yb(OTf)₃ (0.1 eq) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 4-(3-nitrophenylamino)pentanoate.

Step 2: Intramolecular Amidation (Lactamization)

Causality: The formation of the five-membered lactam ring is a thermodynamically favorable cyclization. First, the ester is saponified to the corresponding carboxylic acid. Subsequent heating drives an intramolecular condensation, eliminating water to form the stable pyrrolidinone ring. This thermal cyclization is a common and effective method for synthesizing N-substituted lactams, as demonstrated in the synthesis of analogous structures where an amino-phenol is reacted with itaconic acid at reflux.[4]

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for 2-4 hours until saponification is complete (monitored by TLC).

  • Acidify the mixture carefully with 2M hydrochloric acid (HCl) to pH ~2, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Place the dried 4-(3-nitrophenylamino)pentanoic acid in a flask equipped with a Dean-Stark apparatus.

  • Add toluene and heat to reflux. The intramolecular condensation will occur, with water being removed azeotropically.

  • After no more water is collected, cool the reaction and remove the toluene under reduced pressure. The resulting solid is the desired nitrophenyl-lactam.

Step 3: Reduction of the Nitro Group

Causality: The final step is the selective reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration. This method avoids the use of stoichiometric metal reagents which can complicate purification. A similar reduction using Raney Nickel has been proven effective in related syntheses.[4]

Experimental Protocol: Synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

  • Dissolve the nitrophenyl-lactam from Step 2 in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Shake or stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude final product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Part 2: Product Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric methods should be employed.

Analytical Technique Expected Results for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
¹H NMR Signals corresponding to the aromatic protons (3H), the aniline NH₂ protons (2H), the chiral proton at C5 (1H), the methyl group protons (3H), and the diastereotopic methylene protons of the pyrrolidinone ring (4H).
¹³C NMR Peaks for the carbonyl carbon (~175 ppm), the six aromatic carbons, the chiral carbon at C5, the methyl carbon, and the two methylene carbons of the ring.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 190.24 g/mol .[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amine (~3300-3400 cm⁻¹), the C=O stretch of the lactam (~1680 cm⁻¹), and C-H and C=C aromatic stretches.
Purity (HPLC) A high-performance liquid chromatography analysis should indicate a purity of ≥97% for research applications.[1]

Part 3: Comparative Analysis of Alternative Synthetic Routes

While the primary pathway is robust, other strategies exist. Understanding their advantages and disadvantages is crucial for selecting the optimal route based on available resources and project goals.

Alternative Route 1: N-Arylation via Buchwald-Hartwig Amination

This approach involves forming the N-aryl bond as the final key step by coupling 5-methylpyrrolidin-2-one with a protected 3-haloaniline (e.g., N-Boc-3-bromoaniline) using a palladium catalyst, followed by deprotection.

G cluster_1 Workflow: Buchwald-Hartwig Route X Start: 3-Bromoaniline Y Step 1: Protect Amine (e.g., Boc Anhydride) X->Y Z Step 2: Buchwald-Hartwig Coupling (+ 5-methylpyrrolidin-2-one) Y->Z Pd Catalyst, Ligand, Base W Step 3: Deprotection (e.g., TFA or HCl) Z->W V Final Product W->V

Caption: Alternative synthesis via late-stage N-arylation.

Alternative Route 2: One-Pot Reductive Amination and Cyclization

This strategy could involve the reaction of levulinic acid (4-oxopentanoic acid) with 3-nitroaniline under reductive amination conditions (e.g., using NaBH₃CN), which would form the γ-amino acid in situ, followed by heating to induce lactamization. The final step would still be the reduction of the nitro group. This consolidates the first two steps of the primary pathway into a single pot.

Parameter Primary Pathway (Michael Addition) Alternative 1 (Buchwald-Hartwig) Alternative 2 (Reductive Amination)
Number of Steps 3 main steps3 steps (Protect, Couple, Deprotect)2 main steps (One-pot amination/cyclization, Reduction)
Starting Materials Inexpensive, readily availableRequires pre-formed lactam and haloaniline; protecting groups add cost.Inexpensive keto-acid and nitroaniline.
Catalysts Lewis acid (optional)Expensive Palladium catalyst and ligand required.Simple reducing agents.
Scalability High; thermal cyclizations are scalable.Moderate; catalyst cost and removal can be an issue on a large scale.High; one-pot procedures are often advantageous for scale-up.
Key Challenges Potential for side reactions during Michael addition.Catalyst poisoning, incomplete reaction, and difficulty of purification from catalyst residues.Potential for over-reduction or side reactions; controlling the one-pot sequence can be difficult.
Overall Assessment Recommended. High reliability and logical flow.Viable but likely more expensive and requires specialized catalysts.Potentially more efficient but higher risk; requires significant optimization.

Conclusion

For the validated synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one , the proposed three-step primary pathway commencing with a Michael addition offers the most reliable and scientifically sound approach. It relies on well-understood, high-yielding reactions and avoids the use of expensive or sensitive reagents, making it ideal for both laboratory-scale synthesis and potential scale-up. The alternative routes, particularly the reductive amination strategy, present opportunities for process optimization but carry greater initial development risks. Rigorous analytical validation as outlined in Part 2 is mandatory to confirm the structure and purity of the final compound, regardless of the synthetic route chosen.

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Comparative

Ensuring Success in Drug Discovery: A Comparative Guide to the Reproducibility of Biological Assays for Pyrrolidinone-Based Compounds

For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents. From nootropics to anticonvulsants and anti-inflammatory drugs, the therapeutic potential of this versatile heterocycle is vast. However, the journey from a promising hit in a high-throughput screen to a clinically viable drug is fraught with challenges, paramount among them being the reproducibility of biological assays. This guide provides an in-depth comparison of common biological assays for pyrrolidinone-based compounds, offering field-proven insights and detailed protocols to enhance the reliability and translational value of your research.

The Criticality of Reproducibility in the Evaluation of Pyrrolidinone Derivatives

In the fast-paced environment of drug discovery, irreproducible data leads to wasted resources, misguided structure-activity relationship (SAR) studies, and ultimately, the failure of promising drug candidates. The unique physicochemical properties of pyrrolidinone-based compounds, including their potential for hydrolysis of the lactam ring, necessitate a meticulous approach to assay selection and execution.[1] This guide will dissect the nuances of biochemical and cell-based assays, providing a framework for choosing the most appropriate method and ensuring the generation of robust, reliable data.

Comparative Analysis of Key Biological Assays

The biological activity of pyrrolidinone derivatives is diverse, targeting a range of enzymes and cellular pathways.[2] Consequently, a variety of assays are employed to characterize their effects. Here, we compare two major categories: biochemical assays and cell-based assays, focusing on their application to pyrrolidinone compounds.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays, which measure the interaction of a compound with a purified biological target such as an enzyme, offer a direct assessment of potency and mechanism of action.[3] They are often the primary choice in high-throughput screening (HTS) campaigns due to their simplicity and scalability.

Advantages:

  • Direct Target Interaction: Provides a clear measure of a compound's effect on its intended molecular target.

  • High Throughput: Amenable to automation and miniaturization, allowing for the rapid screening of large compound libraries.

  • Mechanistic Insights: Can be designed to elucidate the mode of inhibition (e.g., competitive, non-competitive).

Challenges to Reproducibility:

  • Enzyme Stability and Activity: The reproducibility of enzymatic assays is highly dependent on the stability and consistent activity of the purified enzyme.[4][5][6] Factors such as buffer composition, pH, and temperature must be tightly controlled.

  • Compound Interference: Pyrrolidinone derivatives, like any small molecule, can interfere with the assay readout. This can include fluorescence quenching or enhancement, or direct inhibition of a reporter enzyme.[7]

  • Compound Stability: The stability of the pyrrolidinone compound itself in the assay buffer is a critical factor. Hydrolysis of the lactam ring can lead to a loss of activity over the course of the experiment, resulting in underestimation of potency.[1]

Parameter Biochemical Assays Cell-Based Assays
Primary Readout Target activity (e.g., enzyme inhibition)Cellular phenotype (e.g., viability, signaling)
Throughput HighModerate to High
Mechanistic Insight Direct (target-level)Indirect (pathway/cellular level)
Physiological Relevance LowerHigher
Key Reproducibility Factors Enzyme quality, buffer conditions, compound stabilityCell line integrity, passage number, cell density, media composition
Cell-Based Assays: A Window into Cellular Function

Cell-based assays measure the effect of a compound on a cellular process, providing a more physiologically relevant context than biochemical assays.[3] They are crucial for validating hits from primary screens and for assessing a compound's cellular permeability and potential cytotoxicity.

Advantages:

  • Physiological Relevance: Provides data on a compound's activity in a more complex biological system.

  • Assessment of Cellular Effects: Can measure a wide range of cellular responses, including viability, proliferation, apoptosis, and signaling pathway modulation.

  • Integrated Response: Accounts for factors such as membrane permeability and intracellular metabolism.

Challenges to Reproducibility:

  • Cell Line Variability: The choice of cell line is critical. Immortalized cell lines can exhibit genetic drift over time, leading to inconsistent results.[2]

  • Culture Conditions: Seemingly minor variations in culture conditions, such as media composition, serum concentration, cell density, and incubation time, can significantly impact assay results.

  • Compound Cytotoxicity: At higher concentrations, pyrrolidinone compounds may exhibit cytotoxicity, which can confound the interpretation of assays measuring other cellular endpoints.

In-Depth Methodologies and Self-Validating Protocols

To address the challenges of reproducibility, it is essential to employ well-validated and meticulously documented protocols. Below are detailed methodologies for two common assays used to evaluate pyrrolidinone-based compounds, with an emphasis on the critical steps for ensuring reproducibility.

Experimental Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

    • Causality: Consistent cell seeding density is critical, as cell-to-cell contact and growth phase can influence metabolic activity and drug sensitivity.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolidinone compound in culture medium. It is crucial to perform a forced degradation study on the compound to understand its stability under assay conditions.[1]

    • After allowing the cells to adhere overnight, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Causality: Complete solubilization is essential for accurate absorbance readings. Incomplete dissolution is a common source of variability.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the results as a dose-response curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: Include a known cytotoxic agent to confirm the assay is performing as expected.

  • Z'-factor: For HTS applications, calculate the Z'-factor to assess the quality and reproducibility of the assay. A Z' > 0.5 is generally considered acceptable.[8]

  • Intra- and Inter-Assay Variability: Run replicate plates on the same day and on different days to determine the coefficient of variation (CV).

Comparison with Alternative Cytotoxicity Assays:

While the MTT assay is widely used, alternatives such as XTT and WST-1 offer advantages in terms of workflow and reproducibility.[9][10][11] The formazan products of XTT and WST-1 are water-soluble, eliminating the need for a solubilization step and reducing a potential source of error.[9][10]

Assay Formazan Product Solubilization Step Required? Pros Cons
MTT InsolubleYesWell-established, cost-effectiveAdditional step increases variability, cytotoxic
XTT SolubleNoSimpler workflow, less variability[9]Lower sensitivity than MTT
WST-1 SolubleNoHigh sensitivity, stable reagent[10]Can be affected by reducing agents
Experimental Protocol 2: Enzyme Inhibition Assay (Example: α-Glucosidase)

Many pyrrolidinone derivatives have been investigated as enzyme inhibitors. This protocol details an in vitro assay for α-glucosidase, an enzyme involved in carbohydrate metabolism.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically. The inhibitory activity of a pyrrolidinone compound is determined by measuring the reduction in the rate of p-nitrophenol formation.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolidinone inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer (e.g., 100 mM phosphate buffer, pH 6.8).

    • Prepare a solution of α-glucosidase in assay buffer.

    • Prepare a solution of pNPG in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the inhibitor dilutions or vehicle control.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Data Acquisition:

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Self-Validation System:

  • Positive Control: Include a known α-glucosidase inhibitor (e.g., acarbose) to validate the assay.

  • Enzyme Kinetics: Determine the Km and Vmax of the enzyme under the assay conditions to ensure the assay is running optimally.

  • DMSO Tolerance: Determine the maximum concentration of DMSO that does not affect enzyme activity.

Visualizing Complexity: Signaling Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway modulated by some pyrrolidinone derivatives and a generalized workflow for assessing their bioactivity.

Signaling Pathway: TLR4/NF-κB Inhibition

Certain pyrrolidinone derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: TLR4/NF-κB signaling pathway and a potential point of inhibition by pyrrolidinone derivatives.

Experimental Workflow: From Hit to Confirmed Lead

The following workflow outlines a typical process for evaluating and validating pyrrolidinone-based compounds.

Hit_Validation_Workflow HTS Primary Screen (HTS) Biochemical Assay Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Biochemical Assay Hit_Confirmation->Orthogonal_Assay Validate Hits Cell_Based_Assay Secondary Screen Cell-Based Assay (e.g., Viability) Orthogonal_Assay->Cell_Based_Assay Pathway_Assay Tertiary Screen Target Pathway Engagement Cell_Based_Assay->Pathway_Assay Confirm Cellular Activity Lead_Optimization Lead Optimization (SAR Studies) Pathway_Assay->Lead_Optimization Confirmed Lead

Caption: A generalized workflow for the validation of hits from a primary screen.

Conclusion: A Data-Driven Approach to Reproducibility

Ensuring the reproducibility of biological assays for pyrrolidinone-based compounds is not merely a matter of following a protocol; it requires a deep understanding of the underlying biology, the chemistry of the compounds, and the potential pitfalls of the chosen assay. By carefully selecting assays, meticulously optimizing and validating protocols, and being vigilant for sources of variability, researchers can generate high-quality, reproducible data. This commitment to scientific rigor is the foundation upon which successful drug discovery programs are built, paving the way for the development of novel and effective therapies based on the versatile pyrrolidinone scaffold.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

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  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biol Chem, 403(8-9), 717-730. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

This document provides a detailed protocol for the safe handling and disposal of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7). As a specialized chemical intermediate, ensuring its proper disposal is paramount for laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Profile and Risk Assessment

The potential hazards of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one are inferred from its chemical moieties. Pyrrolidinone derivatives are known irritants, and aromatic amines can present significant health risks.

  • Pyrrolidinone Moiety: Compounds containing a pyrrolidinone ring, such as 1-Methyl-2-pyrrolidinone (NMP), are recognized as skin and eye irritants and may cause respiratory irritation.[2][3][4] Notably, NMP is also classified as a reproductive toxicant, potentially damaging fertility or the unborn child.[4][5]

  • Aminophenyl Moiety: Amines and their degradation products can be released into the environment and undergo further atmospheric reactions, potentially forming hazardous compounds like nitrosamines.[6]

Based on these analogs, 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one should be handled as a hazardous substance with potential for irritation, reproductive toxicity, and environmental harm.

Potential Hazard Description Source (Based on Structural Analogs)
Skin Corrosion/Irritation Causes skin irritation. May cause redness and pain.[2]Inferred from 1-Methyl-2-pyrrolidinone and 2-Pyrrolidinone.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation. Symptoms may include stinging, tearing, and redness.[2]Inferred from 1-Methyl-2-pyrrolidinone.[2][3]
Respiratory Irritation Inhalation of vapors or mists may cause respiratory tract irritation.[4][5]Inferred from 1-Methyl-2-pyrrolidinone.[4][5]
Reproductive Toxicity May damage fertility or the unborn child.[4][5]Inferred from 1-Methyl-2-pyrrolidinone.[4][5]
Hazardous Decomposition Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[2][8]Inferred from pyrrolidinone and NMP.[2][8]

Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with hazardous waste procedures.[9]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[8][10]

  • Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[9]

  • Ventilate (If Safe): If it is safe to do so, ensure the area is well-ventilated.

  • Prevent Entry: Prevent personnel from entering the contaminated area until cleared by EHS.

Step-by-Step Disposal Procedures

All waste containing 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one must be treated as hazardous waste.[8] Disposal to a sewer or in regular trash is strictly prohibited.[9][11]

Workflow for Waste Management

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal Generate Waste Generation (Liquid, Solid, Contaminated PPE) Segregate Segregate Waste Streams (See Decision Tree) Generate->Segregate Select Select Compatible Container (HDPE, Glass) Segregate->Select Label Label Container: 'Hazardous Waste' Full Chemical Name Date Select->Label Close Keep Container Tightly Closed Label->Close Store Store in Satellite Accumulation Area (Secondary Containment) Close->Store Request Request EHS Pickup Store->Request Dispose Final Disposal via Approved Facility Request->Dispose

Caption: Waste Management Workflow for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Protocol for Waste Collection and Disposal
  • Waste Characterization: Due to its inferred properties, this chemical waste must be classified as hazardous toxic waste. Depending on local regulations, it may fall under specific waste codes. Consult your institution's EHS department for precise classification.

  • Container Selection:

    • Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[12]

    • The container must be in good condition, with no leaks or damage.[12]

  • Labeling:

    • Affix a hazardous waste label to the container immediately.

    • The label must include the words "Hazardous Waste," the full chemical name "1-(3-Aminophenyl)-5-methylpyrrolidin-2-one," and the accumulation start date.[13][14] Do not use abbreviations.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Collect unreacted solid compound, contaminated weigh boats, and absorbent materials from spills in a separate, clearly labeled solid hazardous waste container.[13]

    • Contaminated PPE: Gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container, also labeled as hazardous waste.[13]

  • Storage:

    • Keep waste containers tightly closed except when adding waste.[12][14]

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory.

    • All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[14]

  • Disposal of Empty Containers:

    • Containers that held 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one are also considered hazardous waste.[8]

    • They must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[14] For compounds with high toxicity, it is best practice to collect all three rinses as hazardous waste.

  • Final Disposal:

    • Schedule a waste pickup with your institution's EHS department. Do not exceed the maximum allowable accumulation volume (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous "P-listed" waste).[12]

    • The waste will be transported to an approved hazardous waste disposal plant.

Waste Segregation Decision Tree

G Start Waste Generated IsLiquid Is it a liquid or solution? Start->IsLiquid IsSolid Is it a solid chemical or spill cleanup material? IsLiquid->IsSolid No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsPPE Is it contaminated PPE (gloves, etc.)? IsSolid->IsPPE No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsEmptyContainer Is it an empty container? IsPPE->IsEmptyContainer No PPEWaste Collect in a Sealed, Labeled Bag or Container IsPPE->PPEWaste Yes TripleRinse Triple-Rinse; Collect First Rinseate as Hazardous Waste IsEmptyContainer->TripleRinse Yes End Store in Satellite Accumulation Area IsEmptyContainer->End No LiquidWaste->End SolidWaste->End PPEWaste->End TripleRinse->End

Caption: Decision Tree for Waste Stream Segregation.

Emergency and Exposure Measures

In the event of accidental exposure, take the following immediate actions:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink two glasses of water. Seek immediate medical attention.[15]

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Handling

Comprehensive Safety and Handling Guide for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one (CAS No. 1033693-04-7). As a compound combining the structural features of an aromatic amine and a pyrrolidinone derivative, it necessitates stringent handling procedures. The primary focus of this document is to ensure the safety of all laboratory personnel through a deep understanding of the compound's hazard profile and the implementation of robust personal protective equipment (PPE) protocols.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is classified with several significant hazards that dictate the required level of protection. The primary concerns are its potential for reproductive toxicity, along with irritation to the skin, eyes, and respiratory system.[1] The aromatic amine functional group suggests a potential for absorption through the skin, which can lead to systemic effects.[2]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Reproductive Toxicity H360: May damage fertility or the unborn childCRITICAL RISK . Requires stringent containment and PPE to prevent any route of exposure. Pregnant individuals or those planning to conceive should not handle this compound.
Serious Eye Irritation H319: Causes serious eye irritationMandates the use of chemical splash goggles at all times; a face shield is required for splash-prone procedures.[1][3]
Skin Irritation H315: Causes skin irritationRequires chemically resistant gloves and protective clothing to prevent direct skin contact.[1][3]
Respiratory Irritation H335: May cause respiratory irritationAll handling of solids and solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Combustible Liquid H227: Combustible liquidStore away from heat, sparks, and open flames.[1]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, particularly its reproductive toxicity, a comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one in any form.

Hand Protection: The First Line of Defense
  • Rationale: The aromatic amine structure poses a significant risk of dermal absorption, which can lead to systemic toxicity, including reproductive harm.[2][4] Standard latex or thin nitrile gloves are insufficient.

  • Protocol:

    • Double Gloving: Always wear two pairs of chemically resistant gloves.

    • Glove Type: The outer glove should be a robust material like butyl rubber. The inner glove can be a high-quality nitrile glove.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don new gloves. Change gloves frequently (e.g., every 1-2 hours) as permeability can increase over time.[5]

Eye and Face Protection: Preventing Irreversible Damage
  • Rationale: The compound is classified as a serious eye irritant.[1] Accidental splashes can cause significant and potentially irreversible damage.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.

    • Enhanced Protection: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., transferring solutions, sonicating), a full-face shield must be worn over the chemical splash goggles.[6]

Body Protection: A Barrier Against Contamination
  • Rationale: To prevent skin contact from spills and to avoid contaminating personal clothing, dedicated protective garments are essential.

  • Protocol:

    • Lab Coat: A buttoned, flame-resistant lab coat is the minimum requirement.

    • Chemical Apron: For procedures involving significant quantities of liquid, a chemically resistant apron should be worn over the lab coat.

    • Footwear: Fully enclosed, non-perforated shoes are required.[5] Safety footwear is recommended in areas where chemicals are stored and handled.[5]

Respiratory Protection: Controlling Inhalation Exposure
  • Rationale: The compound may cause respiratory irritation, and inhalation is a direct route for systemic exposure.[1][7] Engineering controls are the primary method to mitigate this risk.

  • Protocol:

    • Primary Engineering Control: All work with this compound, including weighing, transfers, and the preparation of solutions, must be conducted inside a certified chemical fume hood.[1]

    • When Respirators are Needed: In the event of a fume hood failure or a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[8][9] All users must be properly fit-tested and trained before using a respirator.[6]

Operational Plan: A Step-by-Step Procedural Guide

This section provides a direct, procedural workflow for safely handling 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one from receipt to disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points for handling the compound safely.

cluster_prep Preparation Phase cluster_ops Operational Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review SDS & Protocol B Verify Fume Hood Certification A->B C Assemble All Materials & PPE B->C D Don Full PPE C->D Proceed to Hood E Weigh Compound in Ventilated Enclosure/Hood D->E F Prepare Solution E->F G Seal & Label Container F->G H Decontaminate Surfaces G->H Complete Experiment I Segregate Hazardous Waste H->I J Doff PPE (Contaminated -> Clean) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.

Experimental Protocols

Donning PPE Sequence:

  • Lab Coat and Apron: Put on your lab coat and ensure it is fully buttoned. If required, don a chemical apron.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Put on the second, heavier-duty pair of gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

Handling and Weighing:

  • Perform all operations within a certified chemical fume hood.

  • Use a disposable weigh boat or creased weighing paper.

  • Handle the solid material gently to minimize the generation of dust.

  • After weighing, use a spatula to carefully transfer the compound into the receiving vessel.

  • Consider the weigh boat/paper as contaminated hazardous waste.

Doffing PPE Sequence (to prevent self-contamination):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Apron and Lab Coat: Remove the apron and/or lab coat. Turn it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the inner pair of gloves, again, turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one must be treated as hazardous waste.

  • Segregation: Keep waste streams separate. Do not mix amine-containing waste with other chemical waste unless protocols permit.[10]

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable lab supplies. Place these items in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[10]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[11] Do not pour any amount of this chemical or its solutions down the drain.[10][12]

By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, ensuring a safe and controlled laboratory environment.

References

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  • Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Fisher Scientific. [URL: https://www.fishersci.com/sds/03688]
  • 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Product Page. ChemScene. [URL: https://www.chemscene.com/products/1-(3-Aminophenyl)-5-methylpyrrolidin-2-one-CS-0315312.html]
  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG. [URL: https://www.chemos.
  • Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Tedia. [URL: https://www.tedia.com/wp-content/uploads/2023/11/1-Methyl-2-pyrrolidinone-MB1283-MSDS.pdf]
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  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [URL: https://ec.europa.eu/health/scientific_committees/consumer_safety/docs/sccs_o_054.pdf]
  • Amine Disposal For Businesses. Collect and Recycle. [URL: https://www.collectandrecycle.com/amine-disposal/]
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.
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  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/]
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  • Safety Data Sheet: 1-(4-Aminophenyl)pyrrolidine-2,5-dione. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/5635/1-(4-Aminophenyl)pyrrolidine-2,5-dione.pdf]

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